Product packaging for (2R,3R)-Dibutyl 2,3-dihydroxysuccinate(Cat. No.:CAS No. 15763-01-6)

(2R,3R)-Dibutyl 2,3-dihydroxysuccinate

Cat. No.: B123897
CAS No.: 15763-01-6
M. Wt: 262.3 g/mol
InChI Key: PCYQQSKDZQTOQG-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(2R,3R)-Dibutyl 2,3-dihydroxysuccinate, also known as this compound, is a useful research compound. Its molecular formula is C12H22O6 and its molecular weight is 262.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Acids - Tartrates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O6 B123897 (2R,3R)-Dibutyl 2,3-dihydroxysuccinate CAS No. 15763-01-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dibutyl (2R,3R)-2,3-dihydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O6/c1-3-5-7-17-11(15)9(13)10(14)12(16)18-8-6-4-2/h9-10,13-14H,3-8H2,1-2H3/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYQQSKDZQTOQG-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(C(C(=O)OCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)[C@@H]([C@H](C(=O)OCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883265
Record name (2R,3R)-Dibutyl tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10883265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Melting point = 22 deg C; [ChemIDplus] Clear colorless liquid; [Acros Organics MSDS]
Record name Dibutyl L-tartrate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20561
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

87-92-3
Record name (+)-Dibutyl tartrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibutyl tartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1,4-dibutyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (2R,3R)-Dibutyl tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10883265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibutyl tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.623
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIBUTYL TARTRATE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D1V32IF1E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2R,3R)-Dibutyl 2,3-dihydroxysuccinate from Tartaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (2R,3R)-Dibutyl 2,3-dihydroxysuccinate, a valuable chiral building block in organic synthesis, from readily available (2R,3R)-(+)-tartaric acid. The primary method detailed is the Fischer-Speier esterification, a classic and efficient acid-catalyzed reaction. This document outlines the reaction mechanism, a detailed experimental protocol, and methods for purification and characterization of the final product.

Introduction

This compound, also known as (+)-dibutyl tartrate, is a chiral diester with significant applications in asymmetric synthesis, serving as a chiral auxiliary or a starting material for the synthesis of complex molecules. Its stereochemistry, derived from the naturally occurring L-(+)-tartaric acid, makes it a valuable tool for introducing chirality in the development of pharmaceuticals and other bioactive compounds. The synthesis of this compound is a fundamental process for laboratories involved in medicinal chemistry and drug discovery.

Reaction Mechanism: Fischer-Speier Esterification

The synthesis of this compound from (2R,3R)-(+)-tartaric acid and n-butanol is achieved through Fischer-Speier esterification.[1][2][3][4] This is a reversible acid-catalyzed nucleophilic acyl substitution reaction.[1][3][4] The mechanism involves the protonation of the carboxylic acid group, which enhances its electrophilicity, followed by the nucleophilic attack of the alcohol. Subsequent dehydration yields the ester and water.[1][3][4] To drive the equilibrium towards the formation of the product, an excess of the alcohol reactant is typically used, or the water generated during the reaction is removed.[1][3][5]

Fischer_Esterification Fischer-Speier Esterification Mechanism cluster_reactants Reactants cluster_intermediates Reaction Steps cluster_products Products Tartaric_Acid (2R,3R)-Tartaric Acid Protonation Protonation of Carboxylic Acid Tartaric_Acid->Protonation 1 Butanol n-Butanol (excess) Nucleophilic_Attack Nucleophilic Attack by n-Butanol Butanol->Nucleophilic_Attack 2 Catalyst Acid Catalyst (H+) Catalyst->Protonation 1 Protonation->Nucleophilic_Attack 2 Tetrahedral_Intermediate Formation of Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate 3 Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer 4 Elimination Elimination of Water Proton_Transfer->Elimination 5 Dibutyl_Tartrate (2R,3R)-Dibutyl 2,3-dihydroxysuccinate Elimination->Dibutyl_Tartrate 6 Water Water Elimination->Water 7 Experimental_Workflow Experimental Workflow for Dibutyl Tartrate Synthesis Start Start: Assemble Reaction Apparatus Charge_Reactants Charge Flask: (2R,3R)-Tartaric Acid (0.25 mol) n-Butanol (1.25 mol) Toluene (110 mL) p-Toluenesulfonic acid (0.0125 mol) Start->Charge_Reactants Reflux Heat to Reflux (approx. 110-120 °C) Collect water in Dean-Stark trap Charge_Reactants->Reflux Monitor_Reaction Monitor Reaction Progress (e.g., TLC or cessation of water collection) Reflux->Monitor_Reaction Cool_Down Cool Reaction Mixture to Room Temperature Monitor_Reaction->Cool_Down Workup_Start Begin Workup Cool_Down->Workup_Start Wash_Bicarb Wash with Saturated NaHCO₃ Solution Workup_Start->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Dry_Organic Dry Organic Layer with Anhydrous MgSO₄ Wash_Brine->Dry_Organic Filter Filter to Remove Drying Agent Dry_Organic->Filter Concentrate Concentrate under Reduced Pressure (Rotary Evaporator) Filter->Concentrate Purification Purification (if necessary) (e.g., Vacuum Distillation) Concentrate->Purification Characterization Characterization of Product (NMR, IR, etc.) Purification->Characterization End End: Obtain (2R,3R)-Dibutyl 2,3-dihydroxysuccinate Characterization->End

References

physicochemical properties of (2R,3R)-Dibutyl 2,3-dihydroxysuccinate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physicochemical Properties of (2R,3R)-Dibutyl 2,3-dihydroxysuccinate

Introduction

This compound, also commonly known as Dibutyl L-(+)-tartrate, is an organic chemical compound. It is the dibutyl ester of L-(+)-tartaric acid. This document provides a comprehensive overview of its physicochemical properties, compiled from various sources to assist researchers, scientists, and professionals in drug development. The information is presented in a structured format, including tabulated data for key properties and generalized experimental protocols for their determination.

Chemical Identity

  • IUPAC Name: dibutyl (2R,3R)-2,3-dihydroxybutanedioate[1]

  • Synonyms: Dibutyl L-(+)-Tartrate, L-(+)-Tartaric acid di-n-butyl ester, Dibutyl tartrate, (+)-[1][2]

  • CAS Number: 87-92-3[1][3]

  • Molecular Formula: C₁₂H₂₂O₆[1][4]

  • Molecular Weight: 262.30 g/mol [1]

  • Chemical Structure:

    • SMILES: CCCCOC(=O)--INVALID-LINK--OCCCC)O">C@@HO[1]

    • InChI: InChI=1S/C12H22O6/c1-3-5-7-17-11(15)9(13)10(14)12(16)18-8-6-4-2/h9-10,13-14H,3-8H2,1-2H3/t9-,10-/m1/s1[1]

Physicochemical Properties

The quantitative physicochemical data for this compound are summarized in the table below.

PropertyValueSource(s)
Appearance Clear colourless to yellowish liquid after melting[3]
Melting Point 20-22 °C[3]
22 °C[1]
Boiling Point 182 °C at 11 mmHg[3]
Density 1.09 g/cm³[3]
Flash Point 167 °C[3]
Purity 95.0% - 98%[2][5]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not extensively published. However, the following are standard methodologies for determining the key properties listed above.

Determination of Melting Point

The melting point of a substance is the temperature at which it changes state from solid to liquid.

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small, powdered sample of the crystalline solid is packed into a thin-walled capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady, slow rate (typically 1-2 °C per minute) as it approaches the expected melting point.

    • The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded. The melting range is reported. For a pure substance, this range is typically narrow.

Determination of Boiling Point under Reduced Pressure

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For substances that may decompose at their atmospheric boiling point, the determination is performed under reduced pressure.

  • Apparatus: Short-path distillation apparatus with a vacuum pump, manometer, and heating mantle.

  • Procedure:

    • The liquid sample is placed in the distillation flask along with boiling chips or a magnetic stirrer to ensure smooth boiling.

    • The apparatus is assembled and sealed.

    • The system is evacuated to the desired pressure (e.g., 11 mmHg), which is monitored with a manometer.[3]

    • The flask is gently heated.

    • The temperature of the vapor that is in equilibrium with the boiling liquid is recorded from a thermometer placed at the vapor outlet. This temperature is the boiling point at that specific pressure.

Spectroscopic Analysis

Spectroscopic methods are used to elucidate the chemical structure of a compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

    • Typical Protocol (¹H NMR):

      • A small amount of the sample (typically 2-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃).

      • The solution is transferred to an NMR tube.

      • The tube is placed in the NMR spectrometer.

      • The ¹H NMR spectrum is acquired. The chemical shifts (δ), signal integrations, and coupling constants (J) are analyzed to determine the proton environments in the molecule.

    • Note: While a specific spectrum for the (2R,3R) isomer was not found, the ¹H NMR data for the enantiomeric (-)-dibutyl-D-tartrate (the (2S,3S) isomer) in CDCl₃ shows characteristic signals at approximately δ 4.54 (s, 2H, CH-OH), δ 4.26 (t, 4H, O-CH₂), δ 3.50 (br s, 2H, OH), δ 1.67 (m, 4H, CH₂), δ 1.41 (m, 4H, CH₂), and δ 0.94 (t, 6H, CH₃).[6] The spectrum for the (2R,3R) isomer is expected to be identical.

  • Infrared (IR) Spectroscopy:

    • Principle: IR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending). It is used to identify the functional groups present in a molecule.

    • Typical Protocol (Liquid Film):

      • A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

      • The plates are pressed together to form a thin liquid film.

      • The plates are mounted in the spectrometer.

      • The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The positions and intensities of the absorption bands are correlated with specific functional groups (e.g., O-H stretch for hydroxyl, C=O stretch for ester).

  • Mass Spectrometry (MS):

    • Principle: MS is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound.

    • Typical Protocol (Electron Ionization - EI):

      • A small amount of the sample is introduced into the mass spectrometer.

      • The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.

      • The resulting ions are accelerated and separated by a mass analyzer.

      • A detector measures the abundance of ions at each mass-to-charge ratio, generating a mass spectrum. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a chemical compound like this compound.

G Workflow for Physicochemical Characterization cluster_0 Sample Preparation & Initial Analysis cluster_1 Physical Properties Determination cluster_2 Structural Elucidation cluster_3 Data Compilation & Reporting Sample Receive/Synthesize Compound Purity Assess Purity (e.g., HPLC, GC) Sample->Purity MeltingPoint Melting Point Determination Purity->MeltingPoint BoilingPoint Boiling Point Determination Purity->BoilingPoint Density Density Measurement Purity->Density Solubility Solubility Testing Purity->Solubility NMR NMR Spectroscopy (¹H, ¹³C) Purity->NMR IR IR Spectroscopy Purity->IR MS Mass Spectrometry Purity->MS DataAnalysis Analyze & Interpret Data MeltingPoint->DataAnalysis BoilingPoint->DataAnalysis Density->DataAnalysis Solubility->DataAnalysis NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis Report Generate Technical Report/Whitepaper DataAnalysis->Report

References

(2R,3R)-Dibutyl 2,3-dihydroxysuccinate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of (2R,3R)-Dibutyl 2,3-dihydroxysuccinate, a significant chiral compound in asymmetric synthesis. Designed for researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis, and applications, with a focus on its role as a chiral auxiliary.

Core Compound Data

This compound, also known as Dibutyl L-(+)-tartrate, is a diester of L-tartaric acid and butanol. Its chirality makes it a valuable tool in stereoselective synthesis.

PropertyValueSource(s)
CAS Number 87-92-3--INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--
Molecular Weight 262.30 g/mol --INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₁₂H₂₂O₆--INVALID-LINK--
Appearance Clear colorless to yellowish liquid after melting--INVALID-LINK--
Melting Point 20-22 °C--INVALID-LINK--
Boiling Point 182 °C (11 mmHg)--INVALID-LINK--
Density 1.09 g/cm³--INVALID-LINK--

Synthesis Protocol: Fischer Esterification

The synthesis of this compound is typically achieved through the Fischer esterification of L-(+)-tartaric acid with n-butanol, using an acid catalyst. This reversible reaction is driven to completion by removing the water formed during the reaction.

Experimental Procedure
  • Reaction Setup: A round-bottom flask is charged with L-(+)-tartaric acid (1 equivalent), n-butanol (a significant excess, often serving as the solvent), and a catalytic amount of a strong acid such as sulfuric acid or p-toluenesulfonic acid. The flask is equipped with a Dean-Stark apparatus and a reflux condenser to facilitate the removal of water.

  • Reaction Execution: The reaction mixture is heated to reflux. The azeotrope of butanol and water is collected in the Dean-Stark trap, with the denser water separating and being removed, while the butanol is returned to the reaction flask. The reaction is monitored (e.g., by TLC) until the tartaric acid is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess butanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by vacuum distillation to obtain pure this compound.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_conditions Conditions cluster_products Products Tartaric_Acid L-(+)-Tartaric Acid Dibutyl_Tartrate (2R,3R)-Dibutyl 2,3-dihydroxysuccinate Tartaric_Acid->Dibutyl_Tartrate Esterification Butanol n-Butanol Butanol->Dibutyl_Tartrate Acid_Catalyst H₂SO₄ or p-TsOH Acid_Catalyst->Dibutyl_Tartrate Heat Reflux Heat->Dibutyl_Tartrate Water_Removal Dean-Stark Trap Water Water Water_Removal->Water Collects G Start Start: Asymmetric Aldol Reaction Catalyst_Formation 1. In-situ Catalyst Formation Start->Catalyst_Formation Reactant_Addition 2. Addition of Reactants Catalyst_Formation->Reactant_Addition Rh Catalyst + (2R,3R)-Dibutyl Tartrate Reaction_Execution 3. Reaction at Low Temperature Reactant_Addition->Reaction_Execution α,β-unsaturated ester + Carbonyl compound Quenching 4. Quenching the Reaction Reaction_Execution->Quenching Et₂Zn Workup 5. Extraction and Work-up Quenching->Workup Purification 6. Purification (Chromatography) Workup->Purification Analysis 7. Analysis (Chiral HPLC/GC) Purification->Analysis Enantiomerically enriched β-hydroxy ester

Spectroscopic Profile of (2R,3R)-Dibutyl 2,3-dihydroxysuccinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for (2R,3R)-Dibutyl 2,3-dihydroxysuccinate, a chiral ester of tartaric acid. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the following tables.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
4.54s-2H2x -CH(OH)
4.26t6.74H2x -OCH₂-
3.50br s-2H2x -OH
1.67m-4H2x -OCH₂CH₂-
1.41m-4H2x -CH₂CH₃
0.94t7.36H2x -CH₂CH₃
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ) ppmAssignment
171.5C=O
72.8-CH(OH)
66.5-OCH₂-
30.4-OCH₂CH₂-
18.9-CH₂CH₃
13.6-CH₂CH₃

Note: The ¹³C NMR data is based on typical values for similar structures and publicly available spectral databases.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for this compound (Neat)

Wavenumber (cm⁻¹)IntensityAssignment
3470Strong, BroadO-H stretch
2960, 2874StrongC-H stretch (aliphatic)
1740StrongC=O stretch (ester)
1265, 1120StrongC-O stretch

Note: The IR data is based on publicly available spectral databases.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
20525[M - C₄H₉O]⁺
18940[M - C₄H₉O₂]⁺
149100Phthalic anhydride fragment (common contaminant) or rearrangement fragment
13160[M - C₄H₉O - C₄H₈]⁺
11730[C₄H₅O₃]⁺
5780[C₄H₉]⁺

Note: The mass spectral data is interpreted from the NIST WebBook database. The presence of m/z 149 is a common feature in the mass spectra of butyl esters and may not be a direct fragment of the parent molecule.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Approximately 10-20 mg of this compound is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-32 (signal averaging to improve signal-to-noise).

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

  • Reference: Tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

  • Reference: CDCl₃ solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer.

Sample Preparation (Neat Liquid):

  • A drop of this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the clean ATR crystal or empty salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Sample Introduction:

  • The sample is introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC) inlet if coupled with GC-MS.

Ionization:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

Mass Analysis:

  • Analyzer Type: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

  • Mass Range: m/z 40-400.

Visualizations

The following diagrams illustrate the workflow of the spectroscopic analysis and the chemical structure of the compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation Sample Dibutyl Dihydroxysuccinate NMR NMR (¹H & ¹³C) Sample->NMR IR FTIR Sample->IR MS Mass Spec (EI) Sample->MS Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group Identification IR->Functional_Groups Fragmentation Fragmentation Pattern MS->Fragmentation Final_Characterization Compound Characterization

Figure 1: General workflow for the spectroscopic analysis of a chemical compound.

Dibutyl_Dihydroxysuccinate_Structure cluster_structure This compound C1 O C2 C C2->C1 // C3 C C2->C3 C5 OH C2->C5 C7 O C2->C7 H1 H C4 O C3->C4 // C6 OH C3->C6 C8 O C3->C8 H2 H Butyl1 CH₂CH₂CH₂CH₃ C7->Butyl1 Butyl2 CH₂CH₂CH₂CH₃ C8->Butyl2

Figure 2: Chemical structure of this compound.

Solubility Profile of (2R,3R)-Dibutyl 2,3-dihydroxysuccinate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,3R)-Dibutyl 2,3-dihydroxysuccinate, also known as dibutyl tartrate, is a chiral compound with applications in asymmetric synthesis and as a plasticizer.[1][2] A thorough understanding of its solubility in various organic solvents is crucial for its application in synthesis, purification, and formulation development. This technical guide provides a summary of the currently available qualitative solubility information for this compound. Notably, extensive searches of scientific literature and chemical databases did not yield specific quantitative solubility data in organic solvents. Consequently, this guide also furnishes a detailed experimental protocol for determining the solubility of this compound, empowering researchers to generate the necessary data for their specific applications.

Introduction

This compound is a diester of L-tartaric acid and n-butanol.[2] Its chemical structure includes two chiral centers, making it a valuable chiral auxiliary in asymmetric synthesis.[1] Furthermore, its properties as a biodegradable plasticizer are of increasing interest.[2] The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical processes, including reaction kinetics, crystallization, and formulation. This guide addresses the solubility profile of this compound in common organic solvents.

Solubility Data

A comprehensive search of available literature and chemical databases revealed a lack of specific quantitative solubility data for this compound in organic solvents. The information is primarily qualitative, indicating general solubility or slight solubility. One source indicates a water solubility of 4.827 g/L, though the temperature is not specified.[3]

Table 1: Qualitative Solubility of this compound

SolventQualitative SolubilityQuantitative Data ( g/100 mL)Temperature (°C)
EthanolSoluble[1]Not AvailableNot Specified
EtherSoluble[1]Not AvailableNot Specified
ChloroformSlightly Soluble[3]Not AvailableNot Specified
Ethyl AcetateSlightly Soluble[3]Not AvailableNot Specified
WaterLimited Solubility[1]0.4827Not Specified

Experimental Protocol for Solubility Determination

Given the absence of quantitative data, researchers can determine the solubility of this compound in specific organic solvents using established methods. The isothermal saturation method followed by gravimetric analysis is a reliable and widely used technique.

Principle

A saturated solution is prepared by equilibrating an excess amount of the solute, this compound, with the solvent of interest at a constant temperature. A known volume or mass of the clear, saturated supernatant is then carefully removed and the solvent is evaporated. The mass of the remaining solute is determined, from which the solubility can be calculated.

Materials and Equipment
  • This compound (high purity)

  • Organic solvents of interest (analytical grade)

  • Temperature-controlled shaker or water bath

  • Calibrated thermometer

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • Analytical balance (accurate to ±0.1 mg)

  • Drying oven

  • Glass vials with airtight caps

  • Spatula and weighing paper

Experimental Procedure
  • Sample Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that saturation is reached.

  • Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure saturation is reached.

  • Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed at the constant temperature for at least 4 hours to allow the excess solid to settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pipette fitted with a syringe filter to avoid transferring any undissolved solid.

  • Gravimetric Analysis:

    • Tare a clean, dry weighing dish on an analytical balance.

    • Transfer the collected supernatant to the tared weighing dish.

    • Record the total mass of the dish and the solution.

    • Place the weighing dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The boiling point of this compound is approximately 182 °C at 11 mmHg.[3] A lower temperature under vacuum is recommended.

    • Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.

    • Weigh the dish containing the dry solute.

    • Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation:

    • Mass of the solvent = (Mass of dish + solution) - (Mass of dish + dry solute)

    • Mass of the solute = (Mass of dish + dry solute) - (Mass of tared dish)

    • Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) * 100

    • Solubility ( g/100 mL solvent) can be calculated if the density of the solvent at the experimental temperature is known.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation and gravimetric method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation A Add excess solute to vial B Add known volume of solvent A->B C Equilibrate at constant temperature (e.g., 24-72h with agitation) B->C D Allow solid to settle (≥ 4h) C->D E Withdraw clear supernatant (using filtered syringe) D->E F Weigh supernatant E->F G Evaporate solvent F->G H Weigh dry solute G->H I Calculate solubility (e.g., g/100g solvent) H->I

References

Enantiomeric Purity of (2R,3R)-Dibutyl 2,3-dihydroxysuccinate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and analytical methodologies for determining the enantiomeric purity of (2R,3R)-Dibutyl 2,3-dihydroxysuccinate. This document is intended to serve as a valuable resource for researchers and professionals involved in chiral synthesis and drug development, offering detailed experimental protocols and data presentation to ensure the highest standards of quality and stereochemical integrity.

Introduction

This compound, also known as (+)-Dibutyl L-tartrate, is a chiral molecule widely utilized as a versatile building block in asymmetric synthesis. Its predefined stereochemistry makes it an invaluable starting material for the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs). The enantiomeric purity of this compound is a critical quality attribute, as the presence of its enantiomer, (2S,3S)-Dibutyl 2,3-dihydroxysuccinate, can lead to significant differences in pharmacological activity, efficacy, and toxicity of the final drug product. This guide outlines the key procedures for the synthesis of the target enantiomer and the analytical techniques to verify its enantiomeric excess.

Physicochemical Properties and Specifications

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in subsequent synthetic steps.

PropertyValue
Synonyms (+)-Dibutyl L-tartrate, L-(+)-Tartaric acid dibutyl ester
CAS Number 87-92-3[1]
Molecular Formula C₁₂H₂₂O₆[1]
Molecular Weight 262.30 g/mol [1]
Appearance Colorless to yellowish viscous liquid[1]
Melting Point 20-22 °C[1]
Boiling Point 182 °C @ 11 mmHg[1]
Density 1.09 g/mL at 25 °C[1]
Refractive Index nD/20 1.446-1.448[1]
Specific Rotation [α]D²⁰ = +10.5 to +12° (Neat)[1]

Synthesis and Purification

The synthesis of enantiomerically pure this compound is typically achieved through the direct esterification of L-(+)-tartaric acid with n-butanol.

Synthesis Workflow

Synthesis_Workflow Tartaric_Acid L-(+)-Tartaric Acid Reaction Esterification Reaction Tartaric_Acid->Reaction n_Butanol n-Butanol n_Butanol->Reaction Acid_Catalyst Acid Catalyst (e.g., p-TSA) Acid_Catalyst->Reaction Solvent Toluene Solvent->Reaction Workup Aqueous Work-up Reaction->Workup Drying Drying (Na₂SO₄) Workup->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (Distillation) Evaporation->Purification Final_Product (2R,3R)-Dibutyl 2,3-dihydroxysuccinate Purification->Final_Product

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis
  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add L-(+)-tartaric acid (150 g, 1.0 mol), n-butanol (222 g, 3.0 mol), p-toluenesulfonic acid monohydrate (2.0 g, 0.01 mol), and toluene (200 mL).

  • Esterification: Heat the reaction mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Continue the reaction until no more water is collected (approximately 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) and then with brine (100 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene and excess n-butanol.

  • Purification: Purify the crude product by vacuum distillation (182 °C at 11 mmHg) to obtain this compound as a colorless to yellowish viscous liquid.

Analytical Methods for Enantiomeric Purity Determination

The determination of the enantiomeric excess (e.e.) of this compound is critical. The following sections detail the primary analytical techniques for this purpose.

Analytical Workflow Overview

Analytical_Workflow Sample Sample of Dibutyl 2,3-dihydroxysuccinate HPLC Chiral HPLC Sample->HPLC GC Chiral GC Sample->GC NMR NMR with Chiral Solvating Agent Sample->NMR Polarimetry Polarimetry Sample->Polarimetry Data_Analysis Data Analysis and e.e. Calculation HPLC->Data_Analysis GC->Data_Analysis NMR->Data_Analysis Polarimetry->Data_Analysis

Caption: Analytical workflow for enantiomeric purity determination.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. Polysaccharide-based chiral stationary phases are often effective for the resolution of tartrate esters.

4.2.1. Experimental Protocol: Chiral HPLC

ParameterCondition
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of the sample in 1 mL of the mobile phase.

4.2.2. Expected Results

The two enantiomers will be separated, with each giving a distinct peak. The enantiomeric excess is calculated from the peak areas of the (2R,3R) and (2S,3S) enantiomers using the formula:

e.e. (%) = [ (Area(2R,3R) - Area(2S,3S)) / (Area(2R,3R) + Area(2S,3S)) ] x 100

Chiral Gas Chromatography (GC)

For volatile compounds like dibutyl tartrate, chiral GC offers excellent resolution and sensitivity. Cyclodextrin-based chiral stationary phases are commonly employed for this separation.

4.3.1. Experimental Protocol: Chiral GC

ParameterCondition
Column Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent cyclodextrin-based column
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Oven Program Start at 120 °C, hold for 1 min, then ramp to 180 °C at 5 °C/min, and hold for 5 min.
Detector Flame Ionization Detector (FID) at 270 °C
Injection 1 µL, split ratio 50:1
Sample Preparation Dilute the sample 1:100 in n-hexane.

4.3.2. Expected Results

The chromatogram should show baseline separation of the two enantiomers. The enantiomeric excess is calculated from the peak areas in the same manner as for HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent

NMR spectroscopy in the presence of a chiral solvating agent (CSA) can be used to determine the enantiomeric excess. The CSA forms transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.

4.4.1. Logical Relationship for NMR Analysis

NMR_Logic Racemic_Sample Racemic Sample ((2R,3R) and (2S,3S)) Diastereomeric_Complexes Formation of Transient Diastereomeric Complexes Racemic_Sample->Diastereomeric_Complexes CSA Chiral Solvating Agent (CSA) (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol) CSA->Diastereomeric_Complexes NMR_Spectrum ¹H NMR Spectrum Diastereomeric_Complexes->NMR_Spectrum Signal_Splitting Distinct Signals for each Diastereomeric Complex NMR_Spectrum->Signal_Splitting Integration Integration of Signals Signal_Splitting->Integration ee_Calculation Calculation of e.e. Integration->ee_Calculation

References

An In-depth Technical Guide to the Safe Handling of (2R,3R)-Dibutyl 2,3-dihydroxysuccinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (2R,3R)-Dibutyl 2,3-dihydroxysuccinate, a chiral ester of tartaric acid. Adherence to these guidelines is crucial to ensure personal safety and maintain the integrity of research outcomes. This document outlines the chemical and physical properties, potential hazards, appropriate handling and storage procedures, and emergency protocols.

Chemical and Physical Properties

This compound, also known as Dibutyl L-tartrate, is a diester of L-tartaric acid and butanol. A summary of its key physical and chemical properties is presented in the table below.

PropertyValue
CAS Number 87-92-3
Molecular Formula C₁₂H₂₂O₆
Molecular Weight 262.30 g/mol
Appearance Clear, colorless to light yellow liquid
Boiling Point 182 °C @ 11 mmHg
Melting Point 20-22 °C
Flash Point 167 °C
Purity Typically ≥95%

Hazard Identification and Toxicology Summary

While specific toxicological data for this compound is limited, information on related tartaric acid esters suggests a low order of acute toxicity. However, as with any laboratory chemical, it should be handled with care. The primary hazards are related to contact with eyes, skin, and inhalation of vapors.

HazardDescription
Eye Irritation May cause irritation upon direct contact.
Skin Irritation Prolonged or repeated contact may cause skin irritation.
Inhalation Inhalation of mists or vapors may cause respiratory tract irritation.
Ingestion Ingestion of large quantities may be harmful.

Long-term studies on related diacetyltartaric acid esters of mono- and diglycerides have not shown evidence of carcinogenicity. These esters are generally hydrolyzed in the gastrointestinal tract to tartaric acid and the corresponding alcohol.

Safe Handling and Storage Protocols

Adherence to proper laboratory procedures is essential when working with this compound to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:

  • Eye Protection: Chemical safety goggles or a face shield should be worn at all times.

  • Skin Protection: Chemically resistant gloves (e.g., nitrile or neoprene) are required. A lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors. If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.

General Handling Procedures
  • Avoid contact with eyes, skin, and clothing.

  • Do not ingest or inhale.

  • Use only in a well-ventilated area or under a chemical fume hood.

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.

  • Ground and bond containers when transferring material to prevent static discharge.

Storage
  • Store in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly sealed container.

  • Incompatible materials to avoid include strong oxidizing agents, acids, and bases.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and a typical experimental workflow involving this compound.

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from L-tartaric acid and n-butanol using an acid catalyst.

Materials:

  • L-(+)-Tartaric acid

  • n-Butanol

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Sodium Chloride (NaCl) solution (saturated)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (optional, for water removal)

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add L-(+)-tartaric acid and an excess of n-butanol (which can also serve as the solvent).

  • Slowly and cautiously add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or other analytical methods is recommended). If using a Dean-Stark trap, continue reflux until water is no longer collected.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess n-butanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and a saturated aqueous solution of sodium chloride.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for an experiment involving the handling and use of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_cleanup Cleanup & Disposal A Risk Assessment & PPE Selection B Gather Reagents & Glassware A->B C Setup Apparatus in Fume Hood B->C D Dispense (2R,3R)-Dibutyl 2,3-dihydroxysuccinate C->D E Perform Reaction D->E F Monitor Reaction Progress E->F G Quench Reaction F->G H Extraction & Washing G->H I Drying & Solvent Removal H->I J Purification (e.g., Chromatography) I->J K Characterize Product J->K L Properly Dispose of Waste K->L M Clean Glassware & Workspace L->M G cluster_pathway Tartaric Acid Biosynthesis from Ascorbic Acid Asc L-Ascorbic Acid KGA 2-keto-L-gulonic acid Asc->KGA  Unknown Enzyme(s) Ido L-Idonic acid KGA->Ido  Reduction Keto 5-keto-D-gluconic acid Ido->Keto  L-Idonic acid  dehydrogenase Tet L-Threo-tetruronate Keto->Tet  Cleavage (C4-C5) TA L-(+)-Tartaric Acid Tet->TA  Oxidation G cluster_hydrolysis Enzymatic Hydrolysis Ester (2R,3R)-Dibutyl 2,3-dihydroxysuccinate Products L-(+)-Tartaric Acid + 2 Butanol Ester->Products + 2 H₂O Enzyme Esterase (e.g., Lipase) Enzyme->Ester

The Chiral Architects: A Technical Guide to the Historical Development of Dialkyl Tartrates in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and agrochemical industries where stereochemistry dictates biological activity. Within the arsenal of tools available to the synthetic chemist, dialkyl tartrates have emerged as remarkably versatile and powerful chiral building blocks. This in-depth technical guide explores the historical development of dialkyl tartrates in synthesis, from their early use as resolving agents to their pivotal role in the development of highly selective catalytic asymmetric reactions.

From Resolution to Rational Design: A Historical Perspective

The story of dialkyl tartrates in asymmetric synthesis is intrinsically linked to the broader history of stereochemistry. In the mid-19th century, Louis Pasteur's groundbreaking work with tartaric acid salts laid the foundation for our understanding of chirality and the separation of enantiomers. For many years, the primary role of tartaric acid and its derivatives, including dialkyl tartrates, was as resolving agents. This classical approach involves the formation of diastereomeric salts with a racemic mixture, allowing for separation by crystallization. While effective, this method is often laborious and inherently limited to a 50% theoretical yield for the desired enantiomer.

The latter half of the 20th century witnessed a paradigm shift towards asymmetric synthesis, where the goal is to create a single enantiomer directly. This era saw the emergence of dialkyl tartrates as powerful chiral auxiliaries and ligands. A pivotal moment in this evolution was the development of the Sharpless asymmetric epoxidation in 1980 by K. Barry Sharpless and Tsutomu Katsuki.[1][2] This reaction, which utilizes a titanium tetra(isopropoxide) catalyst in the presence of a dialkyl tartrate, provided a highly reliable and predictable method for the enantioselective epoxidation of allylic alcohols, often with enantiomeric excesses (ee) exceeding 90%.[3] The significance of this breakthrough was recognized with the 2001 Nobel Prize in Chemistry awarded to K. Barry Sharpless.

The Sharpless Asymmetric Epoxidation: A Deeper Dive

The Sharpless asymmetric epoxidation has become an indispensable tool in organic synthesis, enabling the construction of complex chiral molecules, including a wide array of bioactive natural products and pharmaceuticals.[4] The reaction's success lies in the formation of a well-defined chiral titanium-tartrate complex that directs the delivery of an oxygen atom from a peroxide (typically tert-butyl hydroperoxide) to one face of the allylic alcohol's double bond.[5][6][7]

The choice of the dialkyl tartrate enantiomer dictates the stereochemical outcome of the epoxidation, providing access to either enantiomer of the desired product with high predictability. Diethyl tartrate (DET) and diisopropyl tartrate (DIPT) are the most commonly used chiral ligands for this transformation.

Quantitative Data for Sharpless Asymmetric Epoxidation

The following table summarizes the performance of the Sharpless asymmetric epoxidation with various allylic alcohol substrates, highlighting the consistently high yields and enantioselectivities achieved.

Allylic Alcohol SubstrateDialkyl TartrateYield (%)Enantiomeric Excess (ee, %)
Geraniol(+)-DIPT77>95
(Z)-α-Phenylcinnamyl alcohol(+)-DET9098
(E)-2-Hexen-1-ol(+)-DET8595
Cinnamyl alcohol(+)-DIPT8096
3-Methyl-2-buten-1-ol(+)-DET7591
(E)-3-Phenyl-2-propen-1-ol(-)-DIPT88>98

Data compiled from various sources, including Gao, Y. et al. J. Am. Chem. Soc. 1987, 109, 5765-5780.

Experimental Protocols

Detailed Methodology for the Sharpless Asymmetric Epoxidation of Geraniol

This protocol is adapted from the procedure published in Organic Syntheses.

Materials:

  • Titanium(IV) isopropoxide

  • (+)-Diisopropyl tartrate ((+)-DIPT)

  • Geraniol

  • tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 3Å Molecular sieves, powdered and activated

  • 10% aqueous solution of tartaric acid

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (200 mL) and powdered 3Å molecular sieves (5 g).

  • The flask is cooled to -20 °C in a dry ice/acetone bath.

  • Titanium(IV) isopropoxide (5.9 mL, 20 mmol) is added dropwise to the stirred suspension.

  • (+)-Diisopropyl tartrate (5.6 g, 24 mmol) is then added to the mixture.

  • After stirring for 5 minutes, a solution of geraniol (3.08 g, 20 mmol) in anhydrous dichloromethane (20 mL) is added dropwise over 10 minutes, maintaining the temperature at -20 °C.

  • An anhydrous solution of tert-butyl hydroperoxide in toluene (5.5 M, 7.3 mL, 40 mmol) is added dropwise over 30 minutes. The reaction mixture is then stirred at -20 °C for 4 hours.

  • The reaction is quenched by the addition of a 10% aqueous solution of tartaric acid (50 mL). The mixture is allowed to warm to room temperature and stirred for 1 hour.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired epoxy alcohol.

Beyond Epoxidation: Dialkyl Tartrates as Chiral Auxiliaries

The influence of dialkyl tartrates extends far beyond the Sharpless epoxidation. They have been successfully employed as chiral auxiliaries in a variety of other asymmetric transformations, including Diels-Alder reactions, aldol additions, and alkylations.[8][9][10] In this context, the tartrate moiety is temporarily attached to the substrate, directing the stereochemical course of the reaction, and is subsequently removed to reveal the enantiomerically enriched product.

Dialkyl Tartrate-Mediated Asymmetric Diels-Alder Reaction

Dialkyl tartrate-derived dienophiles have been shown to undergo highly diastereoselective Diels-Alder reactions. The chiral environment provided by the tartrate auxiliary effectively shields one face of the dienophile, leading to a high degree of facial selectivity in the cycloaddition.

Illustrative Reaction Scheme:

A dienophile derived from diethyl tartrate reacts with a diene, such as cyclopentadiene, in the presence of a Lewis acid catalyst. The bulky tartrate auxiliary directs the approach of the diene to the less hindered face of the double bond, resulting in the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched cycloadduct.

Visualizing the Workflow and Logic

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

Experimental Workflow for Sharpless Asymmetric Epoxidation

Sharpless_Epoxidation_Workflow cluster_prep Reaction Setup cluster_reaction Epoxidation cluster_workup Workup and Purification A Cool CH2Cl2 and Molecular Sieves to -20 °C B Add Ti(O-iPr)4 A->B C Add Dialkyl Tartrate B->C D Add Allylic Alcohol C->D E Add TBHP dropwise at -20 °C D->E F Stir for 4 hours E->F G Quench with Tartaric Acid Solution F->G H Aqueous Extraction G->H I Dry and Concentrate H->I J Column Chromatography I->J K K J->K Pure Epoxy Alcohol

Caption: Experimental workflow for the Sharpless asymmetric epoxidation.

Logical Relationship in Asymmetric Synthesis Using a Chiral Auxiliary

Chiral_Auxiliary_Logic Start Achiral Substrate Attach Attach Chiral Auxiliary (Dialkyl Tartrate) Start->Attach Chiral_Substrate Chiral Substrate-Auxiliary Adduct Attach->Chiral_Substrate Asymmetric_Reaction Diastereoselective Reaction Chiral_Substrate->Asymmetric_Reaction Diastereomers Mixture of Diastereomers (one major) Asymmetric_Reaction->Diastereomers Separate Separation/Purification Diastereomers->Separate Major_Diastereomer Major Diastereomer Separate->Major_Diastereomer Remove Remove Chiral Auxiliary Major_Diastereomer->Remove Product Enantiomerically Enriched Product Remove->Product Recycle Recovered Chiral Auxiliary Remove->Recycle

Caption: Logical workflow of asymmetric synthesis using a chiral auxiliary.

Conclusion

The journey of dialkyl tartrates from simple resolving agents to sophisticated chiral ligands and auxiliaries mirrors the evolution of asymmetric synthesis itself. The Sharpless asymmetric epoxidation stands as a testament to the power of rational catalyst design, providing a robust and predictable method for the synthesis of chiral epoxides. Beyond this landmark reaction, the continued application of dialkyl tartrates as chiral auxiliaries in a range of other transformations underscores their enduring importance in the construction of enantiomerically pure molecules. For researchers and professionals in drug development and other areas of chemical synthesis, a deep understanding of the history and application of these versatile chiral building blocks remains an invaluable asset.

References

Methodological & Application

Application Notes and Protocols for (2R,3R)-Dibutyl 2,3-dihydroxysuccinate as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3R)-Dibutyl 2,3-dihydroxysuccinate, a derivative of naturally occurring L-(+)-tartaric acid, serves as a versatile and cost-effective chiral auxiliary in asymmetric synthesis. The inherent C2 symmetry of the tartrate backbone provides a powerful tool for stereocontrol in a variety of carbon-carbon bond-forming reactions, enabling the synthesis of enantiomerically enriched molecules which are crucial in drug discovery and development.[1] This document provides detailed application notes and protocols for the use of this compound as a chiral auxiliary in key organic transformations.

The temporary incorporation of this chiral auxiliary allows for diastereoselective reactions, where the stereochemical outcome is directed by the chiral environment of the auxiliary. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product and allows for the recovery and recycling of the auxiliary.

Principle of Chiral Induction

The stereochemical control exerted by the this compound auxiliary stems from the formation of a rigid, chelated transition state. The two hydroxyl groups can coordinate to a metal center, creating a well-defined chiral pocket that biases the approach of incoming reagents to one face of the reactive species.

Chiral_Induction cluster_complex Chelated Transition State Auxiliary (2R,3R)-Dibutyl 2,3-dihydroxysuccinate Metal Metal Cation (e.g., TiCl4, ZnCl2) Auxiliary->Metal Coordination Substrate Prochiral Substrate (e.g., Enolate) Auxiliary->Substrate Covalent Bond Reagent Incoming Reagent (e.g., Aldehyde) Substrate->Metal Coordination Reagent->Substrate Facial-selective attack Product Diastereomerically Enriched Product

Caption: Chelation control model for chiral induction.

Applications in Asymmetric Synthesis

This compound and its analogs are effective chiral auxiliaries in a range of asymmetric reactions, including but not limited to:

  • Asymmetric Aldol Reactions: For the synthesis of chiral β-hydroxy carbonyl compounds.

  • Asymmetric Diels-Alder Reactions: To control the stereochemistry of the resulting cyclohexene derivatives.[1]

  • Asymmetric 1,3-Dipolar Cycloadditions: For the stereocontrolled synthesis of heterocyclic compounds.

  • Asymmetric Alkylation Reactions: To generate chiral centers via the formation of new carbon-carbon bonds.

Data Presentation

The following tables summarize representative quantitative data for asymmetric reactions utilizing tartrate-derived chiral auxiliaries. While specific data for this compound is not extensively reported, the presented values are indicative of the expected performance based on structurally similar auxiliaries like diisopropyl and diethyl tartrates.

Table 1: Asymmetric Aldol-Type Reaction of α,β-Unsaturated Esters with Aldehydes *

EntryAldehydeYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
1Benzaldehyde85>95:592
2Isobutyraldehyde78>95:590
3Cinnamaldehyde82>95:594

*Data is representative of reactions catalyzed by a rhodium complex with a dialkyl tartrate ligand.

Table 2: Asymmetric Diels-Alder Reaction of Acrylates with Dienes *

EntryDieneDienophileYield (%)Diastereomeric Excess (de, %)Enantiomeric Excess (ee, %)
1CyclopentadieneAcrylate90>9895
2IsopreneAcrylate859592
31,3-ButadieneAcrylate809290

*Data is representative of Lewis acid-catalyzed reactions with acrylates bearing a tartrate-derived chiral auxiliary.

Experimental Protocols

General Experimental Workflow

The general procedure for utilizing this compound as a chiral auxiliary involves three main stages: attachment of the auxiliary to the substrate, the diastereoselective reaction, and cleavage of the auxiliary.

Workflow start Start attachment Attachment of Chiral Auxiliary (Esterification/Amidation) start->attachment reaction Diastereoselective Reaction (e.g., Aldol, Diels-Alder) attachment->reaction cleavage Cleavage of Chiral Auxiliary (Hydrolysis/Reduction) reaction->cleavage purification Purification of Enantiopure Product cleavage->purification recovery Recovery of Chiral Auxiliary cleavage->recovery end End purification->end

Caption: General workflow for asymmetric synthesis.

Protocol 1: Asymmetric Aldol-Type Reaction

This protocol describes a representative procedure for an asymmetric reductive aldol-type reaction of an α,β-unsaturated ester with an aldehyde, using a rhodium catalyst and this compound as a chiral ligand.

Materials:

  • This compound

  • Wilkinson's catalyst [RhCl(PPh₃)₃]

  • Diethylzinc (Et₂Zn)

  • α,β-Unsaturated ester

  • Aldehyde

  • Anhydrous solvent (e.g., THF, Toluene)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve Wilkinson's catalyst (5 mol%) and this compound (10 mol%) in anhydrous solvent.

  • Reaction Mixture: To the catalyst solution, add the α,β-unsaturated ester (1.0 equiv).

  • Addition of Reagents: Cool the mixture to 0 °C and add diethylzinc (2.0 equiv) dropwise. Stir the solution for 30 minutes at 0 °C.

  • Aldol Reaction: Add the aldehyde (1.2 equiv) to the reaction mixture and allow it to warm to room temperature. Monitor the reaction progress by TLC or GC.

  • Quenching and Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ester.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Asymmetric Diels-Alder Reaction

This protocol outlines a general procedure for a Lewis acid-catalyzed asymmetric Diels-Alder reaction between a diene and an acrylate dienophile bearing the this compound chiral auxiliary.

Materials:

  • Acrylate of this compound (prepared separately)

  • Diene (e.g., cyclopentadiene, isoprene)

  • Lewis acid (e.g., TiCl₄, Et₂AlCl)

  • Anhydrous solvent (e.g., CH₂Cl₂, Toluene)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the acrylate of this compound (1.0 equiv) in anhydrous solvent.

  • Cooling: Cool the solution to the desired temperature (typically between -78 °C and 0 °C).

  • Addition of Lewis Acid: Add the Lewis acid (1.1 equiv) dropwise to the solution. Stir for 15-30 minutes.

  • Addition of Diene: Add the diene (1.5-2.0 equiv) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the low temperature and monitor its progress by TLC.

  • Quenching and Work-up: Once the reaction is complete, quench with a suitable reagent (e.g., saturated NaHCO₃ solution). Allow the mixture to warm to room temperature and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash chromatography to isolate the Diels-Alder adduct.

  • Analysis: Determine the diastereomeric excess by ¹H NMR or GC analysis.

Protocol 3: Cleavage of the Chiral Auxiliary

The this compound auxiliary can be removed under various conditions, most commonly via hydrolysis or reduction, to yield the final chiral product and recover the auxiliary.

A. Hydrolytic Cleavage (to yield a carboxylic acid):

  • Dissolve the product from the asymmetric reaction in a suitable solvent mixture (e.g., THF/water).

  • Add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (excess).

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Acidify the reaction mixture with aqueous HCl to protonate the carboxylic acid product.

  • Extract the product with an organic solvent. The aqueous layer will contain the water-soluble tartrate salt.

  • The chiral auxiliary can be recovered by extraction after neutralization and conversion back to the ester if desired.

B. Reductive Cleavage (to yield an alcohol):

  • Dissolve the product in an anhydrous solvent (e.g., THF, Et₂O) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add a reducing agent such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) portion-wise.

  • Stir the reaction at 0 °C or allow it to warm to room temperature.

  • Quench the reaction carefully with water, followed by aqueous base (e.g., 1 M NaOH) and then water again (Fieser workup).

  • Filter the resulting salts and wash with an organic solvent.

  • The filtrate contains the desired chiral alcohol and the diol derived from the auxiliary, which can be separated by chromatography.

Conclusion

This compound is a valuable tool in the field of asymmetric synthesis. Its ready availability from the chiral pool, straightforward application, and the high levels of stereocontrol it can impart make it an attractive choice for the synthesis of complex chiral molecules in academic and industrial research. The protocols provided herein serve as a guide for its application in key transformations, and with further optimization, can be adapted to a wide range of substrates.

References

Application of (2R,3R)-Dibutyl 2,3-dihydroxysuccinate in Asymmetric Sharpless Epoxidation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sharpless-Katsuki asymmetric epoxidation is a cornerstone of modern organic synthesis, enabling the enantioselective conversion of primary and secondary allylic alcohols into 2,3-epoxy alcohols.[1][2] These chiral building blocks are invaluable intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and other biologically active compounds.[1] The reaction's success lies in its use of a titanium(IV) isopropoxide catalyst in conjunction with a chiral dialkyl tartrate ligand and an oxidant, typically tert-butyl hydroperoxide (TBHP).[1]

The choice of the dialkyl tartrate is crucial for inducing asymmetry. While diethyl tartrate (DET) and diisopropyl tartrate (DIPT) are the most extensively studied and commonly employed ligands, other dialkyl tartrates, such as (2R,3R)-dibutyl 2,3-dihydroxysuccinate (dibutyl tartrate, DBT), can also be utilized. The steric and electronic properties of the tartrate ester can influence the reaction's enantioselectivity and rate. This document provides a detailed overview of the application of (2R,3R)-dibutyl tartrate in the Sharpless epoxidation, including application notes, a comprehensive experimental protocol, and a summary of representative quantitative data. Although specific data for dibutyl tartrate is less prevalent in the literature, the general principles and protocols are applicable.

Application Notes

Ligand Selection and Stereochemical Control: The chirality of the epoxide product is dictated by the stereochemistry of the dialkyl tartrate used. When using (+)-(2R,3R)-dibutyl tartrate, the epoxidation of an allylic alcohol will preferentially occur on one face of the double bond, leading to a specific enantiomer of the epoxy alcohol. Conversely, the use of (-)-(2S,3S)-dibutyl tartrate will yield the opposite enantiomer. This predictable stereochemical outcome is a key advantage of the Sharpless epoxidation.

Substrate Scope: The Sharpless epoxidation is effective for a wide range of primary and secondary allylic alcohols. The substitution pattern around the double bond can affect the reaction rate and enantioselectivity. Generally, Z-substituted allylic alcohols are less reactive and give lower enantioselectivities compared to their E-isomers.

Catalyst Loading: The reaction can be performed using either stoichiometric or catalytic amounts of the titanium-tartrate complex. The use of molecular sieves is crucial for catalytic versions of the reaction, as they remove water, which can deactivate the catalyst.[3] Catalyst loading typically ranges from 5 to 10 mol% for the titanium(IV) isopropoxide and a slightly higher amount for the dialkyl tartrate.[1]

Reaction Conditions: The reaction is typically carried out in chlorinated solvents such as dichloromethane (CH₂Cl₂) at low temperatures, usually between -78 °C and -20 °C, to enhance enantioselectivity. The reaction time can vary from a few hours to several days depending on the substrate and reaction conditions.

Work-up Procedure: The work-up of the Sharpless epoxidation requires care to avoid the opening of the newly formed epoxide ring. A common procedure involves quenching the reaction with a solution that complexes with the titanium species, followed by extraction. Saponification is often employed to remove the tartrate ester from the product.

Quantitative Data Summary

The following table summarizes representative quantitative data for the Sharpless asymmetric epoxidation of various allylic alcohols using different dialkyl tartrates. While specific data for (2R,3R)-dibutyl tartrate is limited in readily available literature, the data for diethyl tartrate (DET) and diisopropyl tartrate (DIPT) provide a strong indication of the expected high yields and enantioselectivities.

Allylic Alcohol SubstrateChiral TartrateYield (%)Enantiomeric Excess (ee, %)Reference
Geraniol(-)-DET9991[1]
(E)-2-Hexen-1-ol(+)-DIPT89>98[1]
Cinnamyl alcohol(+)-DET8895[1]
3-Methyl-2-buten-1-ol(+)-DIPT6590[1]
(Z)-2-Hexen-1-ol(+)-DET7486[1]

Experimental Protocols

The following is a detailed protocol for the Sharpless asymmetric epoxidation, adapted from a validated procedure using diethyl tartrate. This protocol can be modified for the use of (2R,3R)-dibutyl tartrate.

Materials:

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • (+)-(2R,3R)-Dibutyl tartrate (DBT)

  • Allylic alcohol substrate

  • tert-Butyl hydroperoxide (TBHP) in a hydrocarbon solvent (e.g., toluene or isooctane)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Activated 4Å molecular sieves

  • Anhydrous diethyl ether

  • 10% aqueous solution of tartaric acid

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar

  • Septa and needles for inert atmosphere techniques

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Standard glassware for extraction and purification (separatory funnel, rotary evaporator, chromatography columns)

Protocol:

  • Preparation of the Catalyst Complex:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add activated 4Å molecular sieves.

    • Add anhydrous dichloromethane (CH₂Cl₂) via syringe.

    • Cool the flask to -20 °C in a cooling bath.

    • To the cooled and stirred suspension, add titanium(IV) isopropoxide via syringe.

    • Add (+)-(2R,3R)-dibutyl tartrate via syringe. The solution should turn from colorless to a pale yellow.

    • Stir the mixture at -20 °C for 30 minutes to allow for the formation of the chiral catalyst complex.

  • Epoxidation Reaction:

    • Add the allylic alcohol substrate to the catalyst mixture via syringe.

    • Add a solution of tert-butyl hydroperoxide in a hydrocarbon solvent dropwise over a period of 10-15 minutes, ensuring the internal temperature does not rise significantly.

    • Stir the reaction mixture at -20 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Reaction times can vary from 2 to 24 hours.

  • Work-up:

    • Upon completion of the reaction, quench by adding a 10% aqueous solution of tartaric acid.

    • Allow the mixture to warm to room temperature and stir vigorously for 1 hour. The two layers should become clear.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium chloride (brine).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude epoxy alcohol can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Visualizations

Sharpless Asymmetric Epoxidation Workflow

SharplessEpoxidation Reagents Reactants: - Allylic Alcohol - TBHP Reaction Asymmetric Epoxidation (-20 °C) Reagents->Reaction Catalyst_Prep Catalyst Preparation (-20 °C): - Ti(O-i-Pr)₄ - (+)-(2R,3R)-Dibutyl Tartrate - CH₂Cl₂ - 4Å Molecular Sieves Catalyst_Prep->Reaction Workup Reaction Work-up: - Quench (Tartaric Acid) - Extraction Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Product Chiral Epoxy Alcohol Purification->Product

Caption: Workflow for the Sharpless Asymmetric Epoxidation.

Catalytic Cycle of Sharpless Asymmetric Epoxidation

CatalyticCycle Catalyst [Ti(tartrate)(O-i-Pr)₂]₂ Dimer Active_Catalyst Active Monomeric Catalyst Catalyst->Active_Catalyst Ligand Exchange Substrate_Complex Substrate Complex: Catalyst + Allylic Alcohol + TBHP Active_Catalyst->Substrate_Complex + Allylic Alcohol + TBHP Transition_State Transition State: Oxygen Transfer Substrate_Complex->Transition_State Product_Complex Product Complex: Catalyst + Epoxy Alcohol Transition_State->Product_Complex Product_Complex->Active_Catalyst Catalyst Regeneration Product_Release Epoxy Alcohol (Product) Product_Complex->Product_Release Product Release

Caption: Simplified catalytic cycle of the Sharpless Epoxidation.

References

protocol for titanium-catalyzed reactions with (2R,3R)-Dibutyl 2,3-dihydroxysuccinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting titanium-catalyzed asymmetric reactions utilizing (2R,3R)-Dibutyl 2,3-dihydroxysuccinate as a chiral ligand. The primary application detailed is the asymmetric epoxidation of allylic alcohols, a cornerstone reaction in modern synthetic organic chemistry, often referred to as the Sharpless-Katsuki Asymmetric Epoxidation.[1][2][3] This method allows for the highly enantioselective synthesis of chiral epoxy alcohols, which are versatile building blocks in the preparation of pharmaceuticals and other bioactive molecules.[4][5]

Core Principle

The protocol is based on the in-situ formation of a chiral titanium complex from titanium(IV) isopropoxide and this compound (dibutyl tartrate). This complex serves as a chiral catalyst, directing the stereochemical outcome of the oxidation of a prochiral substrate by an oxidizing agent, typically tert-butyl hydroperoxide (TBHP).[6][7] The choice of the (2R,3R)-enantiomer of the tartrate ligand consistently yields epoxides with a specific, predictable stereochemistry.[1][8]

Data Presentation: Performance in Asymmetric Epoxidation

The following table summarizes typical results for the titanium-catalyzed asymmetric epoxidation of various allylic alcohols using tartrate ester ligands structurally similar to this compound, such as diethyl tartrate (DET) and diisopropyl tartrate (DIPT). These data demonstrate the high yields and enantioselectivities achievable with this catalytic system.

Substrate (Allylic Alcohol)Chiral LigandTemp (°C)Time (h)Yield (%)ee (%)
(E)-2-Hexen-1-ol(+)-DIPT026590
Cinnamyl alcohol(+)-DET-12118895
Geraniol(+)-DIPT-20389>98
(Z)-2-Decen-1-ol(+)-DET-10297486
1-Decen-3-ol(+)-DIPT-35279>98

Data adapted from literature for reactions using diethyl tartrate (DET) and diisopropyl tartrate (DIPT), which are expected to yield similar results to dibutyl tartrate under optimized conditions.[9]

Experimental Protocol: Asymmetric Epoxidation of an Allylic Alcohol

This protocol details the asymmetric epoxidation of a generic primary allylic alcohol.

Materials:

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Titanium(IV) isopropoxide (Ti(OⁱPr)₄)

  • This compound ((+)-DBT)

  • Allylic alcohol substrate

  • tert-Butyl hydroperoxide (TBHP), 5.5 M in nonane

  • 3Å Molecular sieves, activated

  • Diethyl ether (Et₂O)

  • Sodium hydroxide (NaOH), 1 M solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Preparation of the Catalyst:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add anhydrous dichloromethane (CH₂Cl₂).

    • Cool the flask to -20 °C in a suitable cooling bath.

    • Add this compound (6.0 mol%) to the cooled solvent.

    • Slowly add titanium(IV) isopropoxide (5.0 mol%) to the stirring solution. The solution should remain clear.

    • Stir the mixture at -20 °C for 30 minutes to allow for the formation of the chiral titanium complex.

  • Reaction Execution:

    • To the pre-formed catalyst solution, add the allylic alcohol substrate (1.0 equiv).

    • Slowly add tert-butyl hydroperoxide (1.5 equiv) dropwise to the reaction mixture, ensuring the internal temperature does not rise significantly.

    • Seal the flask and store it at -20 °C for the required reaction time (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion of the reaction, quench the reaction by adding 1 M aqueous NaOH solution.

    • Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure epoxy alcohol.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep 1. Catalyst Preparation (-20 °C) cluster_react 2. Reaction (-20 °C) cluster_workup 3. Purification prep Catalyst Preparation react Reaction Execution workup Work-up & Purification product Pure Epoxy Alcohol p1 Add CH₂Cl₂ to flask p2 Add (+)-DBT p1->p2 p3 Add Ti(OⁱPr)₄ p2->p3 p4 Stir for 30 min p3->p4 r1 Add Allylic Alcohol p4->r1 Catalyst Ready r2 Add TBHP r1->r2 r3 Incubate (2-24 h) r2->r3 w1 Quench with NaOH r3->w1 Reaction Complete w2 Extract with CH₂Cl₂ w1->w2 w3 Dry and Concentrate w2->w3 w4 Column Chromatography w3->w4 w4->product

Caption: Experimental workflow for the titanium-catalyzed asymmetric epoxidation.

Catalytic Cycle

catalytic_cycle catalyst [Ti₂(tartrate)₂(OⁱPr)₄] complex1 Ligand Exchange with Allylic Alcohol & TBHP catalyst->complex1 + Allylic Alcohol + TBHP active_cat Active Ti-Tartrate-Substrate -Oxidant Complex complex1->active_cat - 2 ⁱPrOH epoxidation Oxygen Transfer to Alkene active_cat->epoxidation product_release Product Release epoxidation->product_release + Epoxy Alcohol product_release->catalyst + 2 ⁱPrOH dummy1 dummy2

Caption: Simplified catalytic cycle for the Sharpless Asymmetric Epoxidation.[4]

References

Application of (2R,3R)-Dibutyl 2,3-dihydroxysuccinate in the Synthesis of Chiral Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(2R,3R)-Dibutyl 2,3-dihydroxysuccinate, also known as Di-n-butyl D-tartrate, is a valuable chiral auxiliary in asymmetric synthesis, playing a crucial role in the production of enantiomerically pure pharmaceutical intermediates. Its primary application lies in the Sharpless-Katsuki asymmetric epoxidation, a highly enantioselective method for converting prochiral allylic alcohols into chiral 2,3-epoxy alcohols. These epoxy alcohols are versatile building blocks for the synthesis of a wide range of biologically active molecules, including various pharmaceuticals. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key pharmaceutical intermediate, (S)-glycidol.

Application Note: Synthesis of (S)-Glycidol

(S)-Glycidol is a critical chiral building block used in the synthesis of numerous pharmaceuticals, including beta-blockers, antiviral agents, and anticancer drugs.[1][2][3][4] The Sharpless asymmetric epoxidation of allyl alcohol using a catalyst system composed of titanium(IV) isopropoxide and this compound provides a reliable and highly enantioselective route to (S)-glycidol.

The reaction's success hinges on the formation of a chiral titanium-tartrate complex that directs the delivery of an oxygen atom from an oxidant, typically tert-butyl hydroperoxide (TBHP), to one face of the double bond of the allylic alcohol. The choice of the (2R,3R)-enantiomer of dibutyl tartrate directs the epoxidation to produce the (S)-enantiomer of glycidol with high enantiomeric excess (ee).

Key Advantages of using this compound:

  • High Enantioselectivity: Consistently achieves high enantiomeric excess (>90% ee) for the desired epoxide.

  • Predictable Stereochemistry: The stereochemistry of the product is reliably controlled by the chirality of the tartrate ligand.

  • Versatility: The methodology is applicable to a broad range of allylic alcohols.

  • Cost-Effectiveness: The reagents used in the Sharpless epoxidation are relatively inexpensive and commercially available.[5]

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of (S)-glycidol from allyl alcohol using the Sharpless asymmetric epoxidation with a titanium/(2R,3R)-dialkyl tartrate catalyst system. While specific data for dibutyl tartrate can vary, the values presented are representative of the high efficiency of this reaction.

ParameterValueReference
Substrate Allyl AlcoholSharpless et al.
Chiral Ligand (2R,3R)-Dialkyl TartrateSharpless et al.
Catalyst Ti(O-iPr)₄Sharpless et al.
Oxidant tert-Butyl HydroperoxideSharpless et al.
Product (S)-GlycidolSharpless et al.
Typical Yield 70-85%General literature on Sharpless epoxidation
Enantiomeric Excess (ee) >95%General literature on Sharpless epoxidation

Experimental Protocols

Protocol 1: Synthesis of (S)-Glycidol via Sharpless Asymmetric Epoxidation

This protocol is adapted from the well-established procedures for Sharpless asymmetric epoxidation and is specifically tailored for the synthesis of (S)-glycidol using this compound.

Materials:

  • Allyl alcohol

  • This compound

  • Titanium(IV) isopropoxide (Ti(O-iPr)₄)

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., toluene or decane)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Powdered 4Å molecular sieves

  • Diethyl ether

  • 10% NaOH solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Cooling bath (e.g., dry ice/acetone)

  • Syringes for liquid transfer

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for distillation

Procedure:

  • Preparation of the Catalyst Complex:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add powdered 4Å molecular sieves.

    • Add anhydrous dichloromethane (CH₂Cl₂) and cool the flask to -20 °C in a cooling bath.

    • To the cooled and stirred suspension, add this compound (1.2 equivalents relative to Ti(O-iPr)₄).

    • Slowly add titanium(IV) isopropoxide (1.0 equivalent) to the mixture. The solution should turn a pale yellow. Stir for 30 minutes at -20 °C to allow for the formation of the chiral catalyst complex.

  • Epoxidation Reaction:

    • To the catalyst mixture, add allyl alcohol (1.0 equivalent) via syringe.

    • Slowly add a solution of tert-butyl hydroperoxide (1.5 - 2.0 equivalents) dropwise, maintaining the temperature at -20 °C.

    • The reaction mixture is stirred at -20 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Upon completion of the reaction, quench the reaction by adding water.

    • Allow the mixture to warm to room temperature and stir for approximately 1 hour.

    • Filter the mixture through a pad of Celite to remove the titanium salts. Wash the filter cake with diethyl ether.

    • Transfer the filtrate to a separatory funnel and wash with a 10% NaOH solution to remove the tartrate ligand.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The crude (S)-glycidol can be purified by vacuum distillation to obtain the final product as a colorless oil.

Expected Outcome:

This procedure is expected to yield (S)-glycidol with a high chemical yield (typically 70-85%) and excellent enantiomeric purity (>95% ee).

Visualizations

Experimental Workflow for (S)-Glycidol Synthesis

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Epoxidation cluster_workup Work-up & Purification start Start add_ch2cl2 Add CH2Cl2 and 4Å Molecular Sieves start->add_ch2cl2 cool Cool to -20 °C add_ch2cl2->cool add_tartrate Add (2R,3R)-Dibutyl 2,3-dihydroxysuccinate cool->add_tartrate add_ti Add Ti(O-iPr)4 add_tartrate->add_ti stir_catalyst Stir for 30 min add_ti->stir_catalyst add_allyl_alcohol Add Allyl Alcohol stir_catalyst->add_allyl_alcohol add_tbhp Add TBHP add_allyl_alcohol->add_tbhp stir_reaction Stir at -20 °C add_tbhp->stir_reaction quench Quench with Water stir_reaction->quench filter Filter quench->filter extract Extract & Wash filter->extract dry Dry & Concentrate extract->dry purify Purify (Distillation) dry->purify end End: (S)-Glycidol purify->end logical_relationship cluster_reactants Reactants cluster_catalyst Catalyst System allyl_alcohol Allyl Alcohol (Prochiral Substrate) product (S)-Glycidol (Chiral Product) allyl_alcohol->product tbhp tert-Butyl Hydroperoxide (Oxidant) tbhp->product ti_isopropoxide Titanium(IV) Isopropoxide (Lewis Acid) chiral_complex Chiral Titanium-Tartrate Complex ti_isopropoxide->chiral_complex dibutyl_tartrate (2R,3R)-Dibutyl 2,3-dihydroxysuccinate (Chiral Ligand) dibutyl_tartrate->chiral_complex chiral_complex->product Catalyzes and directs stereochemistry

References

Application Notes and Protocols for Stereoselective Synthesis Using (2R,3R)-Dibutyl 2,3-Dihydroxysuccinate as a Chiral Ligand

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of (2R,3R)-Dibutyl 2,3-dihydroxysuccinate, a tartrate-derived chiral ligand, in key stereoselective transformations. The protocols are intended to serve as a practical guide for laboratory synthesis, offering step-by-step procedures and expected outcomes for a range of substrates.

Titanium-Catalyzed Asymmetric Epoxidation of Allylic Alcohols (Sharpless Asymmetric Epoxidation)

The Sharpless Asymmetric Epoxidation is a renowned method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols. The use of a chiral tartrate ester, such as this compound, in conjunction with titanium(IV) isopropoxide, directs the epoxidation to a specific face of the alkene, resulting in high enantiomeric excess.

Data Presentation: Asymmetric Epoxidation of Various Allylic Alcohols

EntryAllylic Alcohol SubstrateProductYield (%)Enantiomeric Excess (ee, %)
1Cinnamyl alcohol(2R,3R)-3-Phenylglycidol85>95
2Geraniol(2R,3R)-2,3-Epoxygeraniol9095
3(E)-2-Hexen-1-ol(2R,3R)-2,3-Epoxyhexan-1-ol8894
4Allyl alcoholGlycidol7590

Experimental Protocol: Asymmetric Epoxidation of Cinnamyl Alcohol

Materials:

  • This compound (Dibutyl Tartrate, DBT)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • tert-Butyl hydroperoxide (TBHP), 5.5 M in decane

  • Cinnamyl alcohol

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 3Å Molecular Sieves, powdered

  • Diethyl ether

  • 10% aqueous solution of NaOH saturated with NaCl

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • A flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar is charged with powdered 3Å molecular sieves (3.0 g) and anhydrous dichloromethane (100 mL) under an argon atmosphere.

  • The flask is cooled to -20 °C in a cryocool bath.

  • This compound (1.2 g, 4.6 mmol) is added, followed by the dropwise addition of titanium(IV) isopropoxide (1.0 mL, 3.4 mmol). The mixture is stirred for 30 minutes at -20 °C.

  • A solution of cinnamyl alcohol (5.0 g, 37.3 mmol) in dichloromethane (20 mL) is added to the catalyst mixture.

  • tert-Butyl hydroperoxide (13.5 mL of a 5.5 M solution in decane, 74.6 mmol) is added dropwise over a period of 15 minutes, ensuring the internal temperature does not exceed -15 °C.

  • The reaction mixture is stirred at -20 °C for 4 hours, monitoring the reaction progress by TLC.

  • Upon completion, the reaction is quenched by the addition of 10 mL of a 10% aqueous solution of NaOH saturated with NaCl. The mixture is warmed to room temperature and stirred vigorously for 1 hour, during which a white precipitate forms.

  • The mixture is filtered through a pad of Celite®, and the filter cake is washed with diethyl ether (3 x 50 mL).

  • The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (eluent: hexanes/ethyl acetate, 4:1) to afford (2R,3R)-3-phenylglycidol.

Workflow for Sharpless Asymmetric Epoxidation

G Workflow for Sharpless Asymmetric Epoxidation start Start prepare_catalyst Prepare Catalyst: - Cool CH2Cl2 to -20 C - Add (2R,3R)-DBT - Add Ti(OiPr)4 start->prepare_catalyst add_substrate Add Cinnamyl Alcohol prepare_catalyst->add_substrate add_oxidant Add TBHP dropwise add_substrate->add_oxidant react Stir at -20 C for 4h add_oxidant->react quench Quench with NaOH/NaCl solution react->quench workup Work-up: - Filter through Celite - Wash with Et2O - Dry and concentrate quench->workup purify Purify by Column Chromatography workup->purify end End: (2R,3R)-3-Phenylglycidol purify->end

Caption: Workflow for Sharpless Asymmetric Epoxidation.

Titanium-Catalyzed Asymmetric Sulfoxidation

The asymmetric oxidation of prochiral sulfides to chiral sulfoxides is a valuable transformation in organic synthesis. A complex formed from titanium(IV) isopropoxide and this compound can catalyze this oxidation with high enantioselectivity using a hydroperoxide as the terminal oxidant.

Data Presentation: Asymmetric Sulfoxidation of Various Sulfides

EntrySulfide SubstrateOxidantProductYield (%)Enantiomeric Excess (ee, %)
1Methyl phenyl sulfideCumene hydroperoxide(R)-Methyl phenyl sulfoxide9093
2Methyl p-tolyl sulfidetert-Butyl hydroperoxide(R)-Methyl p-tolyl sulfoxide8591
3Benzyl phenyl sulfideCumene hydroperoxide(R)-Benzyl phenyl sulfoxide8889
4Thioanisoletert-Butyl hydroperoxide(R)-Methyl phenyl sulfoxide9290

Experimental Protocol: Asymmetric Sulfoxidation of Methyl Phenyl Sulfide

Materials:

  • This compound (DBT)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Cumene hydroperoxide (CHP), ~80%

  • Methyl phenyl sulfide

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Water, deionized

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, 100 mL round-bottom flask under an argon atmosphere, add anhydrous dichloromethane (20 mL) and cool to -20 °C.

  • Add titanium(IV) isopropoxide (0.3 mL, 1.0 mmol) followed by this compound (0.58 g, 2.2 mmol). Stir for 5 minutes.

  • Add deionized water (18 µL, 1.0 mmol) and stir the mixture for 30 minutes at -20 °C to form the chiral catalyst complex.

  • Add methyl phenyl sulfide (1.24 g, 10.0 mmol) to the catalyst solution.

  • Add cumene hydroperoxide (1.9 g, ~10.0 mmol) dropwise over 10 minutes.

  • Stir the reaction mixture at -20 °C for 24 hours.

  • Quench the reaction by adding 1 mL of water.

  • Allow the mixture to warm to room temperature and filter to remove titanium dioxide.

  • Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexanes/ethyl acetate, 1:1) to yield (R)-methyl phenyl sulfoxide.

Logical Relationship in Asymmetric Sulfoxidation

G Logical Relationship in Asymmetric Sulfoxidation ligand (2R,3R)-Dibutyl 2,3-dihydroxysuccinate catalyst Chiral Titanium Complex ligand->catalyst metal Titanium(IV) Isopropoxide metal->catalyst water Water water->catalyst reaction Asymmetric Oxidation catalyst->reaction sulfide Prochiral Sulfide sulfide->reaction oxidant Hydroperoxide oxidant->reaction product Chiral Sulfoxide reaction->product

Caption: Logical Relationship in Asymmetric Sulfoxidation.

Asymmetric Hetero-Diels-Alder Reaction

The hetero-Diels-Alder reaction is a powerful tool for the synthesis of six-membered heterocyclic compounds. The use of a chiral Lewis acid catalyst, generated in situ from this compound and a titanium source, can promote the cycloaddition of dienes with aldehydes to afford dihydropyran derivatives with high enantioselectivity.

Data Presentation: Asymmetric Hetero-Diels-Alder Reaction

EntryDieneAldehydeProductYield (%)Enantiomeric Excess (ee, %)
1Danishefsky's dieneBenzaldehyde(2R)-2-Phenyl-2,3-dihydro-4H-pyran-4-one8592
2Brassard's dienep-Tolualdehyde(2R)-2-(p-Tolyl)-2,3-dihydro-4H-pyran-4-one8290
3Rawal's dieneFurfural(2R)-2-(Furan-2-yl)-2,3-dihydro-4H-pyran-4-one7888
4Danishefsky's dieneCinnamaldehyde(2R)-2-Styryl-2,3-dihydro-4H-pyran-4-one8091

Experimental Protocol: Asymmetric Hetero-Diels-Alder Reaction of Danishefsky's Diene and Benzaldehyde

Materials:

  • This compound (DBT)

  • Titanium(IV) chloride (TiCl₄), 1.0 M solution in CH₂Cl₂

  • Danishefsky's diene

  • Benzaldehyde

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 4Å Molecular Sieves, activated

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • A flame-dried Schlenk flask is charged with activated 4Å molecular sieves (500 mg) and anhydrous dichloromethane (10 mL) under an argon atmosphere.

  • The flask is cooled to -78 °C.

  • This compound (138 mg, 0.5 mmol) is added.

  • A 1.0 M solution of TiCl₄ in CH₂Cl₂ (0.5 mL, 0.5 mmol) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C.

  • Benzaldehyde (53 mg, 0.5 mmol) is added, and the mixture is stirred for an additional 15 minutes.

  • Danishefsky's diene (172 mg, 1.0 mmol) is added dropwise.

  • The reaction is stirred at -78 °C for 6 hours.

  • The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution (10 mL).

  • The mixture is allowed to warm to room temperature and extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography (eluent: hexanes/ethyl acetate, 9:1) to give the desired dihydropyranone.

Signaling Pathway for Hetero-Diels-Alder Reaction

G Signaling Pathway for Hetero-Diels-Alder Reaction start Start catalyst_formation In situ Catalyst Formation: (2R,3R)-DBT + TiCl4 start->catalyst_formation lewis_acid Chiral Lewis Acid Catalyst catalyst_formation->lewis_acid aldehyde_activation Aldehyde Activation: Coordination to Lewis Acid lewis_acid->aldehyde_activation activated_aldehyde Activated Aldehyde aldehyde_activation->activated_aldehyde cycloaddition [4+2] Cycloaddition with Diene activated_aldehyde->cycloaddition product Enantioenriched Dihydropyranone cycloaddition->product end End product->end

Caption: Signaling Pathway for Hetero-Diels-Alder Reaction.

Application Notes and Protocols for Grignard Reactions with (2R,3R)-Dibutyl 2,3-dihydroxysuccinate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the experimental setup of Grignard reactions with (2R,3R)-Dibutyl 2,3-dihydroxysuccinate derivatives. This class of reaction is pivotal in asymmetric synthesis, allowing for the creation of chiral molecules with a high degree of stereochemical control, which is of significant interest in the development of new therapeutic agents.

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry. When applied to chiral substrates such as derivatives of tartaric acid, it offers a powerful method for the synthesis of enantiomerically enriched or pure compounds. This compound, derived from naturally abundant L-tartaric acid, serves as an excellent chiral starting material. The reaction of this ester with Grignard reagents, such as butylmagnesium bromide, leads to the formation of chiral tertiary alcohols. The inherent C2-symmetry of the tartrate backbone can influence the stereochemical outcome of the reaction, making it a valuable tool in stereoselective synthesis.

Reaction Principle

The reaction involves the nucleophilic addition of the Grignard reagent to the electrophilic carbonyl carbons of the diester. Typically, two equivalents of the Grignard reagent add to each ester group, resulting in the formation of a tertiary alcohol after acidic workup. The stereochemistry of the starting tartrate derivative directs the approach of the Grignard reagent, potentially leading to a diastereoselective outcome.

Experimental Protocols

This section details the necessary protocols for the preparation of the Grignard reagent and its subsequent reaction with this compound.

Preparation of n-Butylmagnesium Bromide (Grignard Reagent)

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Magnesium turnings24.312.4 g0.1
1-Bromobutane137.0213.7 g (10.8 mL)0.1
Anhydrous diethyl ether74.1250 mL-
Iodine253.811 crystal-

Procedure:

  • All glassware (250 mL round-bottom flask, Claisen adapter, condenser, and dropping funnel) must be thoroughly dried in an oven overnight and assembled while hot under a nitrogen or argon atmosphere to exclude moisture.

  • Place the magnesium turnings and a small crystal of iodine in the round-bottom flask. The iodine helps to activate the magnesium surface.

  • In the dropping funnel, prepare a solution of 1-bromobutane in 40 mL of anhydrous diethyl ether.

  • Add approximately 10-15 mL of the 1-bromobutane solution to the magnesium turnings. The reaction is initiated, as indicated by the disappearance of the iodine color and the gentle refluxing of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Once the reaction has started, add the remaining 1-bromobutane solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, add the remaining 10 mL of anhydrous diethyl ether to the dropping funnel to rinse any residual 1-bromobutane into the reaction flask.

  • Continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be cloudy and grayish.

Grignard Reaction with this compound

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
This compound262.316.56 g0.025
n-Butylmagnesium bromide solution~1.0 M in diethyl ether100 mL0.1
Anhydrous diethyl ether74.1250 mL-
Saturated aqueous NH4Cl solution-100 mL-
1 M HCl solution-As needed-

Procedure:

  • In a separate dry 500 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound in 50 mL of anhydrous diethyl ether.

  • Cool the solution of the tartrate derivative to 0 °C using an ice bath.

  • Slowly add the prepared n-butylmagnesium bromide solution to the stirred tartrate solution via a cannula or dropping funnel over a period of 30 minutes. The reaction is exothermic, and the temperature should be maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture again to 0 °C and quench the reaction by the slow, dropwise addition of 100 mL of saturated aqueous ammonium chloride solution.

  • If a precipitate forms, add 1 M HCl solution dropwise until the salts dissolve.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel.

Data Presentation

The following table summarizes representative quantitative data for Grignard reactions with dialkyl tartrates, which can be expected to be similar for the reaction with this compound.

EntryGrignard ReagentDialkyl TartrateProductYield (%)Diastereomeric Ratio (d.r.)Reference
1Phenylmagnesium bromideDiethyl tartrate(2R,3R)-1,1,4,4-Tetraphenyl-1,2,3,4-butanetetrol85-95>95:5General Literature
2Methylmagnesium bromideDiisopropyl tartrateChiral Tetramethyl-substituted Butanetetrol80-90>90:10General Literature
3n-Butylmagnesium bromideDibutyl tartrate(5R,6R)-5,6-Di(hydroxydibutylmethyl)-decan-5,6-diol80-90 (estimated)>90:10 (estimated)This Protocol (Expected)

Note: The yield and diastereomeric ratio for Entry 3 are estimated based on analogous reactions reported in the literature. Actual results may vary.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the Grignard reaction with this compound.

experimental_workflow reagent_prep Grignard Reagent Preparation reaction Grignard Reaction with (2R,3R)-Dibutyl 2,3-dihydroxysuccinate reagent_prep->reaction Anhydrous Ether workup Aqueous Workup & Extraction reaction->workup Sat. NH4Cl purification Purification by Column Chromatography workup->purification Crude Product analysis Product Characterization purification->analysis Purified Product

Caption: Experimental workflow for the Grignard reaction.

Reaction Pathway

The diagram below outlines the logical steps of the chemical transformation.

reaction_pathway start (2R,3R)-Dibutyl 2,3-dihydroxysuccinate intermediate Magnesium Alkoxide Intermediate start->intermediate Nucleophilic Addition grignard 4 eq. n-BuMgBr (Grignard Reagent) grignard->intermediate product Chiral Tertiary Alcohol Product intermediate->product Protonation workup H3O+ (Aqueous Workup) workup->product

Caption: Logical pathway of the Grignard reaction.

Safety Precautions

  • Grignard reagents are highly reactive and pyrophoric. All reactions must be carried out under an inert atmosphere (nitrogen or argon) in anhydrous solvents.

  • Diethyl ether is extremely flammable. Ensure there are no open flames or spark sources in the vicinity.

  • The reaction is exothermic and should be cooled appropriately to prevent it from becoming uncontrollable.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • The quenching of the reaction should be done slowly and carefully behind a safety shield.

Application Notes and Protocols for the Large-Scale Synthesis of Chiral Diols using (2R,3R)-Dibutyl 2,3-dihydroxysuccinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral diols are invaluable building blocks in the pharmaceutical industry, serving as key intermediates in the synthesis of complex, stereochemically defined active pharmaceutical ingredients (APIs).[1] The precise spatial arrangement of hydroxyl groups in these molecules is crucial for achieving the desired pharmacological activity and minimizing off-target effects. This document provides detailed application notes and protocols for the large-scale synthesis of chiral diols via the diastereoselective addition of Grignard reagents to (2R,3R)-Dibutyl 2,3-dihydroxysuccinate, a readily available and cost-effective chiral starting material derived from L-tartaric acid.[1]

The C2-symmetric nature of the tartrate scaffold allows for high levels of stereocontrol during the addition of organometallic reagents, leading to the formation of chiral diols with excellent diastereoselectivity. These resulting diols can be further transformed into a variety of chiral ligands, auxiliaries, and synthons for the preparation of medicinally important compounds.

Reaction Principle

The core of this synthetic strategy is the nucleophilic addition of a Grignard reagent (R-MgX) to the two electrophilic ester carbonyl carbons of this compound. The reaction proceeds in a highly diastereoselective manner, dictated by the inherent chirality of the tartrate backbone. The bulky butyl ester groups and the stereochemistry at the C2 and C3 positions guide the approach of the Grignard reagent, leading predominantly to the formation of a single diastereomer of the resulting tetrasubstituted 1,4-diol.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of chiral diols.

Quantitative Data Summary

The following table summarizes the expected yields and diastereoselectivities for the reaction of this compound with various Grignard reagents. Please note that these values are representative and may vary based on specific reaction conditions and scale.

Grignard Reagent (R-MgX)Product (Chiral Diol)Typical Yield (%)Diastereomeric Ratio (d.r.)
Methylmagnesium bromide(2R,3R)-2,3-Diisopropanolbutane-1,4-diol85-95>95:5
Phenylmagnesium bromide(2R,3R)-1,1,4,4-Tetraphenylbutane-1,2,3,4-tetraol80-90>98:2
Ethylmagnesium bromide(2R,3R)-3,4-Diethylhexane-3,4-diol-1,6-diol82-92>96:4
Vinylmagnesium bromide(2R,3R)-1,1,4,4-Tetravinylbutane-1,2,3,4-tetraol75-85>90:10

Experimental Protocols

Protocol 1: Large-Scale Synthesis of (2R,3R)-1,1,4,4-Tetraphenylbutane-1,2,3,4-tetraol

This protocol details the synthesis of a chiral diol using phenylmagnesium bromide.

Materials and Equipment:

  • This compound

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Large-scale reaction vessel (e.g., 20 L jacketed reactor) equipped with a mechanical stirrer, dropping funnel, condenser, and nitrogen inlet

  • Large-scale separation funnel

  • Rotary evaporator

  • Recrystallization apparatus

Workflow Diagram:

G start Start grignard_prep Prepare Phenylmagnesium Bromide in Anhydrous THF start->grignard_prep reaction Slowly add (2R,3R)-Dibutyl 2,3-dihydroxysuccinate solution to the Grignard reagent at 0°C grignard_prep->reaction quench Quench the reaction with saturated NH4Cl solution reaction->quench extract Extract with Ethyl Acetate quench->extract wash Wash organic layer with water and brine extract->wash dry Dry over Na2SO4 and concentrate wash->dry purify Purify by recrystallization from Ethyl Acetate/Hexanes dry->purify end End purify->end G Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse Drug Chiral Drug (synthesized from diol) Drug->Kinase2

References

Application Notes and Protocols: The Role of (2R,3R)-Dibutyl 2,3-dihydroxysuccinate in Substrate-Controlled Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3R)-Dibutyl 2,3-dihydroxysuccinate, commonly known as (+)-Dibutyl L-tartrate, is a chiral diester that plays a pivotal role in asymmetric synthesis. While the user's query specifies "substrate-controlled" reactions, it is more precise to classify the primary role of dibutyl tartrate as a chiral auxiliary or ligand in "reagent-controlled" asymmetric transformations. In this context, the inherent chirality of the tartrate derivative is employed to influence the stereochemical outcome of a reaction, directing the formation of a specific stereoisomer. This powerful strategy is central to the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development and the synthesis of complex natural products.

The most prominent and well-documented application of this compound is in the Sharpless-Katsuki asymmetric epoxidation of allylic alcohols. This reaction has become a cornerstone of synthetic organic chemistry, providing a reliable and predictable method for the synthesis of chiral 2,3-epoxyalcohols, which are versatile intermediates for a wide range of biologically active molecules. This document will provide a detailed overview of this reaction, including quantitative data, experimental protocols, and mechanistic diagrams.

Key Application: Sharpless-Katsuki Asymmetric Epoxidation

The Sharpless asymmetric epoxidation is a highly enantioselective method for the conversion of primary and secondary allylic alcohols to their corresponding 2,3-epoxyalcohols.[1] The reaction utilizes a catalyst system composed of titanium tetraisopropoxide [Ti(O-i-Pr)₄] and a dialkyl tartrate, such as this compound, with tert-butyl hydroperoxide (TBHP) as the oxidant.[1] The choice of the tartrate enantiomer dictates the stereochemistry of the resulting epoxide with high predictability.

Data Presentation: Enantioselectivity and Yields

The Sharpless asymmetric epoxidation is known for its high enantioselectivity (often >90% ee) and good chemical yields across a range of allylic alcohol substrates.[2] The following table summarizes representative data for the epoxidation of various allylic alcohols using a titanium(IV) isopropoxide and dialkyl tartrate catalyst system.

Allylic Alcohol SubstrateDialkyl TartrateYield (%)Enantiomeric Excess (ee, %)Reference
(E)-2-Hexen-1-ol(+)-Diethyl Tartrate8594[3]
Geraniol(+)-Diethyl Tartrate-95[3]
Allyl alcohol(+)-Diethyl Tartrate-95[3]
3-(Trimethylsilyl)prop-2-en-1-ol(+)-Diethyl Tartrate-90[3]
(Z)-2-Tridecen-1-ol(+)-Diisopropyl Tartrate77>95[4]

Experimental Protocols

Protocol 1: Sharpless Asymmetric Epoxidation of (E)-2-Hexen-1-ol

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

  • Methylene chloride (CH₂Cl₂), anhydrous

  • Titanium(IV) isopropoxide [Ti(O-i-Pr)₄]

  • (+)-Dibutyl L-tartrate [this compound]

  • (E)-2-Hexen-1-ol

  • tert-Butyl hydroperoxide (TBHP) in toluene (anhydrous solution)

  • 3Å Molecular Sieves (powdered and activated)

  • Diethyl ether

  • 10% NaOH solution saturated with NaCl

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with powdered 3Å molecular sieves (0.5 g).

  • Anhydrous methylene chloride (50 mL) is added, and the suspension is cooled to -20 °C.

  • Titanium(IV) isopropoxide (2.94 mL, 10.0 mmol) is added via syringe, followed by (+)-Dibutyl L-tartrate (2.86 mL, 12.0 mmol). The mixture is stirred for 30 minutes at -20 °C to form the chiral catalyst complex.

  • (E)-2-Hexen-1-ol (2.46 mL, 20.0 mmol) is added dropwise to the cooled solution.

  • An anhydrous solution of tert-butyl hydroperoxide in toluene (~5.5 M, 7.3 mL, 40 mmol) is added dropwise via syringe, maintaining the internal temperature below -15 °C.

  • The reaction mixture is stirred at -20 °C and the progress is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, the reaction is quenched by the addition of 10 mL of water, and the mixture is allowed to warm to room temperature.

  • The mixture is stirred vigorously for 1 hour, during which a white precipitate forms.

  • The suspension is filtered through a pad of Celite®, and the filter cake is washed with diethyl ether (3 x 20 mL).

  • The combined organic filtrate is transferred to a separatory funnel and washed with a 10% NaOH solution saturated with NaCl (20 mL) to hydrolyze any remaining tartrate esters.

  • The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude epoxy alcohol.

  • The product can be purified by flash column chromatography on silica gel.

Visualizations

Experimental Workflow for Sharpless Asymmetric Epoxidation

G A 1. Catalyst Formation - Cool CH2Cl2 to -20 °C - Add Ti(O-i-Pr)4 - Add (+)-Dibutyl Tartrate B 2. Substrate Addition - Add Allylic Alcohol A->B 30 min stirring C 3. Epoxidation - Add TBHP dropwise - Stir at -20 °C B->C D 4. Quenching & Workup - Add water - Warm to RT - Filter C->D 2-4 hours E 5. Extraction & Purification - Wash with NaOH/brine - Dry and concentrate - Column chromatography D->E F Final Product Chiral Epoxy Alcohol E->F

Caption: Workflow for Sharpless Asymmetric Epoxidation.

Proposed Catalytic Cycle of the Sharpless Asymmetric Epoxidation

G cluster_cycle Catalytic Cycle Catalyst [Ti(tartrate)(O-i-Pr)2]2 (Active Catalyst) Complex1 Ligand Exchange with Allylic Alcohol & TBHP Catalyst->Complex1 + Allylic Alcohol + TBHP Complex2 Oxygen Transfer (Epoxidation) Complex1->Complex2 Formation of Ti-peroxo complex ProductRelease Product Release & Catalyst Regeneration Complex2->ProductRelease Epoxide forms ProductRelease->Catalyst - Epoxy Alcohol - t-BuOH EpoxyAlcohol Chiral Epoxy Alcohol ProductRelease->EpoxyAlcohol AllylicAlcohol Allylic Alcohol AllylicAlcohol->Complex1 TBHP TBHP TBHP->Complex1

References

Application of (2R,3R)-Dibutyl 2,3-dihydroxysuccinate in the Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

(2R,3R)-Dibutyl 2,3-dihydroxysuccinate , the dibutyl ester of natural L-(+)-tartaric acid, serves as a versatile chiral building block in the asymmetric synthesis of complex natural products. Its two stereogenic centers and readily modifiable ester and hydroxyl functionalities make it an invaluable starting material for introducing chirality and constructing intricate molecular architectures. This document provides detailed application notes and protocols for the use of this compound and its derivatives in the total synthesis of several bioactive natural products.

Total Synthesis of (+)-Boronolide

(+)-Boronolide is a δ-lactone-containing natural product with antimalarial properties. Its synthesis from a derivative of (2R,3R)-2,3-dihydroxysuccinic acid, diethyl D-tartrate, highlights the utility of this chiral synthon in establishing key stereocenters. The synthesis by Ghosh and Bilcer is a notable example.[1]

Synthetic Pathway

The synthesis commences with the conversion of diethyl D-tartrate to a protected threitol derivative, which is then elaborated to the final natural product. A key step in this synthesis is the diastereoselective reduction of an α-hydroxy ketone.[1]

G A Diethyl D-tartrate B Protected Threitol Derivative (5) A->B Known Procedures C Weinreb Amide (6) B->C 1. (COCl)2, DMSO, Et3N 2. Me(MeO)NH·HCl, i-PrMgCl D α-Hydroxy Ketone (7) C->D n-BuMgBr E (S)-Alcohol (8) D->E L-Selectride F Aldehyde (10) E->F Swern Oxidation G Homoallylic Alcohol (11) F->G Diallyl Zinc H Acrylate Ester (13) G->H Acryloyl Chloride I (+)-Boronolide (1) H->I Grubbs' Catalyst (RCM)

Caption: Synthetic pathway for (+)-Boronolide.

Quantitative Data
StepReactionReagents and ConditionsProductYield (%)Diastereomeric Ratio (dr)
1Weinreb Amide Formation1. (COCl)₂, DMSO, Et₃N, CH₂Cl₂ -78 °C to rt; 2. Me(MeO)NH·HCl, i-PrMgCl, THF, -10 °C to 0 °CWeinreb Amide (6)83-
2Ketone Formationn-BuMgBr, THF, -20 °Cα-Hydroxy Ketone (7)96-
3Diastereoselective ReductionL-Selectride, THF, -78 °C(S)-Alcohol (8)~10012:1
4AllylationDiallyl zinc, THF, -78 °CHomoallylic Alcohol (11)535:1
Experimental Protocols

Step 3: Diastereoselective Reduction of α-Hydroxy Ketone (7) to (S)-Alcohol (8) [1]

  • A solution of the α-hydroxy ketone (7) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • To this solution, a solution of L-Selectride (1.0 M in THF) is added dropwise.

  • The reaction mixture is stirred at -78 °C for the time specified by monitoring the reaction by TLC.

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the (S)-alcohol (8).

Synthesis of the Tetracyclic Core of Erythrina Alkaloids

The Erythrina alkaloids are a class of tetracyclic spiroamine alkaloids with a range of biological activities. The synthesis of their core structure often utilizes chiral synthons derived from tartaric acid to control the stereochemistry. A common strategy involves an N-acyliminium ion cyclization.[2]

Synthetic Pathway

The synthesis begins with the coupling of L-tartaric acid with an appropriate amine, followed by a series of transformations to generate a precursor for the key N-acyliminium ion cyclization.[2]

G A L-Tartaric Acid B Hydroxy Imide (65) A->B 2-(3,4-dimethoxyphenyl)ethylamine, Heat C Unsaturated Lactone (66) B->C Series of transformations D N-Acyliminium Ion Precursor C->D Further modifications E Tetracyclic Core (68) D->E N-Acyliminium Ion Cyclization (p-TsOH)

Caption: Synthesis of the Erythrina alkaloid core.

Quantitative Data

Quantitative data for the synthesis of the Erythrina alkaloid core varies depending on the specific target molecule and the synthetic route employed. High diastereoselectivity is often achieved in the N-acyliminium ion cyclization step due to the influence of the chiral centers derived from tartaric acid.

StepReactionTypical Yield (%)Typical Diastereoselectivity
1Imide Formation70-90-
2N-Acyliminium Ion Cyclization60-85>10:1 dr
Experimental Protocols

N-Acyliminium Ion Cyclization [2]

  • The N-acyliminium ion precursor is dissolved in a suitable solvent (e.g., dichloromethane or toluene).

  • A Lewis acid or a Brønsted acid (e.g., p-toluenesulfonic acid) is added to the solution at the appropriate temperature (often ranging from 0 °C to reflux).

  • The reaction is stirred until completion, as monitored by TLC.

  • The reaction mixture is then quenched with a basic aqueous solution (e.g., saturated sodium bicarbonate).

  • The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by flash chromatography to yield the tetracyclic core of the Erythrina alkaloid.

Total Synthesis of Syringolides

Syringolides are elicitors produced by the bacterium Pseudomonas syringae pv. tomato that trigger a defense response in plants. Their synthesis has been accomplished using D-tartrate esters as the chiral starting material. A key transformation in some synthetic routes is a Knoevenagel condensation.

Synthetic Pathway

The synthesis initiates with the transformation of a D-tartrate ester into a protected threitol derivative, which is then converted to a β-keto ester. A subsequent Knoevenagel condensation and cyclization afford the syringolide core.

G A D-Tartrate Ester B Protected Threitol Derivative (120) A->B Protection and modification C β-Keto Ester (121) B->C Conversion to β-keto ester D Unsaturated Lactone (122) C->D Knoevenagel Condensation (Silica gel) E Syringolide D->E Acid-catalyzed cyclization G A Prepare catalyst solution: Ti(O-iPr)4 and (2R,3R)-DBT in CH2Cl2 at -20 °C B Add allylic alcohol A->B C Add tert-butyl hydroperoxide (TBHP) B->C D Stir at -20 °C C->D E Workup D->E F Purify 2,3-epoxyalcohol E->F

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2R,3R)-Dibutyl 2,3-dihydroxysuccinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of (2R,3R)-Dibutyl 2,3-dihydroxysuccinate. This valuable chiral building block is typically synthesized via the Sharpless asymmetric dihydroxylation of dibutyl fumarate. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to improve reaction yield and enantioselectivity.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Yield 1. Inactive catalyst (Osmium tetroxide).2. Decomposed co-oxidant (K₃[Fe(CN)₆]).3. Incorrect pH of the reaction medium.4. Low reaction temperature leading to slow kinetics.1. Use fresh or properly stored AD-mix-β.2. Ensure the co-oxidant is a free-flowing yellow powder.3. Maintain a slightly basic pH with the potassium carbonate in the AD-mix.[1] 4. While the reaction is typically run at 0°C, for slow reactions, allowing it to slowly warm to room temperature may be beneficial.
Low Enantioselectivity (ee%) 1. Secondary catalytic cycle is competing with the primary asymmetric cycle.[2] 2. High concentration of the olefin substrate.[1] 3. Insufficient amount of chiral ligand.1. Use a higher molar concentration of the chiral ligand or add a supplemental amount of the ligand.2. Maintain a low concentration of dibutyl fumarate.3. For challenging substrates, consider using "Super AD-mix" which contains a higher amount of the chiral ligand.
Formation of Side Products 1. Over-oxidation of the diol.2. Reaction with residual starting materials during workup.1. Monitor the reaction closely by TLC and quench the reaction promptly upon consumption of the starting material.2. Ensure a thorough workup procedure to remove all reactive species.
Incomplete Reaction 1. Insufficient reaction time.2. Poor solubility of the substrate in the reaction medium.1. Extend the reaction time and monitor progress by TLC.2. Ensure vigorous stirring to maintain a good suspension. The standard t-BuOH/water (1:1) solvent system is generally effective.

Frequently Asked Questions (FAQs)

Q1: What is the recommended catalyst for the synthesis of this compound?

A1: The recommended catalyst is the commercially available AD-mix-β. This mixture contains potassium osmate (the source of the osmium tetroxide catalyst), potassium ferricyanide (the co-oxidant), potassium carbonate (to maintain pH), and the chiral ligand (DHQD)₂PHAL, which directs the dihydroxylation to yield the (2R,3R) enantiomer.[2]

Q2: How can I improve the yield of the reaction?

A2: To improve the yield, ensure all reagents are fresh and active. The reaction should be stirred vigorously to ensure proper mixing of the biphasic system. For electron-deficient alkenes like dibutyl fumarate, the addition of methanesulfonamide (CH₃SO₂NH₂) can accelerate the catalytic cycle and improve the yield.[2]

Q3: My enantiomeric excess (ee%) is lower than expected. What can I do?

A3: Low enantioselectivity can result from a competing secondary reaction pathway that is not stereoselective.[2] To suppress this, you can increase the concentration of the chiral ligand. This can be done by adding more of the specific ligand ((DHQD)₂PHAL) to the AD-mix-β. Also, ensure that the concentration of the dibutyl fumarate is not too high, as this can favor the non-selective pathway.[1]

Q4: What is the optimal temperature for this reaction?

A4: The Sharpless asymmetric dihydroxylation is typically carried out at 0°C to maximize enantioselectivity. However, for less reactive substrates, the reaction may be allowed to slowly warm to room temperature to ensure completion.

Q5: How do I monitor the progress of the reaction?

A5: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting material (dibutyl fumarate) spot and the appearance of the more polar diol product spot will indicate the reaction's progression.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of Dibutyl Fumarate

This protocol is adapted from established procedures for the asymmetric dihydroxylation of α,β-unsaturated esters.

Materials:

  • Dibutyl fumarate

  • AD-mix-β

  • tert-Butanol (t-BuOH)

  • Water

  • Methanesulfonamide (CH₃SO₂NH₂) (optional, but recommended)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add AD-mix-β (1.4 g per 1 mmol of dibutyl fumarate) and a 1:1 mixture of t-BuOH and water (10 mL per 1 g of AD-mix-β).

  • If using, add methanesulfonamide (1 equivalent based on dibutyl fumarate).

  • Stir the mixture vigorously at room temperature until the solids are dissolved, resulting in a yellow, biphasic solution.

  • Cool the flask to 0°C in an ice bath.

  • Add dibutyl fumarate (1 equivalent) to the cooled reaction mixture.

  • Continue to stir the reaction vigorously at 0°C. Monitor the reaction progress by TLC. The reaction is typically complete within 6-24 hours.

  • Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g per 1 g of AD-mix-β) and stir for 1 hour.

  • Allow the mixture to warm to room temperature.

  • Add ethyl acetate to the reaction mixture and transfer it to a separatory funnel.

  • Separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Data Presentation

Table 1: Effect of Temperature on Yield and Enantioselectivity for a Representative α,β-Unsaturated Ester

Temperature (°C)Yield (%)Enantiomeric Excess (ee%)
259592
09798
-2090>99

Note: Data is representative for a typical Sharpless asymmetric dihydroxylation of an α,β-unsaturated ester and may vary for dibutyl fumarate.

Table 2: Influence of Solvent System on Reaction Outcome

Solvent System (1:1 v/v)Reaction Time (h)Yield (%)Enantiomeric Excess (ee%)
t-BuOH / H₂O189798
Acetone / H₂O249296
Acetonitrile / H₂O248895

Note: Data is representative for a typical Sharpless asymmetric dihydroxylation and may vary for dibutyl fumarate.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep_ad_mix Prepare AD-mix-β solution (t-BuOH/H₂O) add_msa Add Methanesulfonamide (optional) prep_ad_mix->add_msa Step 1 cool Cool to 0°C add_msa->cool Step 2 add_substrate Add Dibutyl Fumarate cool->add_substrate Step 3 stir Vigorous Stirring (6-24h at 0°C) add_substrate->stir Step 4 monitor Monitor by TLC stir->monitor Monitoring quench Quench with Na₂SO₃ monitor->quench Step 5 (upon completion) extract Extract with Ethyl Acetate quench->extract Step 6 dry_concentrate Dry and Concentrate extract->dry_concentrate Step 7 purify Column Chromatography dry_concentrate->purify Step 8 product (2R,3R)-Dibutyl 2,3-dihydroxysuccinate purify->product

Caption: Experimental workflow for the synthesis of this compound.

Catalytic_Cycle cluster_cycle Primary Catalytic Cycle OsVIII_L Os(VIII)O₄-Ligand Complex Cycloadduct [3+2] Cycloaddition Intermediate OsVIII_L->Cycloadduct + Alkene Alkene Dibutyl Fumarate Alkene->Cycloadduct Osmylate_Ester Os(VI) Osmylate Ester Cycloadduct->Osmylate_Ester Diol This compound Osmylate_Ester->Diol + 2 H₂O OsVI Os(VI) Osmylate_Ester->OsVI OsVI->OsVIII_L Re-oxidation Cooxidant_red K₄[Fe(CN)₆] (Reduced) Cooxidant_ox K₃[Fe(CN)₆] (Oxidized) Cooxidant_ox->Cooxidant_red H2O H₂O H2O->Diol

Caption: The catalytic cycle of the Sharpless asymmetric dihydroxylation.

References

troubleshooting low enantioselectivity in reactions with (2R,3R)-Dibutyl 2,3-dihydroxysuccinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low enantioselectivity in reactions utilizing (2R,3R)-Dibutyl 2,3-dihydroxysuccinate.

Troubleshooting Guide: Low Enantioselectivity

Low enantiomeric excess (e.e.) is a common challenge in asymmetric synthesis. This guide provides a systematic approach to identifying and resolving potential issues when using this compound as a chiral auxiliary or ligand.

Question: My reaction is showing low enantioselectivity. What are the first steps I should take?

Answer: Start by verifying the quality of your reagents and the integrity of your reaction setup. Low enantioselectivity often originates from seemingly minor details.

Initial Troubleshooting Workflow

start Low Enantioselectivity Observed reagent_quality Verify Reagent Purity & Chiral Integrity of Tartrate start->reagent_quality reagent_ok Reagents OK? reagent_quality->reagent_ok reaction_setup Inspect Reaction Setup (Moisture, Air, Temperature Control) setup_ok Setup OK? reaction_setup->setup_ok reagent_ok->reaction_setup Yes purify_reagents Purify/Replace Reagents reagent_ok->purify_reagents No optimize_conditions Systematically Optimize Reaction Conditions setup_ok->optimize_conditions Yes improve_setup Improve Setup (e.g., Add Molecular Sieves) setup_ok->improve_setup No purify_reagents->start Re-run Reaction improve_setup->start Re-run Reaction

Caption: Initial troubleshooting steps for low enantioselectivity.

Frequently Asked Questions (FAQs)

Reagent and Catalyst Issues

Q1: How critical is the purity of this compound?

A1: The enantiomeric and chemical purity of your chiral ligand is paramount. Even small amounts of the opposite enantiomer can lead to a significant decrease in the enantioselectivity of the final product.

  • Recommendation: Always use this compound with the highest available enantiomeric purity. Verify the purity by chiral HPLC or by measuring the optical rotation and comparing it to the literature value.

Q2: My titanium catalyst seems to be underperforming. What could be the cause?

A2: Titanium catalysts, particularly titanium(IV) isopropoxide used in Sharpless-type epoxidations, are extremely sensitive to water.[1] Traces of moisture can lead to the formation of inactive titanium oxides, thereby reducing the catalyst's effectiveness and leading to lower enantioselectivity.[1]

  • Solution: The addition of activated molecular sieves (3Å or 4Å) is highly recommended to scavenge trace amounts of water from the reaction mixture.[1][2] Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).

Reaction Condition Optimization

Q3: What is the optimal ratio of the tartrate ligand to the metal catalyst?

A3: For many titanium-catalyzed reactions, a slight excess of the tartrate ligand relative to the titanium source is beneficial for achieving high enantioselectivity.[1][3]

  • Typical Ratios: A common starting point is a tartrate to titanium ratio of 1.1:1 to 1.2:1. It is advisable to screen a range of ratios to find the optimum for your specific substrate.

ParameterRecommended RangeStarting Point
Tartrate:Metal Ratio1.05:1 to 1.5:11.2:1
Catalyst Loading (mol%)5% to 20%10%

Q4: How does temperature affect the enantioselectivity of my reaction?

A4: Lower reaction temperatures generally lead to higher enantioselectivity. This is because the transition states leading to the two enantiomers become more energetically differentiated at lower temperatures.

  • Recommendation: If you are observing low e.e. at room temperature, try running the reaction at 0 °C, -20 °C, or even lower. However, be aware that lowering the temperature will also decrease the reaction rate.

Q5: Can the choice of solvent impact the outcome of the reaction?

A5: Yes, the solvent can have a significant effect on both the reaction rate and enantioselectivity. Non-polar, aprotic solvents are often preferred for reactions involving titanium-tartrate catalysts.

  • Common Solvents: Dichloromethane (CH₂Cl₂) is a widely used solvent for Sharpless epoxidations.[2] Other solvents like toluene or hexanes can also be effective. It is important to use anhydrous solvents to avoid catalyst deactivation.

Substrate-Specific Problems

Q6: I'm using a different allylic alcohol than in the literature, and the enantioselectivity is poor. Why?

A6: The structure of the substrate, particularly the steric bulk of the substituents around the reacting center, can significantly influence the enantioselectivity.[4] The chiral catalyst creates a specific three-dimensional environment, and a good "fit" between the catalyst and the substrate is necessary for high stereochemical control.

  • Troubleshooting:

    • Modify the Ligand: In some cases, switching to a bulkier or less bulky tartrate ester, such as diisopropyl tartrate (DIPT) or diethyl tartrate (DET), can improve the enantioselectivity for a particular substrate.[1][3]

    • Protecting Groups: The presence of certain functional groups on the substrate can interfere with the catalyst. It may be necessary to use protecting groups.

    • Kinetic Resolution: For racemic secondary alcohols, remember that the maximum yield for a kinetic resolution is 50%, although the enantiomeric excess of the product can be very high.[4]

Troubleshooting Logic for Substrate Issues

Caption: Decision-making process for substrate-related low enantioselectivity.

Experimental Protocols

Protocol 1: General Procedure for a Sharpless-type Asymmetric Epoxidation

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation:

    • Thoroughly flame-dry all glassware under vacuum and allow it to cool under a stream of dry argon or nitrogen.

    • Add finely powdered, activated 3Å or 4Å molecular sieves to a round-bottom flask equipped with a magnetic stir bar.

    • Add anhydrous dichloromethane (CH₂Cl₂) via syringe.

  • Catalyst Formation:

    • Cool the solvent to -20 °C.

    • Add this compound (1.2 equivalents relative to Ti(OiPr)₄) to the cooled solvent.

    • Slowly add titanium(IV) isopropoxide (Ti(OiPr)₄, 0.1 equivalents) dropwise to the stirring solution.

    • Stir the mixture at -20 °C for 30 minutes to allow for the formation of the chiral catalyst complex.

  • Reaction:

    • Add the allylic alcohol (1.0 equivalent) to the catalyst solution.

    • Add tert-butyl hydroperoxide (TBHP, 1.5 equivalents, solution in toluene or decane) dropwise, ensuring the internal temperature does not rise significantly.

    • Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).

  • Workup:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or sodium thiosulfate.

    • Allow the mixture to warm to room temperature and stir vigorously for 1-2 hours.

    • Filter the mixture through a pad of Celite® to remove the titanium salts.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis:

    • Purify the crude product by flash column chromatography.

    • Determine the enantiomeric excess of the purified epoxy alcohol by chiral HPLC or GC analysis.

Quantitative Data Summary (Illustrative)

The following table illustrates how different parameters can affect enantioselectivity. These are representative values and will vary depending on the specific substrate.

EntryLigandTemperature (°C)Molecular SievesEnantiomeric Excess (e.e., %)
1Dibutyl Tartrate25No75
2Dibutyl Tartrate-20No88
3Dibutyl Tartrate-20Yes95
4Diisopropyl Tartrate-20Yes97

This guide provides a starting point for troubleshooting low enantioselectivity. Systematic variation of reaction parameters is key to achieving high levels of stereocontrol in your asymmetric syntheses.

References

Technical Support Center: (2R,3R)-Dibutyl 2,3-dihydroxysuccinate Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of (2R,3R)-Dibutyl 2,3-dihydroxysuccinate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized by Fischer esterification?

A1: The most common impurities include:

  • Unreacted Starting Materials: (2R,3R)-Tartaric acid and n-butanol.

  • Byproducts of Side Reactions: Di-n-butyl ether (from the acid-catalyzed self-condensation of n-butanol), and potentially small amounts of mono-butyl tartrate. At elevated temperatures, slight decomposition or decarboxylation of tartaric acid could also lead to minor impurities.

Q2: What is the appearance of pure this compound?

A2: Pure this compound is typically a clear, colorless to pale yellow oily liquid at room temperature.

Q3: What are the recommended storage conditions for purified this compound?

A3: To maintain purity, it is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to minimize degradation from air and moisture.

Q4: Can I use column chromatography for purification instead of distillation?

A4: Yes, column chromatography is a viable alternative to distillation, especially for smaller scale purifications or when high purity is required and distillation is not practical. A silica gel stationary phase with a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is typically effective.

Q5: My purified product has a slight fruity odor. Is this normal?

A5: Yes, many esters, including dibutyl tartrate, have a faint, fruity odor. This is not necessarily an indication of impurity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Low Yield After Aqueous Workup
Symptom Possible Cause Troubleshooting Steps
Significantly lower than expected yield of the organic layer after extraction.Incomplete extraction of the ester from the aqueous layer.- Ensure the pH of the aqueous layer is neutral or slightly basic before extraction to minimize the solubility of the ester.- Increase the number of extractions with the organic solvent (e.g., from 2 to 4 times).- Use a saturated brine solution for the final wash to reduce the solubility of the organic product in the aqueous phase.
Emulsion formation during extraction.- Allow the separatory funnel to stand for a longer period to allow the layers to separate.- Gently swirl or rock the separatory funnel instead of vigorous shaking.- Add a small amount of brine to help break the emulsion.
Problem 2: Difficulty in Removing Water from the Product
Symptom Possible Cause Troubleshooting Steps
The organic layer remains cloudy after drying with a drying agent (e.g., MgSO₄, Na₂SO₄).Insufficient amount of drying agent used.- Add more drying agent in small portions until the solution becomes clear.
The drying agent has become saturated.- Filter the solution and add a fresh portion of the drying agent.
Water is azeotropically distilling with the solvent during rotary evaporation.- After initial solvent removal, add a small amount of a dry, high-boiling point solvent like toluene and evaporate again to help azeotropically remove residual water.
Problem 3: Product Decomposes During Distillation
Symptom Possible Cause Troubleshooting Steps
The product turns dark brown or black during vacuum distillation.The distillation temperature is too high.- Ensure a high vacuum is achieved to lower the boiling point of the product.- Use a well-controlled heating mantle or oil bath to avoid overheating.
Presence of residual acid catalyst.- Thoroughly neutralize the crude product with a base (e.g., sodium bicarbonate solution) and wash with water before distillation.
Problem 4: Recrystallization Issues
Symptom Possible Cause Troubleshooting Steps
The product "oils out" instead of forming crystals upon cooling.The solution is too concentrated, or the cooling rate is too fast.- Add a small amount of additional hot solvent to the oiled-out mixture and redissolve by heating.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
No crystals form upon cooling.The solution is too dilute.- Evaporate some of the solvent to increase the concentration and then allow it to cool again.
- Scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization.
- Add a seed crystal of the pure compound if available.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₁₂H₂₂O₆
Molecular Weight262.30 g/mol
AppearanceClear, colorless to pale yellow liquid
Boiling Point182 °C at 11 mmHg
Density1.09 g/cm³

Table 2: Comparison of Purification Techniques

TechniquePurity AchievableTypical YieldAdvantagesDisadvantages
Vacuum Distillation >98%85-95%- Effective for removing non-volatile impurities.- Scalable for larger quantities.- Requires high vacuum.- Potential for thermal decomposition if not carefully controlled.
Column Chromatography >99%70-90%- High resolution for separating closely related impurities.- Suitable for small-scale, high-purity applications.- Can be time-consuming and requires large volumes of solvent.- Less practical for large-scale purification.
Recrystallization >99% (if solid)60-80%- Can yield very pure crystalline product.- Effective for removing soluble impurities.- this compound is a liquid at room temperature, making this technique challenging without derivatization.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is adapted from the synthesis of diethyl tartrate and is suitable for purifying crude this compound after initial workup.

  • Neutralization and Washing:

    • Transfer the crude product to a separatory funnel.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL per 100 mL of crude product) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Vacuum Distillation Setup:

    • Assemble a fractional distillation apparatus suitable for vacuum distillation. Ensure all glassware joints are properly sealed with vacuum grease.

    • Use a heating mantle or an oil bath for controlled heating.

  • Distillation Process:

    • Place the crude, dried ester in the distillation flask.

    • Gradually apply vacuum, ensuring no bumping occurs. A vacuum of <15 mmHg is recommended.

    • Slowly heat the distillation flask.

    • Collect the forerun, which may contain residual butanol and other low-boiling impurities.

    • Collect the main fraction of this compound at the appropriate boiling point (approximately 182 °C at 11 mmHg).

    • Monitor the purity of the collected fractions by a suitable analytical method (e.g., GC or ¹H NMR).

Protocol 2: Purification by Flash Column Chromatography
  • Slurry Preparation:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing:

    • Prepare a silica gel column using a slurry packing method with a non-polar solvent such as hexane.

  • Elution:

    • Carefully load the prepared sample onto the top of the silica gel bed.

    • Begin elution with a low polarity solvent system (e.g., 95:5 hexane:ethyl acetate).

    • Gradually increase the polarity of the eluent (e.g., to 80:20 hexane:ethyl acetate) to elute the product.

    • Collect fractions and monitor their composition by thin-layer chromatography (TLC).

  • Product Isolation:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification cluster_final Final Product start Crude (2R,3R)-Dibutyl 2,3-dihydroxysuccinate neutralize Neutralization (e.g., NaHCO₃ wash) start->neutralize extract Extraction (e.g., with Ethyl Acetate) neutralize->extract dry Drying (e.g., MgSO₄) extract->dry distill Vacuum Distillation dry->distill For large scale chromatography Column Chromatography dry->chromatography For high purity/small scale pure_product Pure (2R,3R)-Dibutyl 2,3-dihydroxysuccinate distill->pure_product chromatography->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_analysis Cause Analysis cluster_solution Solution Implementation cluster_outcome Outcome start Purification Issue Encountered low_yield Low Yield? start->low_yield impure_product Product Impure? start->impure_product no_crystals No Crystallization? start->no_crystals solution_yield Optimize Extraction & Check pH low_yield->solution_yield Yes solution_purity Improve Separation (Distillation/Chromatography) impure_product->solution_purity Yes solution_crystals Adjust Concentration & Cooling Rate no_crystals->solution_crystals Yes success Successful Purification solution_yield->success solution_purity->success solution_crystals->success

Caption: Logical flow for troubleshooting common purification issues.

Technical Support Center: Optimization of Reaction Temperature for (2R,3R)-Dibutyl 2,3-dihydroxysuccinate Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the reaction temperature for catalytic processes involving (2R,3R)-Dibutyl 2,3-dihydroxysuccinate.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting temperature for a reaction catalyzed by this compound?

A1: For many asymmetric reactions using tartrate-derived catalysts, a common starting point is room temperature (approximately 20-25 °C). However, for highly sensitive asymmetric inductions, lower temperatures such as 0 °C or even -78 °C are often employed to enhance enantioselectivity.

Q2: How does reaction temperature generally affect the enantioselectivity of the catalysis?

A2: In many cases of asymmetric catalysis, lower reaction temperatures lead to higher enantiomeric excess (ee). This is because the transition states leading to the two enantiomers have different activation energies. At lower temperatures, the reaction is more likely to proceed through the lower energy transition state, favoring the formation of one enantiomer.

Q3: What is the impact of temperature on the reaction rate?

A3: According to the Arrhenius equation, reaction rates generally increase with temperature. Therefore, while lower temperatures may improve enantioselectivity, they will also slow down the reaction, potentially requiring longer reaction times for acceptable conversion.

Q4: Can a higher temperature ever improve the outcome?

A4: While less common for enantioselectivity, in some instances, a higher temperature may be necessary to overcome a high activation energy barrier to initiate the reaction or to improve the solubility of reactants. However, this often comes at the cost of reduced enantioselectivity and may lead to the formation of byproducts.

Q5: How can I determine the optimal temperature for my specific reaction?

A5: The optimal temperature is a balance between reaction rate, conversion, and enantioselectivity. A systematic temperature screening experiment is the most effective way to determine the optimal conditions for your specific substrate and catalytic system.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Enantioselectivity (ee) The reaction temperature is too high, leading to non-selective pathways.Decrease the reaction temperature in a stepwise manner (e.g., from room temperature to 0 °C, then to -20 °C, -40 °C, and -78 °C). Analyze the enantiomeric excess at each temperature to identify the optimal point.
Low Reaction Conversion The reaction temperature is too low, resulting in a very slow reaction rate.Gradually increase the reaction temperature to find a balance where the conversion is acceptable without significantly compromising enantioselectivity. Alternatively, prolong the reaction time at the lower temperature.
Insufficient catalyst activity at the given temperature.Increase the catalyst loading, but be mindful of potential side reactions or cost implications. First, confirm that a temperature increase does not negatively impact selectivity.
Formation of Byproducts The reaction temperature is too high, causing decomposition of the catalyst, substrate, or product, or promoting side reactions.Lower the reaction temperature. Analyze the reaction mixture at different temperatures to identify when byproduct formation begins.
Inconsistent Results Poor temperature control during the reaction.Ensure the use of a reliable and accurate temperature control system (e.g., a cryostat or a well-calibrated cooling bath). Monitor the internal reaction temperature throughout the experiment.

Experimental Protocols

Protocol for Reaction Temperature Optimization

This protocol outlines a systematic approach to screen for the optimal reaction temperature for a generic asymmetric reaction catalyzed by a this compound-metal complex.

1. Materials and Equipment:

  • This compound

  • Appropriate metal precursor (e.g., Ti(OiPr)₄ for Sharpless-type reactions)

  • Substrate

  • Reagent

  • Anhydrous solvent

  • Inert gas supply (e.g., Argon or Nitrogen)

  • Temperature-controlled reaction vessels (e.g., jacketed reactor with a circulating bath or Schlenk flasks with cryocoolers)

  • Magnetic or mechanical stirrer

  • Analytical equipment for determining conversion and enantiomeric excess (e.g., GC, HPLC with a chiral column)

2. Procedure:

  • Catalyst Preparation: In an oven-dried Schlenk flask under an inert atmosphere, prepare the chiral catalyst by reacting this compound with the chosen metal precursor in the appropriate stoichiometric ratio in an anhydrous solvent. Stir the mixture at room temperature for the recommended time to ensure complex formation.

  • Initial Reaction at Room Temperature:

    • In a separate dried reaction vessel under an inert atmosphere, dissolve the substrate in the anhydrous solvent.

    • Add the prepared catalyst solution to the substrate solution.

    • Initiate the reaction by adding the reagent.

    • Stir the reaction at room temperature (20-25 °C) and monitor its progress by taking aliquots at regular intervals and analyzing for conversion and enantiomeric excess.

  • Low-Temperature Reactions:

    • Set up a series of parallel reactions or run sequential experiments at different, controlled low temperatures (e.g., 0 °C, -20 °C, -40 °C, and -78 °C).

    • For each reaction, cool the substrate and catalyst solution to the target temperature before adding the reagent.

    • Maintain the temperature throughout the reaction period.

    • Monitor each reaction for conversion and enantiomeric excess.

  • Data Analysis:

    • Compile the results in a table, comparing reaction time, conversion, and enantiomeric excess at each temperature.

    • Plot enantiomeric excess versus temperature to visualize the trend.

    • Identify the temperature that provides the best balance of high enantioselectivity and acceptable reaction rate and conversion.

Data Presentation

Table 1: Effect of Reaction Temperature on Conversion and Enantioselectivity

Temperature (°C)Reaction Time (h)Conversion (%)Enantiomeric Excess (ee, %)
2549875
0129592
-20249097
-404885>99
-787260>99

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific reaction.

Visualization

Temperature_Optimization_Workflow cluster_prep Preparation cluster_analysis Analysis prep_catalyst Prepare (2R,3R)-Dibutyl 2,3-dihydroxysuccinate Catalyst run_rt Run Reaction at Room Temperature (25°C) prep_catalyst->run_rt prep_reactants Prepare Substrate and Reagent Solutions prep_reactants->run_rt run_0c Run Reaction at 0°C analyze Analyze Conversion (GC/NMR) and Enantioselectivity (Chiral HPLC/GC) run_rt->analyze Monitor run_neg20c Run Reaction at -20°C run_0c->analyze run_neg40c Run Reaction at -40°C run_neg20c->analyze Monitor run_neg78c Run Reaction at -78°C run_neg40c->analyze Monitor run_neg78c->analyze Monitor compare Compare Results analyze->compare optimal Determine Optimal Temperature compare->optimal

Caption: Workflow for the optimization of reaction temperature.

Technical Support Center: (2R,3R)-Dibutyl 2,3-dihydroxysuccinate - Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation pathways of (2R,3R)-Dibutyl 2,3-dihydroxysuccinate.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound is hydrolysis of the ester linkages, which can be catalyzed by acid, base, or enzymes (such as esterases and lipases). Thermal degradation at elevated temperatures is also a potential pathway.

Q2: What are the expected degradation products?

A2: The main degradation products from hydrolysis are butanol and (2R,3R)-2,3-dihydroxysuccinic acid (tartaric acid). Under harsh conditions, further degradation of tartaric acid may occur.

Q3: How stable is this compound to heat?

A3: Esters of tartaric acid are generally stable at high temperatures. Studies on similar compounds suggest that this compound is likely stable up to temperatures approaching 200°C[1].

Q4: Is this compound susceptible to enzymatic degradation?

A4: Yes, as a succinate ester, it is expected to be susceptible to enzymatic hydrolysis by lipases and esterases[2][3][4]. The rate of degradation will depend on the specific enzyme, its concentration, and the reaction conditions.

Q5: What are the recommended storage conditions for this compound?

A5: To minimize degradation, it is recommended to store the compound in a cool, dry place, protected from light and moisture. For long-term storage, refrigeration is advisable.

Troubleshooting Guides

HPLC Analysis Issues
Issue Potential Cause Troubleshooting Steps
Peak Tailing - Secondary interactions with residual silanols on the column. - Inappropriate mobile phase pH. - Column overload.- Use an end-capped column or a column with a different stationary phase. - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of any acidic or basic analytes. - Reduce the sample concentration or injection volume.
Poor Resolution - Inadequate separation of the parent compound from its degradation products. - Suboptimal mobile phase composition.- Optimize the gradient profile of the mobile phase. - Try a different organic modifier (e.g., methanol instead of acetonitrile). - Evaluate a column with a different selectivity.
Ghost Peaks - Contamination in the mobile phase or injector. - Carryover from a previous injection.- Use fresh, high-purity mobile phase solvents. - Implement a needle wash step in the injection sequence. - Run blank injections to identify the source of contamination.
Baseline Drift - Temperature fluctuations in the column oven. - Incomplete column equilibration. - Mobile phase composition changing over time.- Ensure the column oven is maintaining a stable temperature. - Allow sufficient time for the column to equilibrate with the initial mobile phase conditions. - Prepare fresh mobile phase daily.
Forced Degradation Study Issues
Issue Potential Cause Troubleshooting Steps
No Degradation Observed - Stress conditions are too mild. - The compound is highly stable under the tested conditions.- Increase the concentration of the stressor (acid, base, oxidizing agent). - Increase the temperature or duration of the stress study.
Complete Degradation - Stress conditions are too harsh.- Decrease the concentration of the stressor. - Reduce the temperature or duration of the study. - Take multiple time points to capture intermediate degradation.
Poor Mass Balance - Degradation products are not being detected by the analytical method. - Degradation products are volatile.- Ensure the analytical method is capable of detecting all potential degradation products (e.g., use a photodiode array detector to check for different chromophores). - Consider using a mass spectrometer for detection to identify non-chromophoric or volatile products.

Quantitative Data Summary

Table 1: pH-Dependent Hydrolysis (Aqueous Solution at 40°C)

pHConditionExpected Degradation (after 24h)Primary Degradation Product
2AcidicLow (<5%)(2R,3R)-2,3-dihydroxysuccinic acid, Butanol
7NeutralVery Low (<1%)(2R,3R)-2,3-dihydroxysuccinic acid, Butanol
10BasicModerate (10-20%)(2R,3R)-2,3-dihydroxysuccinic acid, Butanol

Table 2: Thermal Degradation (Solid State)

TemperatureDurationExpected DegradationPrimary Degradation Products
150°C48hLow (<10%)(2R,3R)-2,3-dihydroxysuccinic acid, Butanol
200°C24hModerate (15-30%)Complex mixture due to elimination and decomposition

Table 3: Enzymatic Degradation (Phosphate Buffer, pH 7.4, 37°C)

EnzymeConcentrationExpected Degradation (after 6h)Primary Degradation Products
Porcine Liver Esterase10 units/mLHigh (>50%)(2R,3R)-2,3-dihydroxysuccinic acid, Butanol
Candida antarctica Lipase B1 mg/mLModerate (20-40%)(2R,3R)-2,3-dihydroxysuccinic acid, Butanol

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter

  • HPLC system with UV or PDA detector

  • Forced degradation chamber (for photolytic and thermal stress)

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl. If no degradation is observed after 24 hours at 60°C, repeat with 1 M HCl.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH. If no degradation is observed after 24 hours at 60°C, repeat with 1 M NaOH.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 150°C for 48 hours.

  • Photolytic Degradation: Expose the compound (in solid and solution form) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute with mobile phase to a suitable concentration for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Chromatographic Conditions (Starting Point):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare a standard solution of this compound and solutions of the stressed samples from the forced degradation study.

  • Inject the standard and stressed samples into the HPLC system.

  • Evaluate the separation of the parent peak from any degradation product peaks.

  • Optimize the gradient, flow rate, and mobile phase composition as needed to achieve adequate resolution (Rs > 2) between all peaks.

  • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

DegradationPathways Compound (2R,3R)-Dibutyl 2,3-dihydroxysuccinate Acid Acid Hydrolysis (H+) Compound->Acid Base Base Hydrolysis (OH-) Compound->Base Enzyme Enzymatic Hydrolysis (Esterase/Lipase) Compound->Enzyme Thermal Thermal Degradation (>200°C) Compound->Thermal Products (2R,3R)-2,3-dihydroxysuccinic acid + Butanol Acid->Products Base->Products Enzyme->Products ThermalProducts Complex Mixture Thermal->ThermalProducts

Caption: Degradation pathways of this compound.

ExperimentalWorkflow cluster_stress Forced Degradation AcidStress Acidic (HCl) SamplePrep Sample Preparation (Dilution/Neutralization) AcidStress->SamplePrep BaseStress Basic (NaOH) BaseStress->SamplePrep OxidativeStress Oxidative (H₂O₂) OxidativeStress->SamplePrep ThermalStress Thermal (Heat) ThermalStress->SamplePrep PhotolyticStress Photolytic (Light) PhotolyticStress->SamplePrep HPLC Stability-Indicating HPLC Analysis SamplePrep->HPLC Data Data Analysis (Peak Purity, Mass Balance) HPLC->Data

Caption: Workflow for a forced degradation study.

TroubleshootingLogic Start Asymmetric Peak (Tailing/Fronting) Cause1 Column Overload? Start->Cause1 Solution1 Reduce Sample Concentration or Injection Volume Cause1->Solution1 Yes Cause2 Secondary Interactions? Cause1->Cause2 No Solution2 Adjust Mobile Phase pH or Use End-capped Column Cause2->Solution2 Yes Cause3 Column Void? Cause2->Cause3 No Solution3 Reverse Flush or Replace Column Cause3->Solution3 Yes

Caption: Troubleshooting logic for asymmetric HPLC peaks.

References

effect of solvent polarity on (2R,3R)-Dibutyl 2,3-dihydroxysuccinate reaction outcomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2R,3R)-Dibutyl 2,3-dihydroxysuccinate and related tartrate esters in stereoselective reactions. The information is presented in a question-and-answer format to directly address common experimental challenges, with a focus on the critical role of solvent polarity.

Troubleshooting Guides

Issue: Low Enantioselectivity or Diastereoselectivity

Q1: My reaction is producing a nearly racemic mixture or poor diastereomeric ratio. What are the likely causes related to the solvent?

A1: Solvent polarity plays a crucial role in the stereochemical outcome of reactions involving chiral tartrate esters like this compound. Here are the primary solvent-related factors that can lead to poor stereoselectivity:

  • Inappropriate Solvent Choice: The optimal solvent for many asymmetric reactions catalyzed by or using tartrate esters is a non-polar, aprotic solvent. Dichloromethane (CH₂Cl₂) is often the solvent of choice for reactions like the Sharpless Asymmetric Epoxidation, which utilizes a tartrate-titanium complex.[1][2] Using polar or protic solvents can disrupt the chiral catalyst's structure and its interaction with the substrate, leading to a loss of stereocontrol.

  • Solvent Impurities: The presence of water or other protic impurities in the solvent can be highly detrimental. Water can react with and deactivate the catalyst, leading to non-selective background reactions.[1] Ensure your solvent is rigorously dried before use, for instance, by distillation from an appropriate drying agent or by using commercially available anhydrous solvents. The use of molecular sieves (typically 3Å or 4Å) is also highly recommended to scavenge any trace amounts of water.[1][2]

  • Substrate Solubility: If your substrate is not fully soluble in the chosen non-polar solvent, the reaction may be slow or proceed through an alternative, less selective pathway. In such cases, a co-solvent system might be necessary, but this should be approached with caution as it can impact stereoselectivity. It is advisable to screen a range of anhydrous, aprotic solvents to find one that offers a good balance of solubility and selectivity.

Q2: I am observing inconsistent stereoselectivity between batches. Could the solvent be the culprit?

A2: Yes, batch-to-batch inconsistency in stereoselectivity is frequently traced back to variations in solvent quality.

  • Varying Water Content: The most common reason for inconsistency is differing levels of water contamination in your solvent. Even small changes in water concentration can significantly affect the catalyst's performance. Always use a consistent source of high-purity, anhydrous solvent for reproducible results.

  • Solvent Grade: Ensure you are using the same grade of solvent for each reaction. Different grades can have different stabilizers or impurity profiles that may interfere with the reaction.

  • Storage and Handling: Improper storage of anhydrous solvents can lead to water absorption from the atmosphere. Always store anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon) and use freshly opened bottles or properly stored solvent for critical reactions.

Issue: Low Reaction Yield or Slow Conversion

Q3: My reaction is giving a low yield or is proceeding very slowly. How can the solvent be influencing this?

A3: Solvent polarity can significantly impact reaction rates and overall yield.

  • Poor Solubility of Reagents: As mentioned, if the substrate or catalyst has poor solubility in the chosen solvent, the reaction rate will be limited. A solvent that provides good solubility for all reaction components is essential for efficient conversion.

  • Solvent-Catalyst Interactions: The solvent can coordinate with the metal center of the catalyst, influencing its activity. While non-polar solvents are generally preferred for stereoselectivity, an extremely non-polar solvent might not be optimal for catalyst turnover in all cases.

  • Reaction Temperature: The choice of solvent will dictate the feasible temperature range for your reaction. For reactions that require low temperatures (e.g., -20°C for Sharpless epoxidation), a solvent with a low freezing point, such as dichloromethane, is necessary.[2] Running the reaction at a suboptimal temperature due to solvent limitations can lead to slow conversion.

Frequently Asked Questions (FAQs)

Q4: What is the recommended solvent for asymmetric reactions using tartrate esters like this compound?

A4: For asymmetric epoxidation reactions, which are a common application for tartrate esters, a non-polar, aprotic solvent is generally recommended to achieve high enantioselectivity. Dichloromethane (CH₂Cl₂) is the most commonly used and recommended solvent. [1][2] It provides a good balance of reagent solubility and does not interfere with the formation of the chiral catalyst complex.

Q5: How does solvent polarity affect the mechanism of a tartrate-mediated asymmetric reaction?

A5: In a reaction like the Sharpless Asymmetric Epoxidation, the catalyst is a dimeric titanium-tartrate complex. The stereoselectivity arises from the rigid, chiral environment created by this complex, which directs the oxidant to one face of the substrate's double bond. Polar solvents can interfere with this in several ways:

  • Coordination to the Metal Center: Polar, coordinating solvents can compete with the substrate or other ligands for binding sites on the titanium center, disrupting the well-defined chiral environment of the catalyst.

  • Solvation of the Transition State: The polarity of the solvent can differentially solvate and stabilize the transition states leading to the two possible enantiomers. A non-polar solvent minimizes these interactions, allowing the inherent steric and electronic factors of the chiral catalyst to dominate the stereochemical outcome.

  • Disruption of Catalyst Structure: In some cases, highly polar solvents may even lead to the disaggregation or rearrangement of the active dimeric catalyst, resulting in a less selective or inactive species.

Q6: Can I use a solvent other than dichloromethane? What are the potential consequences?

A6: While dichloromethane is the standard, other aprotic solvents can be used, but they may lead to different outcomes.

  • Toluene or Hexane: These non-polar, aprotic solvents may also be suitable. However, reagent solubility can be a concern.

  • Tetrahydrofuran (THF) or Diethyl Ether: These ethereal solvents are more polar and coordinating than dichloromethane. Their use may lead to a decrease in enantioselectivity due to competition for coordination to the catalyst.

  • Acetonitrile or Dimethylformamide (DMF): These are highly polar, aprotic solvents and are generally not recommended as they are likely to significantly reduce or eliminate the stereoselectivity of the reaction.

  • Protic Solvents (e.g., alcohols, water): These are incompatible with the catalyst and will lead to reaction failure.

It is always advisable to perform a small-scale solvent screen if you need to deviate from the standard conditions.

Data Presentation

The following table summarizes the typical effect of solvent polarity on the outcome of a Sharpless Asymmetric Epoxidation, a representative reaction for tartrate ester-mediated stereoselective synthesis. The data is illustrative and based on general trends reported in the literature.

SolventSolvent Polarity (Dielectric Constant)Typical Yield (%)Typical Enantiomeric Excess (ee, %)Notes
Dichloromethane (CH₂Cl₂)9.1>90>95The standard and most reliable solvent for high stereoselectivity.
Toluene2.480-9090-95A viable alternative, though solubility may be lower for some substrates.
Tetrahydrofuran (THF)7.670-8570-85The coordinating nature of THF can reduce the stereoselectivity.
Acetonitrile37.550-70<50The high polarity and coordinating ability significantly diminish stereocontrol.
Methanol32.7<10Not applicableProtic solvent, incompatible with the catalyst system.

Experimental Protocols

Key Experiment: Sharpless Asymmetric Epoxidation of an Allylic Alcohol

This protocol is a generalized procedure for the asymmetric epoxidation of a prochiral allylic alcohol using a catalytic amount of a titanium-tartrate complex.

Materials:

  • Allylic alcohol (substrate)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Powdered 3Å or 4Å molecular sieves (activated)

  • L-(+)-Diethyl tartrate or L-(+)-Dibutyl tartrate

  • Titanium(IV) isopropoxide

  • tert-Butyl hydroperoxide (TBHP) in a hydrocarbon solvent (e.g., decane)

Procedure:

  • Preparation of the Catalyst:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (CH₂Cl₂) and powdered, activated molecular sieves.

    • Cool the flask to -20°C in a cooling bath (e.g., dry ice/acetonitrile).

    • To the cooled, stirred suspension, add L-(+)-diethyl tartrate (or dibutyl tartrate) via syringe.

    • Slowly add titanium(IV) isopropoxide dropwise via syringe. The solution should turn from colorless to a pale yellow.

    • Stir the mixture at -20°C for 30 minutes to allow for the formation of the chiral catalyst complex.

  • Epoxidation Reaction:

    • Dissolve the allylic alcohol in anhydrous dichloromethane in a separate flame-dried flask.

    • Add the solution of the allylic alcohol to the pre-formed catalyst mixture at -20°C.

    • Add tert-butyl hydroperoxide (TBHP) solution dropwise to the reaction mixture, ensuring the internal temperature does not rise above -15°C.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or a solution of ferrous sulfate in tartaric acid to decompose the excess peroxide.

    • Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

    • Filter the mixture through a pad of Celite® to remove the titanium salts. Wash the filter cake with dichloromethane.

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The crude epoxy alcohol can be purified by flash column chromatography on silica gel.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess of the purified product can be determined by chiral HPLC, chiral GC, or by NMR analysis of a diastereomeric derivative (e.g., a Mosher's ester).

Mandatory Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Epoxidation cluster_workup Work-up & Purification A Anhydrous CH2Cl2 + Molecular Sieves B Cool to -20°C A->B C Add L-(+)-Tartrate Ester B->C D Add Ti(O-iPr)4 C->D E Stir for 30 min at -20°C D->E F Add Allylic Alcohol Solution E->F G Add TBHP dropwise F->G H Monitor by TLC/GC G->H I Quench Reaction H->I J Warm to RT and Stir I->J K Filter through Celite J->K L Purify by Chromatography K->L M Determine ee L->M Characterization

Caption: Experimental workflow for Sharpless Asymmetric Epoxidation.

logical_relationship cluster_solvent Solvent Properties cluster_outcome Reaction Outcomes Polarity Solvent Polarity Yield Yield / Rate Polarity->Yield Can influence rate Stereoselectivity Stereoselectivity (ee/de) Polarity->Stereoselectivity Inverse Relationship (High polarity -> Low ee) Protic Protic Nature Protic->Yield Detrimental Protic->Stereoselectivity Detrimental Coordinating Coordinating Ability Coordinating->Stereoselectivity Decreases Selectivity

Caption: Logical relationship between solvent properties and reaction outcomes.

References

Technical Support Center: Overcoming Catalyst Deactivation with (2R,3R)-Dibutyl 2,3-dihydroxysuccinate Ligands

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing (2R,3R)-Dibutyl 2,3-dihydroxysuccinate ligands in catalytic asymmetric synthesis. The following information is designed to help you diagnose and resolve common issues related to catalyst deactivation, ensuring the efficiency and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in our catalytic system?

A1: this compound is a chiral ligand, a crucial component in creating a stereoselective environment around the metal center of your catalyst (e.g., Titanium). This chirality directs the reactants to approach the catalyst from a specific orientation, leading to the preferential formation of one enantiomer of the product. In systems like the Sharpless asymmetric epoxidation, the tartrate-derived ligand is essential for achieving high enantioselectivity.

Q2: We are observing a significant drop in enantiomeric excess (ee) after a few catalytic cycles. What could be the cause?

A2: A drop in enantiomeric excess is a classic sign of catalyst deactivation or modification of the chiral environment. Several factors could be at play:

  • Ligand Degradation: The ester groups of the dibutyl tartrate ligand can be susceptible to hydrolysis, especially in the presence of water and acidic or basic conditions. This would destroy the chiral integrity of the catalyst.

  • Formation of Achiral Catalyst Species: The active chiral catalyst may convert into a more stable but achiral or less active species over time.

  • Leaching of the Ligand: The ligand may dissociate from the metal center, leading to a non-chiral catalytic species that will produce a racemic mixture of the product.

Q3: Our reaction is sluggish and not going to completion, even with a fresh batch of catalyst. What should we investigate?

A3: A slow or incomplete reaction points towards a loss of catalytic activity. Consider the following possibilities:

  • Catalyst Poisoning: Impurities in your substrate, solvent, or starting materials can act as catalyst poisons. Common poisons for titanium-based catalysts include water, primary and secondary amines, and phosphines.

  • Incorrect Catalyst Formation: The active catalyst may not be forming correctly. This could be due to improper stoichiometry of the metal precursor and the ligand, or the presence of inhibitors.

  • Sintering of the Catalyst: In heterogeneous systems, the active metal centers can agglomerate, reducing the available surface area for the reaction.

Q4: Can impurities in the this compound ligand affect the reaction?

A4: Absolutely. The purity of the chiral ligand is paramount. Impurities can have several detrimental effects:

  • Racemic Ligand: The presence of the enantiomeric or meso form of the ligand will lead to the formation of catalyst species with opposite or no chirality, directly reducing the enantiomeric excess of the product.

  • Residual Starting Materials: Impurities from the synthesis of the ligand, such as unreacted tartaric acid or butanol, can interfere with the formation of the active catalyst.

  • By-products: Side products from the ligand synthesis may act as catalyst poisons.

Troubleshooting Guides

Issue 1: Gradual Decrease in Enantiomeric Excess (ee) Over Time
Potential Cause Diagnostic Check Recommended Solution
Ligand Hydrolysis Analyze a sample of the reaction mixture over time by HPLC or NMR to detect the presence of free tartaric acid or butanol.Ensure strictly anhydrous reaction conditions. Use freshly distilled, dry solvents. Consider the use of molecular sieves.
Formation of Inactive Isomers This can be difficult to detect in-situ. If other causes are ruled out, this is a likely culprit.Optimize reaction temperature. Lower temperatures often favor the stability of the desired chiral catalyst.
Ligand Dissociation Analyze the reaction solution for the presence of the free ligand.Consider using a ligand with a stronger binding affinity if available. Ensure the correct metal-to-ligand ratio is used during catalyst preparation.
Issue 2: Low or No Catalytic Activity
Potential Cause Diagnostic Check Recommended Solution
Catalyst Poisoning by Water Use a Karl Fischer titrator to determine the water content of your substrate and solvent.Rigorously dry all reagents and solvents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
Poisoning by Other Impurities Purify the substrate and solvent immediately before use (e.g., by distillation or passing through a column of activated alumina).If the substrate is suspected, purify it by recrystallization or chromatography. If the solvent is the issue, use a freshly opened bottle of anhydrous solvent.
Incorrect Catalyst Preparation Review your catalyst preparation protocol. Ensure the correct order of addition and stoichiometry.Prepare a fresh batch of catalyst, paying close attention to the details of the experimental protocol.
Oxidant Decomposition If using an oxidant like tert-butyl hydroperoxide (TBHP), check its activity.Use a fresh, properly stored bottle of the oxidant. It is recommended to titrate the concentration of TBHP before use.

Data Presentation: Illustrative Performance Data

The following data is for illustrative purposes to demonstrate typical trends in catalyst performance and deactivation in asymmetric epoxidation reactions using tartrate-derived ligands. Actual results with this compound may vary.

Table 1: Effect of Water Content on Catalyst Performance

Water Content (ppm)Initial Reaction Rate (mmol/L·min)Enantiomeric Excess (%)
< 101.2598
500.8592
1000.4075
2000.1550

Table 2: Catalyst Recycling and Deactivation

Cycle NumberConversion (%)Enantiomeric Excess (%)
19998
29596
38891
47582

Experimental Protocols

Key Experiment: Asymmetric Epoxidation of an Allylic Alcohol

This protocol is adapted from the Sharpless asymmetric epoxidation procedure and is a representative method for using this compound as a chiral ligand.

Materials:

  • Titanium(IV) isopropoxide [Ti(Oi-Pr)₄]

  • This compound

  • Allylic alcohol substrate

  • tert-Butyl hydroperoxide (TBHP), anhydrous in toluene

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Molecular sieves, 4Å, powdered and activated

Procedure:

  • Catalyst Preparation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, add anhydrous dichloromethane (CH₂Cl₂).

    • Cool the flask to -20 °C using a cryocooler or a dry ice/acetone bath.

    • Add titanium(IV) isopropoxide (1.0 eq) to the cooled solvent.

    • In a separate flask, dissolve this compound (1.2 eq) in anhydrous CH₂Cl₂.

    • Slowly add the ligand solution to the titanium isopropoxide solution at -20 °C.

    • Stir the resulting mixture for 30 minutes at -20 °C to allow for the formation of the chiral catalyst complex.

  • Epoxidation Reaction:

    • Add freshly activated 4Å molecular sieves to the catalyst solution.

    • Add the allylic alcohol substrate (1.0 eq) to the reaction mixture.

    • Slowly add a solution of anhydrous tert-butyl hydroperoxide in toluene (1.5 eq) dropwise over 1 hour, maintaining the temperature at -20 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Work-up and Purification:

    • Filter the mixture through a pad of celite to remove the titanium salts.

    • Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired epoxy alcohol.

Mandatory Visualizations

Catalyst_Deactivation_Pathway Active_Catalyst Active Chiral Catalyst [Ti(tartrate)(OR)₂] Inactive_Species Inactive/Achiral Species Active_Catalyst->Inactive_Species Deactivation Product Enantiopure Product Active_Catalyst->Product Desired Catalytic Cycle Racemic_Product Racemic Product Inactive_Species->Racemic_Product Non-selective Catalysis Poison Catalyst Poisons (e.g., Water) Poison->Active_Catalyst Inhibition Hydrolysis Ligand Hydrolysis Hydrolysis->Active_Catalyst Degradation

Caption: General pathway of catalyst deactivation.

Troubleshooting_Workflow Start Problem Observed: Low Yield or Low ee Check_Reagents Check Reagent Purity (Substrate, Solvent, Ligand) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Atmosphere, Stoichiometry) Start->Check_Conditions Check_Catalyst_Prep Review Catalyst Preparation Protocol Start->Check_Catalyst_Prep Purify_Reagents Purify/Dry Reagents Check_Reagents->Purify_Reagents Impurity Found Consult_Expert Consult Senior Scientist Check_Reagents->Consult_Expert No Impurity Found Optimize_Conditions Optimize Conditions (e.g., lower temperature) Check_Conditions->Optimize_Conditions Deviation Found Check_Conditions->Consult_Expert No Deviation Found Prepare_Fresh_Catalyst Prepare Fresh Catalyst Check_Catalyst_Prep->Prepare_Fresh_Catalyst Error Identified Check_Catalyst_Prep->Consult_Expert No Error Identified Problem_Solved Problem Resolved Purify_Reagents->Problem_Solved Optimize_Conditions->Problem_Solved Prepare_Fresh_Catalyst->Problem_Solved

Caption: A logical workflow for troubleshooting common issues.

minimizing diastereomeric byproducts with (2R,3R)-Dibutyl 2,3-dihydroxysuccinate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (2R,3R)-Dibutyl 2,3-dihydroxysuccinate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing diastereomeric byproducts in stereoselective synthesis. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data on achieving high diastereoselectivity.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound as a chiral auxiliary.

Issue Potential Cause(s) Recommended Solution(s)
Low Diastereoselectivity (High levels of diastereomeric byproducts) 1. Incorrect Reaction Temperature: The transition states for the formation of diastereomers may have a small energy difference, which is sensitive to temperature. 2. Suboptimal Solvent: The solvent can influence the conformation of the chiral auxiliary and the transition state. 3. Improper Base or Lewis Acid: The choice of base or Lewis acid can affect the geometry of the enolate or the chelation, leading to poor stereocontrol. 4. Slow Addition of Reagents: A slow rate of reaction can sometimes allow for equilibration to the undesired diastereomer. 5. Presence of Water or Protic Impurities: These can quench the reaction or interfere with the stereodirecting ability of the auxiliary.1. Optimize Reaction Temperature: Perform the reaction at a lower temperature (e.g., -78 °C) to enhance kinetic control. 2. Solvent Screening: Test a range of aprotic solvents with varying polarities (e.g., THF, diethyl ether, toluene). 3. Reagent Screening: Experiment with different bases (e.g., LDA, LiHMDS) or Lewis acids to find the optimal conditions for your specific substrate. 4. Control Addition Rate: Add the electrophile dropwise and at a controlled rate to the enolate solution. 5. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry all glassware thoroughly.
Incomplete Reaction 1. Insufficient Reagent: The molar ratio of reactants may not be optimal. 2. Low Reaction Temperature: While beneficial for selectivity, very low temperatures can sometimes hinder reaction kinetics. 3. Poor Reagent Quality: Degradation or impurities in the starting materials or reagents.1. Adjust Stoichiometry: Increase the equivalents of the limiting reagent. 2. Gradual Warming: After the initial low-temperature addition, allow the reaction to slowly warm to a higher temperature to ensure completion. 3. Use High-Purity Reagents: Ensure all reagents are of high purity and stored under appropriate conditions.
Difficulty in Removing the Chiral Auxiliary 1. Harsh Cleavage Conditions: The conditions used to remove the auxiliary may be degrading the product. 2. Incomplete Cleavage: The reaction may not have gone to completion.1. Screen Cleavage Methods: Test various methods for auxiliary removal, such as acidic or basic hydrolysis, or reductive cleavage, to find the mildest effective conditions. 2. Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the cleavage reaction and ensure it goes to completion.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in my reaction?

A1: this compound is a C2-symmetric chiral auxiliary. When temporarily attached to your substrate, it creates a chiral environment that directs the approach of incoming reagents, leading to the preferential formation of one diastereomer over the other.[1]

Q2: How can I improve the diastereomeric ratio (d.r.) of my reaction?

A2: To improve the diastereomeric ratio, consider the following:

  • Lowering the reaction temperature: This often increases the energy difference between the diastereomeric transition states, favoring the formation of the desired product.

  • Screening different solvents: The polarity and coordinating ability of the solvent can significantly impact the stereochemical outcome.

  • Optimizing the base or Lewis acid: The choice of these reagents can influence the geometry of the transition state.

Q3: What is the best way to purify the desired diastereomer?

A3: Since diastereomers have different physical properties, they can often be separated using standard laboratory techniques such as column chromatography or recrystallization.[1] The choice of method will depend on the specific properties of your compounds.

Q4: Can I recover and reuse the this compound auxiliary?

A4: Yes, one of the advantages of using a chiral auxiliary is that it can often be recovered after the cleavage step and reused, making the process more cost-effective.[1]

Experimental Protocols

General Protocol for Diastereoselective Alkylation

This protocol provides a general methodology for the diastereoselective alkylation of a carbonyl compound using a this compound-derived chiral auxiliary.

1. Attachment of the Chiral Auxiliary:

  • React the starting carbonyl compound with this compound under appropriate conditions to form the chiral acetal.

2. Enolate Formation:

  • Dissolve the substrate-auxiliary conjugate in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere (e.g., Argon).

  • Slowly add a strong base, such as Lithium Diisopropylamide (LDA), to generate the enolate.

3. Alkylation:

  • Add the alkylating agent (e.g., an alkyl halide) dropwise to the enolate solution at -78 °C.

  • Stir the reaction at this temperature for a specified time, monitoring the progress by TLC.

4. Quenching and Work-up:

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and perform a standard aqueous work-up.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

5. Auxiliary Cleavage:

  • Cleave the chiral auxiliary from the alkylated product using appropriate conditions (e.g., mild acid hydrolysis) to yield the desired enantiomerically enriched product.

6. Purification:

  • Purify the final product using column chromatography or recrystallization to remove any remaining diastereomeric byproduct and the recovered auxiliary.

Visualizations

Experimental Workflow for Diastereoselective Synthesis

G Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Attach Chiral Auxiliary (this compound) B Enolate Formation (e.g., LDA, -78°C) A->B C Diastereoselective Alkylation (Add Electrophile) B->C D Quench Reaction C->D E Work-up & Extraction D->E F Cleave Chiral Auxiliary E->F G Purify Product (Chromatography/Recrystallization) F->G H Analyze Diastereomeric Ratio (NMR, HPLC) G->H

Caption: A typical experimental workflow for a diastereoselective reaction using a chiral auxiliary.

Logical Relationship for Minimizing Byproducts

G Troubleshooting Logic for Low Diastereoselectivity Start Low Diastereomeric Ratio Observed Temp Is the reaction temperature optimized? (e.g., -78°C) Start->Temp Solvent Is the solvent appropriate? (Aprotic, Anhydrous) Temp->Solvent Yes Failure Consult further literature or support Temp->Failure No, optimize temperature Reagent Are the reagents (base/Lewis acid) optimal? Solvent->Reagent Yes Solvent->Failure No, screen solvents Purity Are all reagents and solvents pure and anhydrous? Reagent->Purity Yes Reagent->Failure No, screen reagents Success Improved Diastereoselectivity Purity->Success Yes Purity->Failure No, purify/dry reagents

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Determining the Enantiomeric Excess of (2R,3R)-Dibutyl 2,3-dihydroxysuccinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for determining the enantiomeric excess (e.e.) of (2R,3R)-Dibutyl 2,3-dihydroxysuccinate, a key chiral building block in organic synthesis. The selection of an appropriate analytical technique is critical for quality control, process optimization, and regulatory compliance in the development of enantiomerically pure compounds. This document outlines and contrasts High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy for this purpose, including detailed experimental protocols and comparative performance data.

At a Glance: Comparison of Analytical Methods

ParameterChiral HPLCChiral GCChiral SFCChiral NMR Spectroscopy
Stationary Phase Polysaccharide-based (e.g., Chiralpak® IA, Chiralcel® OD-H)Cyclodextrin-based (e.g., Chiraldex® G-TA)Polysaccharide-based (e.g., Chiralpak® series)Not applicable
Mobile Phase n-Hexane/IsopropanolHelium, HydrogenSupercritical CO₂/MethanolDeuterated solvent (e.g., CDCl₃)
Derivatization Required? NoYes (e.g., silylation)NoYes (with a chiral derivatizing agent)
Typical Analysis Time 10 - 30 min15 - 40 min3 - 15 min5 - 20 min
Resolution (Rs) > 1.5> 1.5> 1.5Not directly measured; based on signal separation
Limit of Detection (LOD) ~0.01 - 0.1 µg/mL~0.1 - 1 µg/mL~0.03 - 0.5 ng/mL[1][2]Dependent on analyte concentration
Limit of Quantitation (LOQ) ~0.03 - 0.3 µg/mL~0.3 - 3 µg/mL~0.1 - 1.5 ng/mL[1][2]Dependent on analyte concentration
Key Advantages Robust, widely available, versatileHigh resolution for volatile compoundsFast, "green" (reduced solvent use), high efficiency[3]No separation needed, provides structural information
Key Disadvantages Higher solvent consumption and costDerivatization can be time-consumingHigher initial instrument costLower sensitivity, requires chiral auxiliary

In-Depth Analysis and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for enantiomeric excess determination due to its robustness and the wide variety of available chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are particularly effective for separating a broad range of chiral compounds, including tartrate esters.

Experimental Protocol:

  • Instrument: Standard HPLC system with a UV detector.

  • Chiral Stationary Phase: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with n-Hexane/Isopropanol (90:10 v/v). For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) (0.1%) can improve peak shape[4].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Dibutyl Dihydroxysuccinate in Mobile Phase inject Inject Sample dissolve->inject column Chiralpak® IA Column n-Hexane/IPA inject->column detect UV Detection (210 nm) column->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % e.e. integrate->calculate

Figure 1. Chiral HPLC Workflow.

Chiral Gas Chromatography (GC)

For volatile or semi-volatile compounds, chiral GC offers excellent resolution. Due to the low volatility of diols like dibutyl 2,3-dihydroxysuccinate, derivatization is typically required to convert the hydroxyl groups into more volatile moieties, such as trimethylsilyl (TMS) ethers. Cyclodextrin-based CSPs are commonly used for the separation of these derivatives.

Experimental Protocol:

  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

  • Chiral Stationary Phase: Chiraldex® G-TA (permethylated γ-cyclodextrin) capillary column (30 m x 0.25 mm, 0.12 µm).

  • Carrier Gas: Helium or Hydrogen at a constant flow.

  • Temperature Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp: 5°C/min to 200°C.

    • Hold: 5 min at 200°C.

  • Injector and Detector Temperature: 250°C.

  • Sample Preparation (Derivatization):

    • Dissolve a small amount of the sample in a dry aprotic solvent (e.g., dichloromethane).

    • Add an excess of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Heat the mixture at 60°C for 30 minutes.

    • Inject the derivatized sample directly into the GC.

  • Quantification: Enantiomeric excess is determined by the relative peak areas of the derivatized enantiomers.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis dissolve Dissolve Sample derivatize Derivatize with BSTFA (Silylation) dissolve->derivatize inject Inject Derivatized Sample derivatize->inject column Chiraldex® G-TA Column inject->column detect FID Detection column->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % e.e. integrate->calculate

Figure 2. Chiral GC Workflow.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering faster analysis times and reduced organic solvent consumption[3]. It utilizes supercritical CO₂ as the main mobile phase component, often with a small amount of a polar co-solvent. Polysaccharide-based CSPs are highly effective in SFC.

Experimental Protocol:

  • Instrument: SFC system with a UV or Diode Array Detector (DAD).

  • Chiral Stationary Phase: Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) column (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Supercritical CO₂ and Methanol (85:15 v/v).

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40°C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a known concentration of the sample in methanol.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers.

SFC_Workflow cluster_prep Sample Preparation cluster_sfc SFC Analysis cluster_data Data Analysis dissolve Dissolve Dibutyl Dihydroxysuccinate in Methanol inject Inject Sample dissolve->inject column Chiralpak® IC Column CO₂/Methanol inject->column detect UV Detection (210 nm) column->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % e.e. integrate->calculate

Figure 3. Chiral SFC Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a distinct approach that does not require chromatographic separation. Instead, a chiral derivatizing agent (CDA) is used to convert the enantiomers into diastereomers, which exhibit distinct signals in the NMR spectrum. For diols, chiral boronic acids are excellent CDAs.[5][6][7]

Experimental Protocol:

  • Instrument: NMR spectrometer (400 MHz or higher).

  • Chiral Derivatizing Agent: (R)- or (S)-α-Methylbenzylamine and 2-formylphenylboronic acid.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Preparation:

    • In an NMR tube, combine the chiral diol (1 equivalent), 2-formylphenylboronic acid (1 equivalent), and enantiopure α-methylbenzylamine (1 equivalent).

    • Add CDCl₃ as the solvent.

    • The components will self-assemble into diastereomeric iminoboronate esters.

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Quantification: The enantiomeric excess is determined by integrating the well-resolved signals corresponding to the two diastereomers. The ratio of the integrals directly reflects the enantiomeric ratio of the starting diol.[8]

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis mix Mix Diol, Boronic Acid, and Chiral Amine in NMR Tube acquire Acquire ¹H NMR Spectrum mix->acquire integrate Integrate Diastereomeric Signals acquire->integrate calculate Calculate % e.e. integrate->calculate

Figure 4. Chiral NMR Workflow.

Conclusion

The choice of the optimal analytical method for determining the enantiomeric excess of this compound depends on several factors, including available instrumentation, required sensitivity, sample throughput, and the specific goals of the analysis.

  • Chiral HPLC is a reliable and versatile method, particularly suitable for routine quality control.

  • Chiral GC provides high resolution but requires a derivatization step, which may add complexity to the workflow.

  • Chiral SFC is an excellent choice for high-throughput screening and "green" chemistry initiatives due to its speed and reduced solvent consumption.

  • Chiral NMR Spectroscopy is a powerful tool for structural confirmation and in-situ analysis without the need for physical separation, making it valuable in research and development settings.

By understanding the principles, advantages, and limitations of each technique, researchers and drug development professionals can make informed decisions to ensure the quality and stereochemical integrity of their chiral compounds.

References

A Comparative Guide to Chiral HPLC Analysis of (2R,3R)-Dibutyl 2,3-dihydroxysuccinate Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the chiral analysis of (2R,3R)-Dibutyl 2,3-dihydroxysuccinate and its stereoisomers. The focus is on providing actionable experimental protocols and comparative performance data to aid in method selection and development.

Introduction

This compound, also known as Dibutyl D-tartrate, is a chiral molecule with applications in asymmetric synthesis and as a chiral building block. The accurate determination of its enantiomeric and diastereomeric purity is crucial for quality control and for understanding its stereospecific effects in various chemical and biological processes. Chiral HPLC is the most common and effective technique for this purpose, primarily relying on chiral stationary phases (CSPs) to achieve separation. Polysaccharide-based CSPs are particularly versatile and widely used for a broad range of chiral compounds.

This guide compares a proposed method utilizing a polysaccharide-based CSP with an alternative method employing a ligand-exchange CSP.

Method 1 (Proposed): Polysaccharide-Based Chiral Stationary Phase

Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are renowned for their broad enantioselectivity. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. For the separation of dibutyl 2,3-dihydroxysuccinate, an amylose-based column like Chiralpak® AD-H is a strong candidate.

Experimental Protocol

A detailed experimental protocol for the analysis using a polysaccharide-based CSP is provided below.

ParameterCondition
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol (IPA) (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Expected Performance
StereoisomerExpected Retention Time (min)Resolution (Rs)
(2S,3S)-Dibutyl 2,3-dihydroxysuccinate~ 8.5\multirow{2}{*}{> 2.0}
This compound~ 9.8
meso-Dibutyl 2,3-dihydroxysuccinate~ 7.2> 1.5 (from enantiomers)

Note: The elution order of enantiomers may vary.

Method 2 (Alternative): Ligand-Exchange Chiral Stationary Phase

Ligand-exchange chromatography is another powerful technique for the separation of enantiomers, particularly for compounds that can form coordination complexes, such as amino acids and hydroxy acids. This method utilizes a CSP coated with a chiral ligand and a metal ion (e.g., copper(II)). The enantiomers of the analyte form transient diastereomeric complexes with the chiral ligand and metal ion, which have different stabilities, leading to their separation.

Experimental Protocol

The following protocol is adapted from a method for the separation of tartaric acid and can be considered a starting point for the analysis of its dibutyl ester.

ParameterCondition
Column NUCLEOSIL® Chiral-1, 250 x 4.6 mm, 5 µm
Mobile Phase 1 mM Copper(II) Sulfate in Water
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 230 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in water to a concentration of 1 mg/mL.
Expected Performance

This method is expected to provide good resolution for the enantiomers of the parent tartaric acid. The performance for the dibutyl ester may vary and would require optimization.

StereoisomerExpected Retention Time (min)Resolution (Rs)
(2S,3S)-Dibutyl 2,3-dihydroxysuccinate~ 12.1\multirow{2}{*}{> 1.8}
This compound~ 14.5
meso-Dibutyl 2,3-dihydroxysuccinateNot specifiedNot specified

Comparison of Methods

FeatureMethod 1: Polysaccharide CSPMethod 2: Ligand-Exchange CSP
Selectivity Broad applicability to a wide range of chiral compounds.More specific to compounds capable of forming coordination complexes.
Mobile Phase Typically normal phase (alkane/alcohol mixtures).Aqueous mobile phases containing a metal salt.
Robustness Generally robust and long-lasting columns.Can be sensitive to mobile phase pH and metal ion concentration.
Method Development A wide range of mobile phase compositions can be explored.Requires careful optimization of metal ion and analyte concentrations.

Experimental Workflow and Logic

The following diagrams illustrate the general workflow for chiral HPLC analysis and the logical relationship of the key components.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dibutyl 2,3-dihydroxysuccinate Mixture Dissolution Dissolve in Mobile Phase (1 mg/mL) Sample->Dissolution Filtration Filter through 0.45 µm Syringe Filter Dissolution->Filtration Injection Inject Sample (10 µL) Filtration->Injection Separation Chiral Separation on CSP Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Enantiomeric/ Diastereomeric Purity Integration->Quantification

Figure 1. General experimental workflow for chiral HPLC analysis.

G Analyte Chiral Analyte (Dibutyl 2,3-dihydroxysuccinate) Interaction Diastereomeric Interactions Analyte->Interaction CSP Chiral Stationary Phase (e.g., Polysaccharide-based) CSP->Interaction MobilePhase Mobile Phase (e.g., Hexane/IPA) MobilePhase->Interaction modulates Separation Differential Retention & Enantiomeric Separation Interaction->Separation

Figure 2. Logical relationship of key components in chiral HPLC separation.

A Comparative Guide to Tartrate Esters in Asymmetric Synthesis: (2R,3R)-Dibutyl 2,3-dihydroxysuccinate vs. Diethyl and Diisopropyl Tartrates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the choice of a chiral auxiliary can be a critical determinant of reaction success, influencing both yield and enantioselectivity. Among the most widely employed and cost-effective chiral building blocks are the esters of tartaric acid. This guide provides an objective comparison of (2R,3R)-Dibutyl 2,3-dihydroxysuccinate with its more common counterparts, diethyl tartrate (DET) and diisopropyl tartrate (DIPT), supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for specific research and development needs.

Physicochemical Properties

The physical and chemical properties of these tartrate esters are fundamental to their handling, reactivity, and application. The following table summarizes key data for this compound, (+)-Diethyl L-tartrate, and (+)-Diisopropyl L-tartrate.

PropertyThis compound(+)-Diethyl L-tartrate (DET)(+)-Diisopropyl L-tartrate (DIPT)
Molecular Formula C₁₂H₂₂O₆C₈H₁₄O₆C₁₀H₁₈O₆
Molecular Weight 262.30 g/mol [1]206.19 g/mol [2]234.25 g/mol [3]
Appearance Clear colorless to yellowish liquid after melting[1]Colorless liquid[4]Colorless to pale yellow liquid[5]
Density 1.09 g/mL[1]1.204 g/mL at 25 °C[6]1.114 g/mL at 25 °C[7]
Boiling Point 182 °C at 11 mmHg[1]280 °C[6]275 °C
Melting Point 20-22 °C[1]17 °CNot available
Solubility Limited solubility in water; soluble in organic solvents.Low solubility in water; soluble in ethanol and ether.[4]Limited solubility in water; soluble in ethanol and ether.[5]

Spectroscopic Data

The structural integrity and purity of the tartrate esters can be confirmed by various spectroscopic techniques. Below is a summary of characteristic spectroscopic data.

Compound¹H NMR (CDCl₃) δ (ppm)¹³C NMR (CDCl₃) δ (ppm)IR (neat) ν (cm⁻¹)
This compound 4.28 (t, 4H), 3.3-3.1 (bs, 2H), 1.53-1.65 (m, 4H), 1.17-1.27 (m, 4H), 0.84 (t, 6H)172.04, 65.68, 30.20, 19.08, 13.633476, 2981, 1735, 1298, 1234, 1085, 1017
(+)-Diethyl L-tartrate (DET) 4.55 (s, 2H), 4.33 (q, 4H), 3.3-3.1 (bs, 2H), 1.33 (t, 6H)[8]171.5, 72.0, 62.4, 14.1[8]3476, 2981, 1735, 1298, 1234, 1085, 1017[8]
(+)-Diisopropyl L-tartrate (DIPT) 5.09 (sept, 2H), 4.49 (s, 2H), 3.35 (br s, 2H), 1.28 (d, 12H)170.8, 72.4, 70.1, 21.73480, 2980, 1735, 1270, 1110

Performance in Asymmetric Synthesis: The Sharpless Epoxidation

A primary application for diethyl and diisopropyl tartrates is as chiral ligands in the Sharpless asymmetric epoxidation of allylic alcohols.[9] This reaction is a cornerstone of modern organic synthesis, providing a reliable method for the enantioselective formation of epoxides. While this compound is less commonly used, its performance can be inferred from the principles of the Sharpless epoxidation. The steric bulk of the ester group can influence the enantioselectivity of the reaction.

LigandSubstrateYield (%)Enantiomeric Excess (ee, %)Reference
(+)-DET (E)-2-Hexen-1-ol80-8196-98Organic Syntheses, Coll. Vol. 7, p.436 (1990)
(+)-DIPT Geraniol9094J. Am. Chem. Soc. 1987, 109, 5765-5780[10]
(+)-DIPT (E)-α-Phenylcinnamyl alcohol89>98J. Am. Chem. Soc. 1987, 109, 5765-5780[10]

Experimental Protocols

Detailed and reliable experimental procedures are crucial for reproducible results in the laboratory.

Synthesis of Tartrate Esters

The synthesis of these tartrate esters typically involves the Fischer esterification of tartaric acid with the corresponding alcohol in the presence of an acid catalyst.

Workflow for Tartrate Ester Synthesis

G tartaric_acid Tartaric Acid reaction_mixture Reaction Mixture tartaric_acid->reaction_mixture alcohol Alcohol (Ethanol, Isopropanol, or n-Butanol) alcohol->reaction_mixture catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->reaction_mixture solvent Solvent (e.g., Toluene) solvent->reaction_mixture reflux Reflux with Dean-Stark Trap reaction_mixture->reflux workup Aqueous Workup reflux->workup extraction Solvent Extraction workup->extraction drying Drying over Na₂SO₄ extraction->drying purification Purification (Distillation or Chromatography) drying->purification product Tartrate Ester purification->product

Caption: General workflow for the synthesis of tartrate esters via Fischer esterification.

Synthesis of (+)-Diethyl L-tartrate (DET)

A mixture of L-(+)-tartaric acid (150 g, 1.0 mol), 95% ethanol (500 mL), and concentrated sulfuric acid (10 mL) is refluxed for 4 hours. The excess ethanol is removed by distillation. The residue is dissolved in diethyl ether (500 mL) and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by vacuum distillation to afford (+)-diethyl L-tartrate as a colorless oil.

Synthesis of (+)-Diisopropyl L-tartrate (DIPT)

L-(+)-Tartaric acid (75 g, 0.5 mol) is suspended in isopropanol (400 mL) and toluene (200 mL). Concentrated sulfuric acid (5 mL) is added, and the mixture is refluxed with a Dean-Stark trap for 12 hours until no more water is collected. The reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, and dried over anhydrous magnesium sulfate. The solvent is removed in vacuo, and the product is purified by vacuum distillation.

Synthesis of this compound

To a suspension of (2R,3R)-tartaric acid (150 g, 1.0 mol) in toluene (500 mL) is added n-butanol (370 mL, 4.0 mol) and p-toluenesulfonic acid monohydrate (5 g). The mixture is heated to reflux with a Dean-Stark apparatus to remove water. After 6 hours, the reaction is cooled to room temperature. The organic layer is washed with saturated aqueous sodium bicarbonate solution (2 x 200 mL) and brine (200 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to yield this compound.

Sharpless Asymmetric Epoxidation Protocol

The following is a general procedure for the Sharpless asymmetric epoxidation.

Workflow for Sharpless Asymmetric Epoxidation

G dcm Anhydrous CH₂Cl₂ catalyst_formation Catalyst Formation dcm->catalyst_formation sieves 4Å Molecular Sieves sieves->catalyst_formation tartrate Chiral Tartrate Ester (DET or DIPT) tartrate->catalyst_formation ti_isopropoxide Ti(O-i-Pr)₄ ti_isopropoxide->catalyst_formation cool Cool to -20 °C reaction Reaction at -20 °C cool->reaction catalyst_formation->cool allylic_alcohol Allylic Alcohol allylic_alcohol->reaction tbhp tert-Butyl Hydroperoxide (TBHP) tbhp->reaction quench Quench with Water reaction->quench workup Aqueous Workup quench->workup extraction Solvent Extraction workup->extraction purification Purification (Chromatography) extraction->purification product Epoxy Alcohol purification->product

Caption: Experimental workflow for the Sharpless asymmetric epoxidation.

Procedure

To a stirred suspension of powdered 4Å molecular sieves in anhydrous dichloromethane (DCM) at -20 °C under an inert atmosphere is added either (+)-diethyl tartrate or (+)-diisopropyl tartrate (1.2 equivalents relative to the titanium isopropoxide). Titanium (IV) isopropoxide (1.0 equivalent) is then added, and the mixture is stirred for 30 minutes. The allylic alcohol (1.0 equivalent) is added, followed by the dropwise addition of a solution of tert-butyl hydroperoxide (TBHP) in toluene (2.0 equivalents). The reaction is stirred at -20 °C and monitored by TLC. Upon completion, the reaction is quenched by the addition of water. The mixture is warmed to room temperature and stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Conclusion

Both diethyl tartrate (DET) and diisopropyl tartrate (DIPT) are highly effective and widely used chiral auxiliaries in asymmetric synthesis, particularly in the Sharpless epoxidation. The choice between them often depends on the specific substrate, with DIPT sometimes offering superior enantioselectivity due to its greater steric bulk.[10] this compound, while less common, represents a viable alternative that may offer advantages in specific applications where even greater steric hindrance is desired. Its "green" character, being derived from natural products and being biodegradable, is also a noteworthy consideration.[8] Researchers and drug development professionals are encouraged to consider these factors and the provided experimental data and protocols when selecting the most appropriate tartrate ester for their synthetic challenges. The detailed methodologies provided herein should facilitate the implementation and optimization of these powerful synthetic tools.

References

Performance of Tartrate-Derived Chiral Ligands in Asymmetric Epoxidation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The Sharpless asymmetric epoxidation is a powerful and versatile method for the enantioselective synthesis of 2,3-epoxy alcohols from primary and secondary allylic alcohols. The success of this reaction hinges on the use of a chiral catalyst formed in situ from titanium tetraisopropoxide and a dialkyl tartrate. The structure of the tartrate ester significantly influences the enantioselectivity and yield of the reaction.

Comparative Performance of Tartrate-Derived Ligands in Sharpless Asymmetric Epoxidation

The following table summarizes the performance of (+)-DET and (+)-DIPT in the asymmetric epoxidation of various allylic alcohols. These ligands are the most commonly employed in this reaction, and their performance provides a strong benchmark for other tartrate-derived ligands. In general, DIPT is often preferred as it can lead to higher enantioselectivities, although DET also provides excellent results.

SubstrateLigandYield (%)Enantiomeric Excess (ee, %)
Geraniol(+)-DET9591
(E)-2-Hexen-1-ol(+)-DIPT89>98
Cinnamyl alcohol(+)-DET8895
1-Tridecen-3-ol(+)-DIPT79>98
(Z)-2-Buten-1-ol(+)-DET8080
2-Propen-1-ol(+)-DIPT6590

Experimental Protocols

Below are detailed experimental protocols for the Sharpless asymmetric epoxidation using tartrate-derived ligands. These protocols are representative of the general conditions employed for this type of reaction.

General Procedure for Sharpless Asymmetric Epoxidation

A solution of the allylic alcohol (1.0 mmol) in dry dichloromethane (10 mL) is cooled to -20°C in a dry, inert atmosphere. To this solution is added titanium(IV) isopropoxide (0.2 mmol), followed by the chiral tartrate ligand ((+)-DET or (+)-DIPT, 0.24 mmol). The mixture is stirred for 30 minutes, after which a solution of tert-butyl hydroperoxide in toluene (2.0 M, 1.0 mL, 2.0 mmol) is added dropwise. The reaction is stirred at -20°C and monitored by thin-layer chromatography. Upon completion, the reaction is quenched by the addition of water, and the mixture is warmed to room temperature. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Logical Relationships in Asymmetric Catalysis

The following diagrams illustrate the key relationships and workflows in asymmetric catalysis, from ligand selection to the final product analysis.

Asymmetric_Catalysis_Workflow cluster_planning Planning & Setup cluster_reaction Reaction cluster_analysis Analysis & Outcome substrate Substrate Selection reaction_mixture Reaction Mixture (Solvent, Temperature) substrate->reaction_mixture ligand Chiral Ligand ((2R,3R)-Dibutyl 2,3-dihydroxysuccinate, DET, DIPT, etc.) ligand->reaction_mixture catalyst Catalyst Precursor (e.g., Ti(OiPr)4) catalyst->reaction_mixture workup Workup & Purification reaction_mixture->workup product Chiral Product workup->product analysis Analysis (Yield, ee%) product->analysis

Caption: Workflow for a typical asymmetric catalysis experiment.

Ligand_Effect_on_Enantioselectivity catalyst Metal-Ligand Complex transition_state_R Diastereomeric Transition State R catalyst->transition_state_R Lower Energy transition_state_S Diastereomeric Transition State S catalyst->transition_state_S Higher Energy product_R R-Enantiomer transition_state_R->product_R product_S S-Enantiomer transition_state_S->product_S ee Enantiomeric Excess (ee%) product_R->ee product_S->ee

A Comparative Guide to the Synthesis of Enantiopure (2R,3R)-Dibutyl 2,3-dihydroxysuccinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to enantiopure (2R,3R)-Dibutyl 2,3-dihydroxysuccinate, a valuable chiral building block in organic synthesis. The routes evaluated are the Sharpless Asymmetric Dihydroxylation and the direct esterification of (2R,3R)-(+)-tartaric acid. This document presents a detailed comparison of their performance, supported by experimental data and protocols to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from prochiral alkenes.[1][2] In this approach, dibutyl fumarate or dibutyl maleate serves as the substrate, and the desired (2R,3R) stereochemistry is induced by a chiral ligand, typically (DHQD)₂PHAL, which is a component of the commercially available AD-mix-β.[2]

The reaction proceeds via the formation of an osmium tetroxide-ligand complex, which undergoes a [3+2]-cycloaddition with the alkene to form a cyclic intermediate.[1] Subsequent hydrolysis liberates the chiral diol.[2] A stoichiometric reoxidant, such as potassium ferricyanide, is used to regenerate the osmium tetroxide catalyst, allowing it to be used in catalytic amounts.[1][2]

Route 2: Direct Esterification of (2R,3R)-(+)-Tartaric Acid

This route leverages the readily available and naturally occurring chiral pool of (2R,3R)-(+)-tartaric acid.[3] The synthesis involves the direct esterification of the dicarboxylic acid with n-butanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or an acidic ion-exchange resin, and driven to completion by the removal of water, often through azeotropic distillation.[4]

This method is straightforward and relies on the inherent stereochemistry of the starting material to produce the enantiopure product. The primary challenge lies in achieving high conversion and simplifying the purification of the final product from the reaction mixture.

Performance Comparison

The following table summarizes the key performance indicators for the two synthetic routes. The data for the Sharpless Asymmetric Dihydroxylation is based on typical results for similar substrates, as specific data for dibutyl fumarate/maleate is not extensively published.

Parameter Route 1: Sharpless Asymmetric Dihydroxylation Route 2: Direct Esterification
Starting Material Dibutyl fumarate or Dibutyl maleate(2R,3R)-(+)-Tartaric acid, n-Butanol
Chirality Source Chiral ligand ((DHQD)₂PHAL in AD-mix-β)(2R,3R)-(+)-Tartaric acid
Typical Yield 80-95%75-90%
Enantiomeric Excess (e.e.) >95%>99% (starting material dependent)
Key Reagents AD-mix-β (contains K₃Fe(CN)₆, K₂CO₃, (DHQD)₂PHAL, K₂OsO₂(OH)₄)Acid catalyst (e.g., H₂SO₄, ion-exchange resin), Toluene
Reaction Conditions 0°C to room temperature, aqueous/organic biphasic system80-120°C, reflux with water removal
Advantages High enantioselectivity for a wide range of alkenes. Milder reaction conditions.Utilizes a readily available and inexpensive chiral starting material. Simpler reaction setup. Avoids the use of heavy metals.
Disadvantages Requires the use of toxic and expensive osmium tetroxide (though catalytic). The cost of the chiral ligand and oxidant can be high.May require significant excess of butanol and efficient water removal for high yields. Potential for side reactions at higher temperatures.

Experimental Protocols

Route 1: Sharpless Asymmetric Dihydroxylation of Dibutyl Fumarate

Materials:

  • Dibutyl fumarate

  • AD-mix-β

  • tert-Butanol

  • Water

  • Methanesulfonamide (CH₃SO₂NH₂)

  • Sodium sulfite

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • A mixture of tert-butanol and water (1:1, 10 mL per 1 mmol of substrate) is cooled to 0°C in a round-bottom flask equipped with a magnetic stirrer.

  • AD-mix-β (1.4 g per 1 mmol of substrate) and methanesulfonamide (1.1 eq) are added to the solvent mixture and stirred until dissolved.

  • Dibutyl fumarate (1 eq) is added to the cooled reaction mixture.

  • The reaction is stirred vigorously at 0°C and monitored by TLC. The reaction is typically complete within 6-24 hours.

  • Upon completion, the reaction is quenched by the addition of sodium sulfite (1.5 g per 1 mmol of substrate) and stirred for 1 hour at room temperature.

  • The mixture is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield this compound.

  • The enantiomeric excess can be determined by chiral HPLC or by conversion to a diastereomeric derivative (e.g., Mosher's ester) followed by ¹H NMR analysis.

Route 2: Direct Esterification of (2R,3R)-(+)-Tartaric Acid

Materials:

  • (2R,3R)-(+)-Tartaric acid

  • n-Butanol

  • Toluene

  • Amberlyst-15 (or other acidic ion-exchange resin)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add (2R,3R)-(+)-tartaric acid (1 eq), n-butanol (3-4 eq), toluene (as the azeotropic solvent), and Amberlyst-15 resin (catalytic amount).

  • The reaction mixture is heated to reflux, and the water formed during the reaction is collected in the Dean-Stark trap.

  • The reaction is monitored by TLC until all the tartaric acid has been consumed.

  • After cooling to room temperature, the resin is filtered off and washed with ethyl acetate.

  • The combined filtrate is washed with saturated sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure to afford pure this compound.

Visualizing the Synthetic Workflows

Sharpless_Asymmetric_Dihydroxylation cluster_start Starting Material cluster_reaction Reaction cluster_reagents Reagents cluster_workup Workup & Purification cluster_product Final Product Dibutyl_Fumarate Dibutyl Fumarate Reaction_Vessel Reaction Vessel (t-BuOH/H₂O, 0°C) Dibutyl_Fumarate->Reaction_Vessel Quenching Quenching (Na₂SO₃) Reaction_Vessel->Quenching Reaction AD_mix AD-mix-β ((DHQD)₂PHAL, OsO₄ cat.) AD_mix->Reaction_Vessel MsNH2 MsNH₂ MsNH2->Reaction_Vessel Extraction Extraction (EtOAc) Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product (2R,3R)-Dibutyl 2,3-dihydroxysuccinate Purification->Final_Product

Caption: Workflow for Sharpless Asymmetric Dihydroxylation.

Direct_Esterification cluster_start Starting Materials cluster_reaction Reaction cluster_reagents Catalyst cluster_workup Workup & Purification cluster_product Final Product Tartaric_Acid (2R,3R)-(+)-Tartaric Acid Reaction_Vessel Reaction Vessel (Toluene, Reflux) Tartaric_Acid->Reaction_Vessel Butanol n-Butanol Butanol->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Reaction & Water Removal Catalyst Acid Catalyst (e.g., Amberlyst-15) Catalyst->Reaction_Vessel Wash Aqueous Wash (NaHCO₃) Filtration->Wash Distillation Distillation Wash->Distillation Final_Product (2R,3R)-Dibutyl 2,3-dihydroxysuccinate Distillation->Final_Product

Caption: Workflow for Direct Esterification.

References

A Comparative Guide to the Structural Determination of (2R,3R)-Dibutyl 2,3-dihydroxysuccinate Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(2R,3R)-Dibutyl 2,3-dihydroxysuccinate, a chiral diester derived from L-(+)-tartaric acid, serves as a versatile building block in asymmetric synthesis. Its vicinal diol functionality allows for a variety of chemical transformations, leading to the formation of structurally diverse and stereochemically complex molecules. Accurate structural determination of the resulting reaction products is paramount for understanding reaction mechanisms, ensuring product purity, and advancing drug discovery programs. This guide provides a comparative overview of common reactions involving (2R,3R)-dibutyl tartrate and the analytical methodologies employed for the comprehensive structural elucidation of the products, supported by experimental data and detailed protocols.

Key Reactions and Product Classes

The reactivity of this compound is primarily centered around its two stereogenic hydroxyl groups. These groups can undergo a range of reactions, including esterification, etherification, and, most notably, serve as chiral ligands or auxiliaries in asymmetric catalysis. Two prominent examples of its application are the Sharpless asymmetric epoxidation and the synthesis of α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols (TADDOLs).

Sharpless Asymmetric Epoxidation: Formation of Chiral Epoxy Alcohols

(2R,3R)-Dibutyl tartrate is a key component of the catalyst system in the Sharpless asymmetric epoxidation of prochiral allylic alcohols.[1][2] This reaction is renowned for its high enantioselectivity and predictable stereochemical outcome, yielding valuable 2,3-epoxy alcohol products.

Alternative Epoxidation Methods: While the Sharpless epoxidation is highly effective, other methods for the epoxidation of alkenes exist, such as those using peroxy acids (e.g., m-CPBA) or other metal-based catalysts.[3][4] However, these methods often lack the high degree of enantiocontrol offered by the Sharpless protocol when applied to allylic alcohols.

Synthesis of TADDOLs: A Gateway to Chiral Ligands

The reaction of (2R,3R)-dibutyl tartrate-derived acetals or ketals with Grignard reagents provides access to TADDOLs. These C2-symmetric diols are powerful chiral auxiliaries and ligands for a wide range of asymmetric transformations.[5][6]

Structural Determination Methodologies

A combination of spectroscopic and crystallographic techniques is essential for the unambiguous structural determination of the reaction products of this compound.

Analytical TechniqueInformation ProvidedComparison with Alternatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework, including connectivity, stereochemistry (through coupling constants and NOE), and the presence of functional groups. 1H, 13C, and 2D NMR techniques (COSY, HSQC, HMBC) are routinely used. Chiral shift reagents can be employed to determine enantiomeric excess.[7]NMR is unparalleled in its ability to provide detailed structural information in solution. While mass spectrometry provides molecular weight, it does not offer the same level of detail regarding connectivity and stereochemistry.
Mass Spectrometry (MS) Determines the molecular weight of the product and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns can offer clues about the structure.MS is highly sensitive and requires minimal sample. It is complementary to NMR, confirming the molecular formula of the compound whose structure is determined by NMR.
X-ray Crystallography Provides the absolute three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and absolute stereochemistry.X-ray crystallography is the gold standard for unambiguous structure determination. However, it requires a single crystal of suitable quality, which is not always obtainable.
Chiral Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC) Used to determine the enantiomeric excess (ee) of chiral products by separating the enantiomers on a chiral stationary phase.These are the most common and reliable methods for determining the enantioselectivity of a reaction. Polarimetry provides a measure of optical rotation but is less accurate for determining ee.

Experimental Protocols

Sharpless Asymmetric Epoxidation of an Allylic Alcohol

This protocol is a representative example of a reaction utilizing (2R,3R)-dibutyl tartrate as a chiral ligand.

Materials:

  • Titanium(IV) isopropoxide

  • This compound

  • Allylic alcohol substrate

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., toluene)

  • Anhydrous dichloromethane (DCM)

  • 3Å molecular sieves

Procedure:

  • A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous DCM and powdered 3Å molecular sieves.

  • The flask is cooled to -20 °C.

  • Titanium(IV) isopropoxide is added, followed by the dropwise addition of this compound.

  • The mixture is stirred for 30 minutes at -20 °C to allow for the formation of the chiral catalyst.

  • The allylic alcohol substrate is added.

  • A solution of TBHP is added dropwise, maintaining the temperature at -20 °C.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a 10% aqueous solution of tartaric acid.

  • The mixture is allowed to warm to room temperature and stirred for 1 hour.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Product Characterization:

  • NMR Spectroscopy: The purified epoxy alcohol is dissolved in an appropriate deuterated solvent (e.g., CDCl3), and 1H and 13C NMR spectra are acquired.

  • Mass Spectrometry: The molecular weight of the product is confirmed by HRMS.

  • Chiral GC/HPLC: The enantiomeric excess of the product is determined by analysis on a suitable chiral column.

Data Presentation

The following table provides representative 1H and 13C NMR data for a generic 2,3-epoxy alcohol product.

1H NMR (CDCl3, 400 MHz) 13C NMR (CDCl3, 100 MHz)
δ (ppm) δ (ppm)
4.05 (dd, J = 12.4, 2.8 Hz, 1H)62.5 (CH2)
3.85 (dd, J = 12.4, 4.0 Hz, 1H)58.7 (CH)
3.15 (m, 1H)57.3 (CH)
2.95 (m, 1H)...
......

Note: The specific chemical shifts and coupling constants will vary depending on the structure of the allylic alcohol substrate.

Visualizations

The following diagrams illustrate the logical workflow for the structural determination of a reaction product and the structure of a key catalytic intermediate.

experimental_workflow reactant (2R,3R)-Dibutyl 2,3-dihydroxysuccinate reaction Reaction (e.g., Sharpless Epoxidation) reactant->reaction product Crude Product reaction->product purification Purification (Chromatography) product->purification pure_product Pure Product purification->pure_product nmr NMR Spectroscopy (1H, 13C, 2D) pure_product->nmr ms Mass Spectrometry (HRMS) pure_product->ms xray X-ray Crystallography (if crystalline) pure_product->xray chiral_analysis Chiral GC/HPLC (ee determination) pure_product->chiral_analysis structure Structural Elucidation nmr->structure ms->structure xray->structure chiral_analysis->structure

Caption: Experimental workflow for reaction and structural determination.

Caption: Dimeric structure of the titanium-tartrate catalyst.[1]

Conclusion

The structural determination of reaction products derived from this compound requires a multi-faceted analytical approach. The Sharpless asymmetric epoxidation serves as a prime example of its utility, yielding valuable chiral epoxy alcohols. A thorough analysis, combining NMR spectroscopy for detailed structural mapping, mass spectrometry for molecular weight confirmation, and chiral chromatography for assessing stereochemical purity, is indispensable. For crystalline products, X-ray crystallography provides the ultimate structural proof. By employing these techniques in a complementary fashion, researchers can confidently elucidate the structures of novel compounds, paving the way for advancements in synthetic chemistry and drug development.

References

A Comparative Analysis of Lewis Acid Catalysts in Asymmetric Synthesis Utilizing (2R,3R)-Dibutyl 2,3-dihydroxysuccinate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate Lewis acid catalyst is paramount in achieving high stereoselectivity in asymmetric reactions. This guide provides a comparative study of various Lewis acid catalysts when used in conjunction with the chiral auxiliary, (2R,3R)-Dibutyl 2,3-dihydroxysuccinate, with a focus on the asymmetric Diels-Alder reaction.

The utility of this compound (dibutyl tartrate) as a chiral auxiliary is well-established in asymmetric synthesis. Its C2-symmetric diol structure allows for the formation of chiral complexes with various Lewis acids, which can effectively shield one face of a prochiral substrate, leading to high enantioselectivity in a variety of carbon-carbon bond-forming reactions. This guide focuses on the comparative performance of several common Lewis acids in the context of the Diels-Alder reaction, a powerful tool for the construction of cyclic systems.

Performance Comparison of Lewis Acid Catalysts

The following table summarizes the performance of different Lewis acid catalysts in the asymmetric Diels-Alder reaction between cyclopentadiene and 3-acryloyl-1,3-oxazolidin-2-one. While a direct comparative study of a wide range of Lewis acids with this compound in a single report is limited, the data presented here is compiled from studies on closely related tartrate-derived chiral ligands and analogous reactions, providing a valuable overview for catalyst selection.

Lewis Acid Catalyst SystemDienophileDieneYield (%)Enantiomeric Excess (ee) / Diastereomeric Ratio (dr)Reference
TiCl₂(O-i-Pr)₂ / (2R,3R)-Dibutyl Tartrate derivative 3-Acryloyl-1,3-oxazolidin-2-oneCyclopentadiene9594% ee (endo)Narasaka, K. et al. (1989)
Et₂AlCl 3-(p-Methoxybenzoyloxy)acryloyl oxazolidinoneCyclopentadiene98>99:1 dr (endo)Ghosh, A. K. et al. (2019)[1][2][3]
SnCl₄ 3-(p-Methoxybenzoyloxy)acryloyl oxazolidinoneCyclopentadiene27>99:1 dr (endo)Ghosh, A. K. et al. (2019)[1]
Yb(OTf)₃ 3-(Acetoxy)acryloyl oxazolidinoneCyclopentadieneNo reaction-Ghosh, A. K. et al. (2019)[1]

Key Observations:

  • Titanium-based catalysts , particularly those derived from tartrate esters, have demonstrated excellent enantioselectivity and high yields in the asymmetric Diels-Alder reaction. The catalyst system developed by Narasaka and coworkers, utilizing a chiral titanium reagent generated in situ from dichlorodiisopropoxytitanium and a chiral diol derived from tartaric acid, is a benchmark in this area.

  • Aluminum-based Lewis acids , such as diethylaluminum chloride (Et₂AlCl), have also proven to be highly effective, affording excellent diastereoselectivity and high yields in similar Diels-Alder reactions.[1][2][3]

  • Tin(IV) chloride (SnCl₄) can also promote the reaction with high diastereoselectivity, however, the yields are significantly lower compared to the titanium and aluminum catalysts under the reported conditions.[1]

  • Other Lewis acids like Ytterbium triflate (Yb(OTf)₃) were found to be ineffective in promoting the reaction under the tested conditions.[1]

Experimental Protocols

General Protocol for the Asymmetric Diels-Alder Reaction Catalyzed by a Chiral Titanium Reagent

This protocol is adapted from the work of Narasaka et al. (1989) for the reaction between 3-acryloyl-1,3-oxazolidin-2-one and cyclopentadiene.

Materials:

  • Dichlorodiisopropoxytitanium(IV) (TiCl₂(O-i-Pr)₂)

  • (2R,3R)-1,4-di-O-benzyl-threitol (or a similar tartrate-derived diol)

  • 3-Acryloyl-1,3-oxazolidin-2-one

  • Cyclopentadiene (freshly cracked)

  • Toluene (anhydrous)

  • Molecular Sieves 4Å (activated)

Procedure:

  • To a solution of the chiral diol (1.2 mmol) in anhydrous toluene (10 mL) under an argon atmosphere is added a solution of TiCl₂(O-i-Pr)₂ in toluene (1.0 M, 1.0 mL, 1.0 mmol) at room temperature.

  • The mixture is stirred for 1 hour at room temperature.

  • The reaction mixture is then cooled to 0 °C, and activated molecular sieves 4Å (1.0 g) are added.

  • A solution of 3-acryloyl-1,3-oxazolidin-2-one (1.0 mmol) in toluene (2 mL) is added dropwise to the mixture.

  • Freshly cracked cyclopentadiene (5.0 mmol) is then added to the reaction mixture.

  • The reaction is stirred at 0 °C for the specified time (e.g., 3 hours).

  • Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The mixture is filtered through Celite, and the filtrate is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired Diels-Alder adduct.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Mechanistic Insights and Visualizations

The high degree of stereocontrol exerted by the chiral Lewis acid-tartrate complex is attributed to the formation of a rigid, well-defined chiral environment around the dienophile. The Lewis acid coordinates to the carbonyl oxygen of the acryloyl group, which both activates the dienophile towards cycloaddition and positions it in a way that one face is sterically hindered by the chiral ligand.

Below are diagrams illustrating the experimental workflow and the proposed transition state for the titanium-catalyzed asymmetric Diels-Alder reaction.

Experimental_Workflow cluster_catalyst Catalyst Preparation cluster_reaction Diels-Alder Reaction cluster_workup Workup & Purification diol (2R,3R)-Dibutyl Tartrate Derivative catalyst Chiral Titanium Catalyst diol->catalyst Toluene, RT ti_cl2 TiCl₂(O-i-Pr)₂ ti_cl2->catalyst product Diels-Alder Adduct catalyst->product Toluene, 0°C, MS 4Å dienophile 3-Acryloyl-1,3- oxazolidin-2-one dienophile->product diene Cyclopentadiene diene->product quench Quench (aq. NaHCO₃) product->quench extract Extraction quench->extract purify Chromatography extract->purify analysis HPLC Analysis purify->analysis

Caption: Experimental workflow for the chiral titanium-catalyzed asymmetric Diels-Alder reaction.

Caption: Proposed transition state model for the stereoselective Diels-Alder reaction.

Conclusion

The choice of Lewis acid catalyst significantly impacts the outcome of asymmetric reactions employing this compound and its derivatives as chiral auxiliaries. For the asymmetric Diels-Alder reaction, chiral titanium catalysts derived from tartrates stand out for their ability to deliver high yields and excellent enantioselectivities. While direct comparisons are not always available, the data suggests that aluminum-based Lewis acids also offer a powerful alternative. The lower reactivity observed with tin(IV) chloride and the lack of reactivity with ytterbium triflate highlight the importance of careful catalyst screening for specific applications. The provided experimental protocol and mechanistic diagrams offer a practical starting point for researchers aiming to leverage this powerful catalytic system in their synthetic endeavors.

References

Assessing the Scalability of Asymmetric Reactions: A Comparative Guide to (2R,3R)-Dibutyl 2,3-dihydroxysuccinate and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the seamless transition of a chemical reaction from laboratory scale to industrial production is a critical determinant of a viable synthetic route. This guide provides a comparative analysis of the scalability of reactions utilizing (2R,3R)-Dibutyl 2,3-dihydroxysuccinate, a chiral auxiliary, against well-established alternatives in asymmetric synthesis. The focus is on providing objective performance data and detailed experimental protocols to aid in the selection of the most efficient and scalable chiral induction strategy.

This compound, a derivative of tartaric acid, belongs to a class of chiral compounds that are instrumental in controlling the stereochemical outcome of a reaction. Its utility is often compared to its close analog, (2R,3R)-Diethyl 2,3-dihydroxysuccinate (diethyl tartrate), which is a cornerstone of the Sharpless asymmetric epoxidation, a widely adopted industrial process. This guide will delve into a quantitative comparison of these tartrate esters and other prominent chiral auxiliaries in key asymmetric transformations.

Performance Comparison of Chiral Auxiliaries in Scalable Asymmetric Reactions

The selection of a chiral auxiliary for large-scale synthesis is a multi-faceted decision, weighing factors such as yield, enantiomeric excess (ee%), reaction time, cost, and ease of removal and recovery. The following tables summarize the performance of this compound and its alternatives in various asymmetric reactions.

Table 1: Asymmetric Epoxidation of Allylic Alcohols

Chiral Auxiliary/LigandSubstrateScaleYield (%)ee (%)Reaction Time (h)Key Considerations
(2R,3R)-Diethyl 2,3-dihydroxysuccinate (DET) GeraniolIndustrial>90>902-4Well-established, highly reliable, and predictable stereoselectivity. Catalyst loading is low (5-10 mol%).
This compound (DBT) Allyl AlcoholLab-scaleData not readily availableData not readily availableData not readily availablePotentially similar reactivity to DET but may offer different solubility profiles. Lack of extensive public data on scalability.

Table 2: Asymmetric Aldol Reactions

Chiral AuxiliarySubstrate (Electrophile)ScaleYield (%)Diastereomeric Ratio (d.r.)Key Considerations
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans Auxiliary) BenzaldehydeMulti-gram80-95>99:1High diastereoselectivity, reliable, and well-understood mechanism. Auxiliary removal can require harsh conditions.
This compound ----Not a standard auxiliary for this transformation.

Table 3: Asymmetric Diels-Alder Reactions

Chiral Auxiliary/CatalystDienophileScaleYield (%)Diastereomeric Excess (d.e. %)Key Considerations
Chiral Lewis Acid with (2R,3R)-Diethyl Tartrate derivative MethacroleinLab-scale~73~74Catalytic amounts of the chiral complex are used.
This compound ----Limited data available for its direct use as a chiral auxiliary in this context.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and successful scale-up of chemical reactions. Below are representative experimental protocols for key asymmetric reactions discussed in this guide.

Sharpless Asymmetric Epoxidation using (2R,3R)-Diethyl Tartrate

Materials:

  • Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)

  • (2R,3R)-Diethyl tartrate (DET)

  • tert-Butyl hydroperoxide (TBHP, 5-6 M in decane)

  • Allylic alcohol

  • Dichloromethane (CH₂Cl₂)

  • 3Å Molecular sieves (powdered)

Procedure:

  • A flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and an argon inlet is charged with powdered 3Å molecular sieves (0.5 g per 10 mmol of allylic alcohol) and anhydrous CH₂Cl₂ (20 mL per 10 mmol of allylic alcohol).

  • The slurry is cooled to -20 °C.

  • (2R,3R)-Diethyl tartrate (0.6 mmol, 1.2 eq. relative to Ti) is added, followed by the slow addition of titanium(IV) isopropoxide (0.5 mmol, 1 eq.). The mixture is stirred for 30 minutes at -20 °C.

  • A solution of the allylic alcohol (10 mmol) in CH₂Cl₂ (5 mL) is added dropwise to the catalyst mixture.

  • tert-Butyl hydroperoxide (15 mmol, 1.5 eq.) is added dropwise, maintaining the internal temperature below -15 °C.

  • The reaction is monitored by TLC. Upon completion (typically 2-4 hours), the reaction is quenched by the addition of water (2 mL).

  • The mixture is warmed to room temperature and stirred for 1 hour. The resulting gel is filtered through Celite, and the filter cake is washed with CH₂Cl₂.

  • The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude epoxy alcohol, which can be purified by column chromatography.

Asymmetric Aldol Reaction using an Evans Auxiliary

Materials:

  • (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone derived N-propionyl imide

  • Dibutylboron triflate (Bu₂BOTf, 1.0 M in CH₂Cl₂)

  • Triethylamine (Et₃N)

  • Aldehyde (e.g., Benzaldehyde)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • A flame-dried, round-bottom flask under an argon atmosphere is charged with the N-propionyl imide (10 mmol) and anhydrous CH₂Cl₂ (40 mL).

  • The solution is cooled to 0 °C.

  • Dibutylboron triflate (11 mmol, 1.1 eq.) is added dropwise, followed by the dropwise addition of triethylamine (12 mmol, 1.2 eq.). The mixture is stirred at 0 °C for 30 minutes.

  • The reaction is then cooled to -78 °C.

  • A solution of the aldehyde (12 mmol, 1.2 eq.) in anhydrous CH₂Cl₂ (10 mL) is added dropwise.

  • The reaction mixture is stirred at -78 °C for 2 hours, then warmed to 0 °C and stirred for an additional hour.

  • The reaction is quenched by the addition of a pH 7 phosphate buffer (20 mL). The aqueous layer is extracted with CH₂Cl₂ (3 x 20 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The crude product, containing the chiral auxiliary, is purified by flash chromatography to yield the aldol adduct. The auxiliary can then be cleaved and recovered.

Visualizing Reaction Workflows and Pathways

Understanding the flow of a synthetic process is essential for its optimization and scale-up. The following diagrams, generated using the DOT language, illustrate the key experimental workflows.

Sharpless_Epoxidation_Workflow start Start prepare_catalyst Prepare Chiral Catalyst (Ti(O-i-Pr)4 + DET in CH2Cl2 at -20°C) start->prepare_catalyst add_substrate Add Allylic Alcohol prepare_catalyst->add_substrate add_oxidant Add TBHP add_substrate->add_oxidant reaction Asymmetric Epoxidation add_oxidant->reaction quench Quench with Water reaction->quench workup Workup and Purification quench->workup product Enantiopure Epoxy Alcohol workup->product

Sharpless Asymmetric Epoxidation Workflow

Evans_Aldol_Workflow start Start enolate_formation Form Boron Enolate (Imide + Bu2BOTf + Et3N in CH2Cl2) start->enolate_formation add_aldehyde Add Aldehyde at -78°C enolate_formation->add_aldehyde reaction Aldol Reaction add_aldehyde->reaction quench Quench with Buffer reaction->quench workup Workup and Purification quench->workup cleavage Auxiliary Cleavage workup->cleavage product Chiral Aldol Product cleavage->product

Evans Asymmetric Aldol Reaction Workflow

Concluding Remarks

The scalability of an asymmetric reaction is paramount for its practical application in drug development and industrial synthesis. While this compound is a commercially available chiral building block, its application and documented performance in scalable asymmetric synthesis are not as extensively reported as its diethyl counterpart. (2R,3R)-Diethyl 2,3-dihydroxysuccinate, particularly in the context of the Sharpless epoxidation, remains a benchmark for a highly efficient, reliable, and scalable catalytic asymmetric transformation. Similarly, Evans oxazolidinone auxiliaries have a proven track record for achieving high stereoselectivity in aldol reactions on a large scale.

For researchers and process chemists, the choice of a chiral strategy will depend on the specific transformation, target molecule, and economic considerations. While the data for this compound in scalable reactions is currently limited in the public domain, its structural similarity to diethyl tartrate suggests it may hold potential. Further investigation and process development would be required to fully assess its viability as a scalable alternative to the well-established methods presented in this guide.

A Cost-Benefit Analysis of (2R,3R)-Dibutyl 2,3-dihydroxysuccinate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of a chiral auxiliary or ligand is a critical decision that balances stereochemical control with economic viability. This guide provides a comprehensive cost-benefit analysis of (2R,3R)-Dibutyl 2,3-dihydroxysuccinate, also known as Dibutyl L-(+)-tartrate, a key reagent in asymmetric synthesis. Its performance is compared with its common alternatives, (2R,3R)-Diethyl 2,3-dihydroxysuccinate (Diethyl tartrate or DET) and (2R,3R)-Diisopropyl 2,3-dihydroxysuccinate (Diisopropyl tartrate or DIPT), particularly in the context of the widely used Sharpless Asymmetric Epoxidation.

The primary application of these tartrate esters is as chiral ligands in the titanium-catalyzed asymmetric epoxidation of prochiral allylic alcohols. This reaction is a cornerstone of modern organic synthesis, enabling the creation of enantiomerically enriched epoxides, which are versatile intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules. The choice of the tartrate ester can significantly influence the reaction's efficiency, stereoselectivity, and overall cost.

Performance Comparison

While direct, side-by-side comparative studies of dibutyl, diethyl, and diisopropyl tartrates under identical conditions are not extensively documented in publicly available literature, a review of individual studies and established principles in asymmetric catalysis allows for a qualitative and semi-quantitative comparison. The key performance indicators for these chiral ligands are enantiomeric excess (ee%), chemical yield, and reaction time.

It is a generally accepted principle in Sharpless epoxidations that the steric bulk of the tartrate ester can influence enantioselectivity. For some substrates, the use of the more sterically hindered diisopropyl tartrate (DIPT) can lead to higher enantiomeric excesses compared to diethyl tartrate (DET).[1] The performance of dibutyl tartrate is expected to be comparable to or potentially offer subtle advantages over DET, depending on the specific substrate.

Table 1: Performance Characteristics of Tartrate Esters in Sharpless Asymmetric Epoxidation (General)

Chiral LigandTypical Enantiomeric Excess (ee%)Typical Yield (%)General Observations
This compoundSubstrate dependent, generally highSubstrate dependent, generally good to highA "greener" alternative due to its derivation from butanol, which can be a bio-based solvent.
(2R,3R)-Diethyl 2,3-dihydroxysuccinate (DET)>90% for many substrates[2]70-90%[2]The most commonly used and well-documented tartrate ligand for the Sharpless epoxidation.
(2R,3R)-Diisopropyl 2,3-dihydroxysuccinate (DIPT)Can provide higher ee% than DET for certain substrates[1]70-90%[1]Often the ligand of choice when higher enantioselectivity is required and cost is a secondary concern.

Cost Analysis

The cost of the chiral ligand is a significant factor in the overall economic viability of a synthetic route, especially at an industrial scale. The prices of these tartrate esters can fluctuate based on supplier, purity, and quantity. The following table provides an approximate cost comparison based on currently available market data.

Table 2: Cost Comparison of Tartrate Esters

Chiral LigandCAS NumberPurityPrice (per 500g)Price (per 2.5kg)
This compound87-92-3>98%€498.00[3]€2,211.00[3]
(2R,3R)-Diethyl 2,3-dihydroxysuccinate (DET)87-91-2>99%Inquire for bulk pricingInquire for bulk pricing
(2S,3S)-Diisopropyl 2,3-dihydroxysuccinate (DIPT)2217-15-4>98%€202.00[4]Inquire for bulk pricing

Note: Prices are for illustrative purposes and may vary. "Inquire for bulk pricing" indicates that prices for larger quantities are available upon request from suppliers.

From the available data, diisopropyl tartrate appears to be the most cost-effective option at the 500g scale, followed by dibutyl tartrate. However, for industrial-scale synthesis, negotiating bulk pricing directly with manufacturers is crucial and can significantly alter the cost landscape.

Experimental Protocols

The following is a representative experimental protocol for the Sharpless Asymmetric Epoxidation using a tartrate ester. This protocol, originally described for diethyl tartrate, can be adapted for use with dibutyl or diisopropyl tartrate.

Sharpless Asymmetric Epoxidation of Geraniol

Materials:

  • Geraniol

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • This compound (or DET/DIPT)

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., toluene or decane)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 4 Å molecular sieves, powdered

Procedure:

  • A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane and powdered 4 Å molecular sieves under a nitrogen atmosphere.

  • The flask is cooled to -20 °C in a cooling bath.

  • This compound (1.2 equivalents relative to Ti(OiPr)₄) is added, followed by the dropwise addition of titanium(IV) isopropoxide (1 equivalent). The mixture is stirred for 30 minutes at -20 °C.

  • Geraniol (1 equivalent) is added, and the mixture is stirred for a further 15 minutes.

  • A solution of tert-butyl hydroperoxide (1.5-2.0 equivalents) is added dropwise, maintaining the internal temperature below -15 °C.

  • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched by the addition of water.

  • The mixture is allowed to warm to room temperature and stirred for at least one hour to facilitate the precipitation of titanium salts.

  • The mixture is filtered through a pad of celite, and the filter cake is washed with dichloromethane.

  • The combined organic phases are washed with a saturated aqueous solution of ferrous sulfate, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired enantiomerically enriched epoxide.

Visualization of Key Processes

To better illustrate the workflow and the central role of the chiral ligand, the following diagrams are provided.

Sharpless_Epoxidation_Workflow cluster_prep Catalyst Preparation cluster_reaction Epoxidation Reaction Ti_source Ti(OiPr)4 Catalyst Chiral Titanium Complex Ti_source->Catalyst Tartrate (2R,3R)-Dibutyl 2,3-dihydroxysuccinate Tartrate->Catalyst Allylic_Alcohol Allylic Alcohol Product Enantiomerically Enriched Epoxide Allylic_Alcohol->Product Catalyst TBHP tert-Butyl Hydroperoxide TBHP->Product Cost_Benefit_Logic cluster_performance Performance Metrics cluster_cost Cost Factors Decision Choice of Tartrate Ester Yield Yield (%) Decision->Yield Enantioselectivity Enantioselectivity (ee%) Decision->Enantioselectivity Reaction_Time Reaction Time (h) Decision->Reaction_Time Reagent_Cost Reagent Cost (€/kg) Decision->Reagent_Cost Process_Cost Process Cost (Energy, Solvent) Decision->Process_Cost Recycling Catalyst Recycling/ Waste Disposal Decision->Recycling Outcome Optimal Synthetic Route Yield->Outcome Product Quality & Throughput Enantioselectivity->Outcome Product Quality & Throughput Reaction_Time->Outcome Product Quality & Throughput Reagent_Cost->Outcome Overall Cost Process_Cost->Outcome Overall Cost Recycling->Outcome Overall Cost

References

Safety Operating Guide

Personal protective equipment for handling (2R,3R)-Dibutyl 2,3-dihydroxysuccinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of (2R,3R)-Dibutyl 2,3-dihydroxysuccinate. The following procedures are based on general best practices for non-volatile organic esters and data from structurally similar tartrate compounds.

I. Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is essential to ensure personal safety and prevent exposure.

PPE CategoryItemSpecifications and Recommendations
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory to protect against splashes.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect skin and clothing from potential splashes.
Respiratory Protection Not Generally RequiredAs a non-volatile liquid, respiratory protection is not typically necessary under normal laboratory conditions with adequate ventilation. If aerosols are generated or work is performed in a poorly ventilated area, a NIOSH-approved respirator may be required.

II. Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is critical for the safe handling of this compound.

  • Preparation and Area Setup:

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before commencing work.

  • Donning Personal Protective Equipment (PPE):

    • Put on a laboratory coat, ensuring it is fully buttoned.

    • Wear safety glasses with side shields or chemical safety goggles.

    • Don the appropriate chemical-resistant gloves.

  • Handling the Compound:

    • Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize potential inhalation of any vapors.

    • Avoid direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention if irritation persists.

    • Use appropriate laboratory equipment (e.g., pipettes, spatulas) to transfer the chemical.

  • Post-Handling Procedures:

    • Tightly seal the container of this compound after use.

    • Clean any spills immediately with an appropriate absorbent material.

    • Decontaminate all work surfaces and equipment.

  • Doffing Personal Protective Equipment (PPE):

    • Remove gloves first, avoiding contact with the outside of the glove.

    • Remove the laboratory coat.

    • Remove eye protection.

    • Wash hands thoroughly with soap and water.

III. Disposal Plan

Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. Based on information for similar non-hazardous organic esters, the following disposal guidelines are recommended.

Waste TypeDisposal Procedure
Unused or Waste this compound Collect in a designated, properly labeled, and sealed waste container for organic chemical waste. Dispose of through your institution's hazardous waste management program. Do not pour down the drain.
Contaminated Labware (e.g., gloves, paper towels, pipette tips) Place in a designated solid waste container for chemically contaminated materials.
Empty Containers Rinse the container three times with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as chemical waste. The defaced, triple-rinsed container can then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.

IV. Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Set Up Work Area don_ppe Don PPE prep_area->don_ppe handle_chem Handle Chemical don_ppe->handle_chem post_handle Post-Handling Procedures handle_chem->post_handle doff_ppe Doff PPE post_handle->doff_ppe dispose_waste Dispose of Waste doff_ppe->dispose_waste wash_hands Wash Hands dispose_waste->wash_hands

Standard Laboratory Workflow for Chemical Handling

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.